(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQRNGXPPOBPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid physical properties
An In-depth Technical Guide to the Physicochemical Properties and Applications of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid and Its Derivatives
This technical guide provides a comprehensive overview of this compound, with a particular focus on its commonly utilized pinacol ester derivative. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry.[1][2][3] Their unique ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[1] The incorporation of a boronic acid moiety can also enhance the pharmacokinetic profile of drug candidates.[2]
This compound is a trifunctional reagent of significant interest. The presence of a fluorine atom can improve metabolic stability and binding affinity. The morpholinomethyl group can enhance solubility and provides a basic handle for salt formation or further functionalization. The boronic acid group, often protected as a pinacol ester for enhanced stability and handling, serves as a versatile functional group for a variety of chemical transformations.
Chemical Identity and Physicochemical Properties
While this compound is the parent compound, it is most commonly available and utilized as its pinacol ester derivative. This is largely due to the inherent propensity of boronic acids to undergo dehydration to form cyclic anhydrides (boroxines). The pinacol ester protection strategy circumvents this issue, providing a more stable and handleable reagent.
Table 1: Physicochemical Properties of this compound Pinacol Ester
| Property | Value | Source(s) |
| CAS Number | 1073354-74-1 | [4][5][6][7] |
| Molecular Formula | C₁₇H₂₅BFNO₃ | [4][5][6] |
| Molecular Weight | 321.19 g/mol | [6][7][8] |
| Appearance | Solid | [6][9] |
| Purity | Typically ≥96% | [5] |
| IUPAC Name | 4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine | [4] |
| InChI Key | QINFDPZSZHPUSC-UHFFFAOYSA-N | [4][6] |
| SMILES | B3(OC(C(O3)(C)C)(C)C)c1cc(c(cc1)CN2CCOCC2)F | [6] |
Structural Elucidation and Key Features
The structures of both the free boronic acid and its pinacol ester are depicted below. The strategic placement of the fluoro, morpholinomethyl, and boronic acid groups provides a unique combination of electronic and steric properties that can be exploited in chemical synthesis.
Figure 1: Chemical structures of the boronic acid and its pinacol ester.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions to form biaryl or aryl-heteroaryl structures. These motifs are prevalent in many biologically active compounds. The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative, non-optimized protocol for the use of this compound pinacol ester in a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound pinacol ester (1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous sodium carbonate (3.0 eq)
-
1,4-Dioxane
Procedure:
-
To a reaction vessel, add the aryl halide, this compound pinacol ester, and Pd(PPh₃)₄.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane followed by the degassed aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound and its derivatives.
Figure 3: A typical analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. Expected signals would include aromatic protons, the methylene bridge protons, and the morpholine protons, along with the characteristic signals for the pinacol group in the ester. ¹⁹F and ¹¹B NMR could provide further structural insights.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as C-F, C-N, C-O, and B-O bonds.
-
Chromatography: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are standard methods for assessing the purity of the compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.
Safety and Handling:
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[7][8] May cause respiratory irritation.[7]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection.[11] Use only in a well-ventilated area.[11][12] Wash hands thoroughly after handling.[11]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11][12] If on skin, wash with plenty of water.[11] If inhaled, remove person to fresh air.[12]
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[11][12]
-
It is recommended to store under an inert atmosphere to prevent degradation.
-
The pinacol ester is generally more stable than the free boronic acid.
Conclusion
This compound, particularly as its pinacol ester, is a valuable and versatile building block for organic synthesis and drug discovery. Its trifunctional nature allows for the introduction of fluorine, a solubilizing morpholine group, and a handle for cross-coupling reactions. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.
References
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ChemUniverse. (n.d.). 3-FLUORO-4-(N-MORPHOLINOMETHYL)PHENYLBORONIC ACID, PINACOL ESTER. Retrieved January 19, 2026, from [Link]
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Chem-Impex. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. Retrieved January 19, 2026, from [Link]
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Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112282. [Link]
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Pinto, M., Silva, V., & Santos, M. M. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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An In-Depth Technical Guide to (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid and its Pinacol Ester: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-fluoro-4-(morpholinomethyl)phenyl)boronic acid and its more commonly utilized pinacol ester. It is designed to equip researchers and drug development professionals with the essential knowledge and practical insights required to effectively leverage this versatile building block in medicinal chemistry, with a particular focus on its application in the synthesis of kinase inhibitors and other complex molecular targets.
Introduction: A Strategically Designed Reagent
This compound is a synthetic organoboron compound that has gained significant traction in medicinal chemistry. Its structure is not accidental; it is a carefully orchestrated combination of functionalities designed to impart desirable properties to both the synthetic process and the final therapeutic agent.
-
The phenylboronic acid moiety is a cornerstone of modern organic synthesis, primarily serving as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1]
-
The fluoro substituent offers a strategic advantage in drug design. Its introduction can modulate the electronic properties of the aromatic ring, influence pKa, and enhance metabolic stability and binding affinity by participating in favorable interactions with biological targets.
-
The morpholinomethyl group is a common pharmacophore that can significantly improve the physicochemical properties of a molecule, such as aqueous solubility and pharmacokinetic profile.[2]
While the free boronic acid, with a putative CAS number of 1082066-52-1, is the reactive species in many applications, it is the pinacol ester derivative (CAS: 1073354-74-1) that is most frequently encountered in a laboratory setting.[3][4][5] The pinacol group serves as a robust protecting group, rendering the boronic acid stable to a wider range of reaction conditions, facilitating purification, and ensuring a longer shelf-life.[6][7]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of this compound pinacol ester is critical for its effective use.
| Property | Value | Source |
| CAS Number | 1073354-74-1 | [3][4][5] |
| Molecular Formula | C₁₇H₂₅BFNO₃ | [4][5][8] |
| Molecular Weight | 321.19 g/mol | [5] |
| Appearance | Solid | [8] |
| Purity | Typically ≥96% | [4] |
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and boronate ester substituents. A singlet for the benzylic methylene protons, and multiplets for the morpholine and pinacol methyl protons would also be present.
-
¹³C NMR: The carbon spectrum would reveal signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift. The benzylic carbon, morpholine carbons, and the quaternary and methyl carbons of the pinacol group would also be identifiable.
Synthesis and Handling
The synthesis of this compound pinacol ester typically involves a multi-step sequence, culminating in a lithiation-borylation reaction.
Synthetic Workflow
Caption: A plausible synthetic route to the target compound.
Deprotection to the Free Boronic Acid
In instances where the free boronic acid is required, the pinacol ester can be deprotected under various conditions. A common and effective method involves transesterification with an excess of a sacrificial boronic acid or diol, followed by acidic workup.[11][12] Alternatively, treatment with potassium hydrogen fluoride (KHF₂) can convert the pinacol ester to a more readily hydrolyzable trifluoroborate salt.[13][14]
Applications in Drug Discovery: The Suzuki-Miyaura Coupling
The primary utility of this compound pinacol ester lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry to construct the biaryl and heteroaryl scaffolds that are prevalent in many drug candidates, particularly kinase inhibitors.[15]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with a Heterocyclic Halide
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction using this compound pinacol ester and a generic heterocyclic chloride, a common transformation in the synthesis of kinase inhibitors.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Heterocyclic chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the heterocyclic chloride, this compound pinacol ester, phosphine ligand, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent mixture via syringe.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Causality:
-
Inert Atmosphere: The exclusion of oxygen is critical as it can lead to the oxidative degradation of the phosphine ligand and the formation of unwanted homocoupled byproducts.[2]
-
Choice of Catalyst and Ligand: The use of a bulky, electron-rich phosphine ligand like XPhos accelerates the rate-limiting oxidative addition step and promotes the desired reductive elimination, thus increasing the efficiency of the cross-coupling.[2]
-
Base: The base is essential for the activation of the boronic ester, facilitating the transmetalation step. The choice of base can significantly impact the reaction outcome.[1]
-
Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base.
Conclusion
This compound and its pinacol ester are invaluable reagents in the modern synthetic chemist's toolbox. Their well-designed structure provides a unique combination of reactivity and desirable physicochemical properties, making them particularly well-suited for the synthesis of complex, biologically active molecules. A thorough understanding of their synthesis, handling, and application in key transformations such as the Suzuki-Miyaura coupling is essential for any researcher or professional working at the forefront of drug discovery and development.
References
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3-FLUORO-4-(N-MORPHOLINOMETHYL)PHENYLBORONIC ACID, PINACOL ESTER [P70874]. ChemUniverse. [Link]
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3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid, pinacol ester. PubChem. [Link]
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Protecting Groups for Boronic Acids. Chem-Station. [Link]
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Supporting Information for Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters. The Royal Society of Chemistry. [Link]
-
3-Fluoro-4-(N-morpholinomethyl)phenylboronic Acid Pinacol Ester. CRO SPLENDID LAB. [Link]
-
Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Boronic acid pinacol ester deprotection. Reddit. [Link]
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Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]
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(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. AMERICAN ELEMENTS. [Link]
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Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate. [Link]
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3-Fluorophenylboronic acid. PubChem. [Link]
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4-(Morpholinomethyl)phenylboronic acid. Chem-Impex. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]
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Phenylboronic acid pinacol ester, CAS No. 24388-23-6. iChemical. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health. [Link]
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3-(Morpholino)phenylboronic acid. PubChem. [Link]
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An In-depth Technical Guide to the Synthesis of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid, a valuable building block in modern medicinal chemistry. The document outlines a robust and logical synthetic pathway, starting from commercially available precursors. It delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for the synthesis of a key intermediate and the final boronic acid are provided, alongside characterization techniques and safety considerations. Furthermore, this guide explores the significant role of this compound as a versatile reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of contemporary drug discovery.
Introduction: The Strategic Importance of Fluorinated and Morpholine-Containing Boronic Acids in Drug Discovery
The relentless pursuit of novel therapeutics in the pharmaceutical industry heavily relies on the strategic design and efficient synthesis of complex organic molecules. Arylboronic acids have emerged as indispensable tools for medicinal chemists, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction's mild conditions and broad functional group tolerance make it ideal for constructing the biaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).
The target molecule, this compound, incorporates three key structural motifs that are highly sought after in drug design:
-
The Arylboronic Acid: This functional group is the cornerstone of its utility in Suzuki-Miyaura coupling, enabling the facile connection to other molecular fragments.
-
The Fluorine Atom: The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Fluorination is known to enhance metabolic stability by blocking sites of oxidative metabolism, improve bioavailability by increasing lipophilicity, and modulate binding affinity to target proteins.[3]
-
The Morpholine Moiety: The morpholine ring is a common feature in many approved drugs. Its inclusion can improve aqueous solubility, enhance metabolic stability, and provide a handle for forming favorable interactions with biological targets.
This guide provides a detailed, practical framework for the synthesis of this strategically important building block, empowering researchers to access this versatile compound for their drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthesis of this compound can be envisioned through a retrosynthetic approach. The primary disconnection is at the carbon-boron bond, suggesting a late-stage borylation of a suitable aryl halide precursor.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
The proposed forward synthesis commences with the commercially available 4-bromo-2-fluorotoluene . This starting material undergoes a three-step sequence:
-
Benzylic Bromination: A free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) will yield the key intermediate, 4-(bromomethyl)-1-bromo-2-fluorobenzene .
-
Nucleophilic Substitution: The benzylic bromide is then subjected to a nucleophilic substitution with morpholine to install the desired morpholinomethyl group, affording 4-(4-bromo-2-fluorobenzyl)morpholine .
-
Borylation via Lithium-Halogen Exchange: The final step involves a lithium-halogen exchange on the aryl bromide using an organolithium reagent like n-butyllithium (n-BuLi) at low temperature.[2] The resulting aryllithium species is then quenched with an electrophilic boron source, such as triisopropyl borate, followed by acidic hydrolysis to yield the target boronic acid. This method is a classic and reliable way to introduce a boronic acid group onto an aromatic ring.[4]
Detailed Experimental Protocols
Synthesis of 4-(4-Bromo-2-fluorobenzyl)morpholine (Precursor)
Step 1: Synthesis of 4-(Bromomethyl)-1-bromo-2-fluorobenzene
-
Rationale: This step utilizes a standard free-radical bromination of the benzylic methyl group. Carbon tetrachloride is a traditional solvent for this reaction, though alternatives like cyclohexane can also be used. AIBN is a common and effective radical initiator. The reaction is typically carried out under reflux to ensure sufficient thermal decomposition of the initiator and propagation of the radical chain reaction.
-
Procedure:
-
To a solution of 4-bromo-2-fluorotoluene (1.0 equiv.) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equiv.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-1-bromo-2-fluorobenzene, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 4-(4-Bromo-2-fluorobenzyl)morpholine
-
Rationale: This is a standard nucleophilic substitution (SN2) reaction. Morpholine acts as the nucleophile, displacing the benzylic bromide. A mild base like potassium carbonate is used to neutralize the HBr generated during the reaction. Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Procedure:
-
Dissolve the crude 4-(bromomethyl)-1-bromo-2-fluorobenzene (1.0 equiv.) in acetonitrile.
-
Add morpholine (1.2 equiv.) and potassium carbonate (1.5 equiv.) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 4-(4-bromo-2-fluorobenzyl)morpholine.
-
Synthesis of this compound
-
Rationale: This transformation is achieved via a lithium-halogen exchange followed by borylation.[5] This reaction must be conducted under strictly anhydrous and inert conditions, as organolithium reagents are highly reactive towards water and oxygen. The reaction is performed at -78 °C to prevent side reactions and decomposition of the aryllithium intermediate. Triisopropyl borate is used as the electrophilic boron source, and a subsequent acidic workup hydrolyzes the resulting boronate ester to the final boronic acid.
-
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolve 4-(4-bromo-2-fluorobenzyl)morpholine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve triisopropyl borate (1.2 equiv.) in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via cannula, again maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid, and stir vigorously for 1 hour.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude boronic acid can be purified by recrystallization or by trituration with a suitable solvent system (e.g., diethyl ether/hexanes).[6]
-
Alternative: Synthesis of the Pinacol Ester
For enhanced stability and easier purification, the boronic acid can be converted to its pinacol ester. The pinacol ester of the title compound is commercially available (CAS 1073354-74-1).[7]
Caption: Conversion of the boronic acid to its pinacol ester.
Characterization
The successful synthesis of this compound and its intermediates should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of aromatic, morpholine, and benzylic protons with the expected chemical shifts and coupling patterns.
-
¹³C NMR: Will show the correct number of carbon signals corresponding to the molecular structure.
-
¹⁹F NMR: Will display a singlet for the single fluorine atom.
-
¹¹B NMR: Will show a broad singlet characteristic of a boronic acid or a sharper signal for the pinacol ester.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the B-O-H stretch of the boronic acid.
-
Melting Point: To assess the purity of the final solid product.
Quantitative Data Summary
| Compound | Starting Material | Key Reagents | Solvent(s) | Typical Yield | Purification Method |
| 4-(Bromomethyl)-1-bromo-2-fluorobenzene | 4-Bromo-2-fluorotoluene | NBS, AIBN | Carbon tetrachloride | 75-85% | Use as crude |
| 4-(4-Bromo-2-fluorobenzyl)morpholine | 4-(Bromomethyl)-1-bromo-2-fluorobenzene | Morpholine, K₂CO₃ | Acetonitrile | 80-90% | Column Chromatography |
| This compound | 4-(4-Bromo-2-fluorobenzyl)morpholine | n-BuLi, B(OiPr)₃ | THF | 60-75% | Recrystallization/Trituration |
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.
Generalized Suzuki-Miyaura Catalytic Cycle
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- 2. ethz.ch [ethz.ch]
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An In-Depth Technical Guide to the Structural Analysis of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have emerged from the periphery to become a cornerstone of modern medicinal chemistry.[1][2] Initially sidelined due to misconceptions about toxicity, the approval of boron-containing drugs like Bortezomib has spurred a renaissance in their application.[3] These compounds are now recognized for their unique ability to form reversible covalent bonds, acting as potent enzyme inhibitors and versatile synthetic building blocks.[4] The subject of this guide, (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid, is a prime example of a highly functionalized building block with significant potential in the synthesis of novel therapeutics. Its structural features—a fluorine atom for modulating electronic properties and metabolic stability, a morpholinomethyl group for influencing solubility and potential protein interactions, and the reactive boronic acid moiety—make it a valuable asset in drug discovery programs.[5]
A thorough understanding of the structure and purity of this molecule is paramount for its effective use. This guide provides the necessary framework for its comprehensive structural analysis.
Section 1: Synthesis via Hydrolysis of the Pinacol Ester
While various methods exist for the synthesis of arylboronic acids, a common and practical laboratory-scale preparation of this compound involves the hydrolysis of its corresponding pinacol ester.[6][7] The pinacol ester serves as a stable, easily handled precursor that can be efficiently converted to the free boronic acid when needed.
The Rationale for a Two-Step Approach
Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines) or other side reactions under certain conditions. The pinacol ester protecting group circumvents these issues, allowing for purification and long-term storage of the boron-containing compound.[8] The subsequent hydrolysis step is typically a clean and high-yielding transformation.
Experimental Protocol: Hydrolysis of this compound Pinacol Ester
This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.
Materials:
-
This compound, pinacol ester
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound, pinacol ester in a mixture of acetone and water (e.g., a 4:1 ratio) in a round-bottom flask.
-
Acidification: Slowly add 1 M HCl to the solution while stirring at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: On a TLC plate, spot the starting material (dissolved in a suitable solvent) and the reaction mixture. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a more polar spot corresponding to the boronic acid indicates the reaction is proceeding.
-
Quenching and Extraction: Once the reaction is complete, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude boronic acid can be further purified by recrystallization or column chromatography if necessary.
Section 2: Spectroscopic and Spectrometric Characterization
A multi-technique approach is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules in solution. For this particular compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
¹H NMR provides detailed information about the number, connectivity, and chemical environment of protons in the molecule.
Expected Chemical Shifts and Coupling Constants:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Coupling Constant (J) (Hz) |
| Aromatic (H adjacent to B(OH)₂) | Doublet of doublets | 7.6 - 7.8 | J(H,H) ≈ 8, J(H,F) ≈ 5 |
| Aromatic (H adjacent to CH₂) | Doublet of doublets | 7.4 - 7.6 | J(H,H) ≈ 8, J(H,F) ≈ 2 |
| Aromatic (H ortho to F) | Triplet | 7.1 - 7.3 | J(H,H) ≈ 8 |
| Morpholinomethyl (CH₂) | Singlet | ~3.6 | N/A |
| Morpholine (CH₂-O) | Triplet | ~3.7 | J(H,H) ≈ 4.5 |
| Morpholine (CH₂-N) | Triplet | ~2.5 | J(H,H) ≈ 4.5 |
| Boronic acid (B(OH)₂) | Broad singlet | Variable (often 4-6) | N/A |
Causality Behind the Data:
-
The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing nature of the boronic acid and fluorine substituents.
-
The observed splitting patterns (doublet of doublets, triplet) arise from spin-spin coupling between adjacent protons and with the fluorine atom.
-
The morpholinomethyl and morpholine protons appear in their characteristic regions.
-
The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent, leading to a variable chemical shift and potential disappearance upon D₂O exchange.
¹³C NMR provides information about the different carbon environments within the molecule.
Expected Chemical Shifts:
| Carbon Atom | Approximate Chemical Shift (ppm) |
| Aromatic (C-B) | 130 - 135 (often not observed) |
| Aromatic (C-F) | 160 - 165 (doublet, ¹J(C,F)) |
| Aromatic (C-CH₂) | ~140 |
| Aromatic (other) | 115 - 135 |
| Morpholinomethyl (CH₂) | ~55 |
| Morpholine (CH₂-O) | ~67 |
| Morpholine (CH₂-N) | ~54 |
Expert Insights:
-
The carbon directly attached to the boron atom (C-B) often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation of the boron nucleus.
-
The carbon attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹J(C,F)).
¹¹B NMR is a crucial technique for characterizing boronic acids, providing direct information about the coordination state and electronic environment of the boron atom.[3][9]
Expected Chemical Shift:
For a tricoordinate arylboronic acid, a single, relatively broad signal is expected in the range of δ 28-33 ppm .[1]
Trustworthiness of the Technique:
The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. A significant upfield shift would indicate the formation of a tetracoordinate boronate species, for example, through interaction with a diol or other Lewis base.[9] This makes ¹¹B NMR an excellent tool for assessing the purity and stability of the boronic acid.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
Expected Molecular Ion:
For this compound (C₁₁H₁₅BFNO₃), the expected exact mass for the molecular ion [M+H]⁺ would be approximately 240.12 g/mol .
Anticipated Fragmentation Pathways:
Electron impact (EI) or electrospray ionization (ESI) can be used. Common fragmentation patterns for phenylboronic acids include:
-
Loss of water: [M - H₂O]⁺
-
Loss of the boronic acid group: [M - B(OH)₂]⁺
-
Cleavage of the morpholinomethyl group: This can lead to several characteristic fragments.
Section 3: Visualizing Key Concepts and Workflows
To further clarify the processes described, the following diagrams illustrate the synthesis and analytical workflow.
Conclusion
The structural analysis of this compound requires a synergistic application of synthetic chemistry and advanced analytical techniques. By understanding the rationale behind each step, from the choice of a pinacol ester precursor to the interpretation of multi-nuclear NMR data, researchers can ensure the quality and integrity of this valuable building block. This in-depth knowledge is critical for its successful application in the development of next-generation therapeutics.
References
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Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Bandyopadhyay, A., & Gao, J. (2017). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications, 53(75), 10348-10361. [Link]
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Plescia, J., & Moitessier, N. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Karabiyik, H., & Sayin, K. (2021). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. Journal of Molecular Structure, 1243, 130833. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Boronic acids and their derivatives as building blocks in organic synthesis. Chemical Society Reviews, 37(8), 1637-1657. [Link]
-
Baker, S. J., et al. (2009). The role of boronic acids in pharmaceutical discovery & synthesis. Future Medicinal Chemistry, 1(6), 1107-1125. [Link]
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Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]
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Commercial Availability and Synthetic Utility of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic construction of complex molecular architectures with high precision is paramount. Among the vast toolkit available to medicinal chemists, arylboronic acids and their derivatives have emerged as exceptionally versatile building blocks. Their prominence is largely attributed to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[1] This reaction's broad functional group tolerance and mild conditions make it an indispensable tool for the synthesis of biaryl and heteroaryl motifs, which are prevalent in a multitude of clinically successful drugs.
This guide focuses on a specific, highly functionalized reagent: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid . The unique substitution pattern of this molecule—a fluorine atom, a morpholinomethyl group, and the boronic acid moiety—imparts a confluence of properties that are highly desirable in drug development. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity. The morpholine group, a common pharmacophore, often increases aqueous solubility and can serve as a key interaction point with biological targets.[2] This technical guide provides an in-depth analysis of the commercial availability, synthesis, and potential applications of this valuable synthetic intermediate, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Commercial Availability
This compound is most commonly available commercially as its pinacol ester derivative, which offers enhanced stability and ease of handling compared to the free boronic acid. The pinacol ester serves as a convenient precursor and can often be used directly in cross-coupling reactions or readily deprotected to the corresponding boronic acid.
| Property | This compound | This compound, Pinacol Ester |
| Molecular Formula | C₁₁H₁₅BFNO₃ | C₁₇H₂₅BFNO₃ |
| Molecular Weight | 239.05 g/mol | 321.20 g/mol |
| CAS Number | Not explicitly assigned in searches | 1073354-74-1 |
| Typical Purity | Typically synthesized in situ | >96% |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO) | Soluble in a range of organic solvents (e.g., THF, Dioxane, Toluene) |
Table 1: Physicochemical Properties
A survey of prominent chemical suppliers indicates that the pinacol ester is the readily accessible form of this reagent. The following table summarizes representative commercial sources.
| Supplier | Product Name | Purity | CAS Number |
| ChemUniverse | 3-FLUORO-4-(N-MORPHOLINOMETHYL)PHENYLBORONIC ACID, PINACOL ESTER | 96% | 1073354-74-1 |
| Sigma-Aldrich | 3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid, pinacol ester | Not specified | 1073354-74-1 |
| Splendid Labs | 3-Fluoro-4-(N-morpholinomethyl)phenylboronic Acid Pinacol Ester | Not specified | 1073354-74-1 |
Table 2: Commercial Suppliers of the Pinacol Ester Derivative
Synthetic Routes and Methodologies
While direct, peer-reviewed synthesis protocols for this compound are not readily found in the literature, a highly plausible and efficient synthetic route can be constructed based on established methodologies for analogous structures. The most logical approach involves a two-step sequence starting from a commercially available precursor, followed by a lithiation-borylation reaction.
Part 1: Synthesis of the Precursor, 4-(4-Bromo-2-fluorobenzyl)morpholine
The key intermediate for the borylation step is 4-(4-bromo-2-fluorobenzyl)morpholine. This compound can be synthesized via nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide with morpholine.
Experimental Protocol: Synthesis of 4-(4-Bromo-2-fluorobenzyl)morpholine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.2 equivalents) and a suitable base such as potassium carbonate (2.0 equivalents) in an anhydrous solvent like acetonitrile or THF.
-
Addition of Electrophile: Dissolve 4-bromo-2-fluorobenzyl bromide (1.0 equivalent) in the reaction solvent and add it dropwise to the stirred morpholine solution at room temperature.
-
Reaction Monitoring: The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Characterization: The product, 4-(4-bromo-2-fluorobenzyl)morpholine, can be purified by column chromatography on silica gel if necessary. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Lithiation-Borylation to Yield the Boronic Acid Pinacol Ester
The conversion of the aryl bromide to the boronic acid pinacol ester is effectively achieved through a lithium-halogen exchange followed by quenching with an electrophilic boron source. This method is well-documented for the synthesis of functionalized arylboronic esters.[3][4][5]
Experimental Protocol: Synthesis of this compound, Pinacol Ester
-
Reaction Setup: In an oven-dried, multi-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-(4-bromo-2-fluorobenzyl)morpholine (1.0 equivalent) in a dry, ethereal solvent such as THF or diethyl ether.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. The lithium-halogen exchange is typically rapid at this temperature.
-
Borylation: After stirring for a short period (e.g., 30-60 minutes), add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) (1.2 equivalents) dropwise to the reaction mixture, again maintaining a low temperature.
-
Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound, pinacol ester.
Sources
- 1. 4-Bromo-2-fluorobenzyl bromide [worldyachem.com]
- 2. mdpi.com [mdpi.com]
- 3. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]
- 4. US20130172565A1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]
- 5. BR112014016048A2 - methods of formation of substituted 4-chloro-2-fluoro-3-phenylboronic acid pinacol esters and methods of using them - Google Patents [patents.google.com]
A Technical Guide to the Solubility Profile of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Solubility Data
In the landscape of modern drug discovery and synthetic chemistry, the physicochemical properties of building blocks are not mere data points; they are critical determinants of a project's success. The solubility of a reagent dictates its reaction kinetics, purification strategy, and, in the context of medicinal chemistry, its potential for formulation and bioavailability. This guide focuses on (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid, a sophisticated building block of significant interest. While specific solubility data for this compound is not widely published, this document provides a robust framework for its determination. We will delve into the predicted solubility based on its structural motifs, present rigorous experimental protocols for its quantitative measurement, and discuss the profound implications of this data for researchers, scientists, and drug development professionals.
Molecular Architecture and Predicted Solubility Profile
This compound is a trifunctional molecule, and its solubility is a composite of the contributions from each of its key structural features: the phenylboronic acid core, the fluoro substituent, and the morpholinomethyl group.
-
The Phenylboronic Acid Core : Phenylboronic acid itself is soluble in many polar organic solvents and exhibits low solubility in nonpolar solvents like hexanes.[1] Its solubility in water is limited, approximately 10 g/L at 20°C.[1] Boronic acids are weak Lewis acids, a property that is central to their reactivity and solubility.[1]
-
Influence of the Fluoro Substituent : The introduction of a fluorine atom onto the phenyl ring has multifaceted effects on a molecule's properties. Fluorine is highly electronegative and can alter the pKa of nearby functional groups.[2] While often used to increase lipophilicity and block metabolic oxidation, its impact on solubility is not always straightforward and depends on its position relative to other functional groups.[2][3] In this molecule, the fluorine atom ortho to the boronic acid and meta to the morpholinomethyl group can influence the electronic distribution of the aromatic ring, potentially affecting intermolecular interactions and, consequently, solubility.
-
The Morpholinomethyl Group: A Key to Aqueous Solubility : The morpholinomethyl substituent is expected to be the dominant contributor to the aqueous solubility of this compound. The morpholine ring is a polar, hydrophilic moiety. Crucially, the tertiary amine within the morpholine ring is basic and can be protonated in acidic aqueous media. This salt formation would dramatically increase the compound's solubility in acidic solutions. A similar, non-fluorinated compound, 4-(Morpholinomethyl)phenylboronic acid, is noted for its excellent solubility in polar solvents.[4]
Predicted Solubility Summary:
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous (Acidic, pH < 6) | High | Protonation of the morpholine nitrogen leads to the formation of a highly soluble salt. |
| Aqueous (Neutral, pH ~7) | Moderate | The polar morpholine group enhances solubility compared to simple phenylboronic acid. |
| Aqueous (Basic, pH > 8) | Low to Moderate | The morpholine nitrogen is deprotonated. The boronic acid may form a boronate salt, but overall solubility might be reduced compared to the acidic range. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are effective at solvating the polar functional groups of the molecule. |
| Alcohols (e.g., Methanol, Ethanol) | High | The compound can engage in hydrogen bonding with alcohol solvents. |
| Ethers (e.g., THF, Diethyl Ether) | Moderate | Phenylboronic acid is soluble in diethyl ether; the polar substituents should maintain or enhance this.[1] |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low | The molecule's overall polarity is too high for significant solubility in nonpolar media. |
Experimental Determination of Solubility
Accurate solubility data is empirically derived. The following protocols are designed to provide both a rapid qualitative assessment and a precise quantitative determination of solubility, adhering to established methodologies.[4][5][6]
Workflow for Solubility Assessment
The following diagram outlines the logical flow for a comprehensive solubility analysis of an active pharmaceutical ingredient (API) or key building block.
Caption: Workflow for solubility determination.
Protocol 1: Qualitative Solubility Assessment
This rapid method provides an initial understanding of the compound's solubility characteristics across a range of relevant solvents.
Objective: To classify the compound as soluble, partially soluble, or insoluble in various media.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes)
-
Vortex mixer
-
Solvents:
-
Deionized Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Hexane
-
Procedure:
-
Place approximately 2-5 mg of the compound into a series of labeled test tubes.
-
Add 1 mL of the first solvent to the corresponding tube.
-
Vortex the tube vigorously for 60 seconds.[7]
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears unchanged.
-
-
Record the observation.
-
Repeat steps 2-5 for each solvent.
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound in a specific solvent system.[4][5]
Objective: To determine the exact concentration (e.g., in mg/mL or µg/mL) of a saturated solution at a defined temperature.
Materials:
-
This compound
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge and/or syringe filters (0.45 µm, chemically compatible)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chosen solvent (e.g., Phosphate-buffered saline (PBS) at pH 7.4)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 5.0 mL) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all solid is removed, either:
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant.
-
Filter the sample through a 0.45 µm syringe filter. (Note: Discard the first portion of the filtrate to avoid errors from filter adsorption).
-
-
Dilution: Immediately dilute the clear supernatant with a known volume of mobile phase to prevent precipitation and to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated, stability-indicating HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution was achieved. For rigorous studies, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[8]
-
Analytical Validation: The HPLC method must be validated for linearity, accuracy, and precision to ensure trustworthy quantification.
Applications in Research and Development
Understanding the solubility of this compound is paramount for its effective application.
-
Suzuki-Miyaura Coupling: This compound is a valuable partner in Suzuki-Miyaura reactions for synthesizing complex molecules.[1][9][10] Knowledge of its solubility in various organic solvents (e.g., THF, dioxane, toluene) is essential for selecting appropriate reaction conditions to ensure a homogeneous reaction mixture, which can significantly impact reaction rates and yields. The base used to activate the boronic acid will also affect its solubility in the reaction medium.[10]
-
Drug Discovery and Formulation: As a building block for potential therapeutics, the aqueous solubility profile, particularly its pH-dependence, is a critical parameter.[11][12][13] High solubility is often desired for oral and intravenous drug delivery. The predicted high solubility in acidic conditions suggests good potential for absorption in the stomach. This data directly informs pre-formulation scientists on viable strategies for developing a drug delivery system.
Conclusion
While a definitive, published solubility value for this compound is not currently available, a comprehensive understanding of its behavior can be achieved through the principles and protocols outlined in this guide. Its structure strongly suggests a favorable profile in polar organic solvents and a distinct pH-dependent solubility in aqueous media, driven by the basic morpholine moiety. By employing the standardized experimental methods described herein, researchers can generate the reliable, high-quality data necessary to accelerate their synthesis campaigns and drug discovery programs. This empirical data is the authoritative foundation upon which sound scientific and development decisions are made.
References
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Wikipedia. Phenylboronic acid. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Columbia University. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. City University of New York (CUNY). [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
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Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Royal Society of Chemistry. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]
-
How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Wisconsin-River Falls. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization (WHO). [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
-
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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stability of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid under different conditions
An In-Depth Technical Guide to the Stability of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Abstract
This compound is a key building block in contemporary drug discovery, valued for its role in forming covalent bonds in targeted therapies and its utility in cross-coupling reactions. As with all boronic acids, understanding its stability profile is paramount for ensuring the integrity, efficacy, and safety of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light. We will explore the underlying degradation mechanisms, present robust analytical methodologies for stability assessment, and offer field-proven strategies for handling and formulation to mitigate degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the development of boronic acid-containing molecules.
Introduction: The Critical Role of Stability in Boronic Acid Chemistry
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and materials science. Their ability to form reversible covalent bonds with diols is fundamental to their use as sensors and in drug delivery systems. However, the boron-carbon bond is susceptible to cleavage under various conditions, leading to degradation products that can impact product performance and safety.[1] The stability of a boronic acid is not an intrinsic constant but is heavily influenced by its molecular structure and its immediate environment.
For this compound, the electron-withdrawing fluorine atom and the basic morpholinomethyl substituent introduce unique electronic and steric factors that modulate the reactivity and stability of the boronic acid moiety. This guide will dissect these influences and provide a framework for predicting and managing the stability of this specific, yet representative, boronic acid.
Fundamental Degradation Pathways of Arylboronic Acids
Two principal degradation pathways dominate the stability landscape of arylboronic acids: protodeboronation and oxidative deboronation.
Protodeboronation (Hydrolytic Cleavage)
Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is typically slow in aqueous solutions but can be influenced by pH and temperature.[1] The stability of arylboronic acids to hydrolysis is dependent on the electronic properties of the substituents on the aromatic ring.
Oxidative Deboronation
Oxidative deboronation is often the more significant degradation pathway, particularly under physiological conditions.[2] Reactive oxygen species (ROS) can attack the electron-deficient boron atom, leading to the formation of a labile boric ester that subsequently hydrolyzes to yield a phenol and boric acid.[2][3] This process represents a deactivation pathway for boronic acid-based drugs.[3] The rate-limiting step is believed to be the migration of the carbon atom from the boron to the oxygen.[2]
The general mechanism for oxidative deboronation is depicted below:
Figure 2. Workflow for a forced degradation study.
Anticipated Stability under Different Stress Conditions
While specific experimental data for this compound is not publicly available, we can predict its stability based on the known behavior of structurally similar compounds.
3.2.1 Hydrolytic Stability (Acidic and Basic Conditions)
-
Acidic Conditions: Phenylboronic acids are generally more stable under acidic to neutral pH. The morpholinomethyl group will be protonated, increasing its solubility but potentially offering some steric hindrance to the boronic acid group. Significant degradation via protodeboronation is not expected under mild acidic conditions.
-
Basic Conditions: At higher pH, the boronic acid will exist as the more reactive boronate anion (B(OH)3-). This form is generally more susceptible to degradation. The degradation of a peptide boronic acid derivative was observed to be mediated by an initial oxidative pathway under both acidic and basic conditions. [4] 3.2.2 Oxidative Stability
This is likely the most significant degradation pathway for this compound. [1][2]The electron-withdrawing fluoro substituent may slightly decrease the electron density on the boron atom, potentially offering a marginal increase in oxidative stability compared to the non-fluorinated analog. [2][5]However, the presence of the morpholinomethyl group could influence the local microenvironment and redox potential.
3.2.3 Thermal Stability
In the solid state, the primary concern with thermal stress is the dehydration of the boronic acid to form its trimeric anhydride, a boroxine. [6]This is a reversible reaction upon exposure to moisture. [7]At higher temperatures, decomposition can occur. Phenylboronic acid is generally stable at room temperature but its stability decreases with increasing temperature. [8] 3.2.4 Photostability
Photolytic degradation is possible, especially for aromatic compounds. [9][10]The exposure to UV and visible light as per ICH Q1B guidelines can induce photo-oxidation via free radical mechanisms. [11][10]
Hypothetical Forced Degradation Data
The following table summarizes the expected outcomes of a forced degradation study on this compound. Disclaimer: This data is illustrative and based on general principles of boronic acid stability. Actual results may vary.
| Stress Condition | Reagent/Parameter | Duration (h) | Expected Degradation (%) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 | < 5% | 3-Fluoro-4-(morpholinomethyl)toluene (Protodeboronation) |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 | 10 - 15% | 3-Fluoro-4-(morpholinomethyl)phenol (Oxidative) |
| Oxidation | 3% H₂O₂ at RT | 8 | > 20% | 3-Fluoro-4-(morpholinomethyl)phenol (Oxidative) |
| Thermal (Solid) | 80°C | 72 | < 2% | Trimeric Boroxine (Dehydration) |
| Photolytic | ICH Q1B exposure | - | 5 - 10% | Oxidative and other photoproducts |
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to separate the intact API from all process-related impurities and degradation products.
Recommended Analytical Technique: UPLC-UV/MS
Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometric (MS) detection is the preferred method for analyzing boronic acids and their degradation products.
-
Challenges: Boronic acids can be challenging to analyze by reversed-phase HPLC due to their potential for on-column hydrolysis or interaction with residual silanols on the stationary phase. [12][13]* Solutions:
Step-by-Step Protocol for a Stability-Indicating UPLC Method
-
Column Selection: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Gradient to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-10 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
UV Detection: Diode Array Detector (DAD), monitor at 220 nm and 254 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive mode to confirm the mass of the parent compound and identify degradants.
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Strategies for Stabilization and Handling
Given the inherent stability challenges, proper handling and formulation are critical.
-
Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, oxygen, and light.
-
pH Control: In solution, maintaining a slightly acidic to neutral pH (pH 3-6) can help to minimize degradation.
-
Excipient Compatibility: During formulation development, screen for excipients that may promote degradation. Avoid strong oxidizing agents.
-
Use of Protecting Groups: For synthetic applications where the boronic acid is unstable, it can be temporarily converted to a more stable boronate ester, such as a pinacol or MIDA ester. [1][15]These esters are generally more resistant to degradation and can be deprotected under specific conditions.
Conclusion
This compound, like many of its counterparts, is susceptible to degradation, primarily through oxidative deboronation. A thorough understanding of its stability profile, gained through systematic forced degradation studies and the use of robust, stability-indicating analytical methods, is essential for successful drug development. By implementing appropriate handling, storage, and formulation strategies, the risks associated with its instability can be effectively managed, ensuring the delivery of a safe and efficacious final product. This guide provides the foundational knowledge and practical approaches for researchers to confidently work with this important class of molecules.
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
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Coombs, J. D., & Morken, J. P. (2016). Improving the oxidative stability of boronic acids through stereoelectronic effects. Beilstein Journal of Organic Chemistry, 12, 2686–2691. [Link]
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Bull, J. A., Davidson, M. G., & Johnson, A. L. (2016). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Communications, 52(33), 5671-5674. [Link]
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Negrete-Raymond, A., Dandekar, A. M., & T. D. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(1), 121-127. [Link]
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Sikorski, R. P., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 33688056. [Link]
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Hall, D. G., & Wu, L. (2015). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 28(3), 423-432. [Link]
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Jourd'heuil, D., & Jourd'heuil, F. L. (2009). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. Free Radical Biology and Medicine, 46(1), 1-8. [Link]
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Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(10), 1435-1447. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(31), 10834–10835. [Link]
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Pharmaceutical Technology. (2013). Early Efforts Identify Unstable APIs. [Link]
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An In-Depth Technical Guide to (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, arylboronic acids and their derivatives are indispensable tools, primarily for their role in palladium-catalyzed cross-coupling reactions that form the backbone of many pharmaceutical compounds.[1] Among these, (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid represents a highly functionalized and strategic building block. Its unique substitution pattern—a fluorine atom, a morpholinomethyl group, and the boronic acid moiety—offers a tripartite advantage for drug development professionals. The fluorine atom can enhance metabolic stability and binding affinity, the morpholinomethyl group often improves aqueous solubility and provides a key interaction point with biological targets, and the boronic acid group serves as a versatile handle for constructing complex molecular architectures.[2]
This guide provides a comprehensive technical overview of this reagent, focusing on its pinacol ester derivative, which is the common stable and commercially available form. We will delve into its physicochemical properties, provide a robust synthetic protocol, detail methods for its structural confirmation, and explore its primary application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug synthesis.
Section 1: Physicochemical Properties and Structural Data
The subject of this guide is most frequently handled as its pinacol ester derivative, this compound pinacol ester. The pinacol group serves as a protecting group for the boronic acid, enhancing its stability, preventing self-condensation (trimerization to boroxines), and making it a free-flowing, weighable solid that is more amenable to storage and handling than the corresponding free boronic acid.[3] The free boronic acid is typically generated in situ during the coupling reaction.
Quantitative data for both the pinacol ester and the corresponding free boronic acid are summarized below.
| Property | This compound, Pinacol Ester | This compound |
| IUPAC Name | 4-((2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine | This compound |
| Molecular Formula | C₁₇H₂₅BFNO₃[4] | C₁₁H₁₅BFNO₃ |
| Molecular Weight | 321.19 g/mol [5] | 239.05 g/mol (Calculated) |
| CAS Number | 1073354-74-1[4][6] | Not commercially available; generated in situ |
| Appearance | Solid | Typically not isolated |
| Hydrogen Bond Donors | 0 | 2 |
| Hydrogen Bond Acceptors | 4 | 5 |
Section 2: Synthesis and Purification
The synthesis of arylboronic esters is a well-established process in organic chemistry. A common and effective method involves the lithiation of an aryl halide at low temperature, followed by quenching with a borate ester. This process, adapted for the synthesis of the target compound, requires a suitable precursor such as 4-(bromomethyl)-1-fluoro-2-iodobenzene, which can be synthesized from commercially available starting materials.
Diagram: Synthetic Workflow
Caption: Proposed two-step synthesis of the target boronic ester.
Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Synthesis of 4-((2-Fluoro-4-bromobenzyl)morpholine) (Precursor)
-
To a solution of 4-bromo-1-fluoro-2-iodobenzene (1.0 eq) in a suitable solvent like Dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the precursor.
Step 2: Synthesis of the Pinacol Ester
-
Dissolve the precursor, 4-((2-Fluoro-4-bromobenzyl)morpholine) (1.0 eq), in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryl lithium intermediate is critical for the subsequent step.[7]
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude solid by recrystallization or flash column chromatography to yield the final product.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. This self-validating system relies on a combination of spectroscopic methods.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the pinacol ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
¹H NMR Analysis : Acquire the proton NMR spectrum. Expect to see:
-
Aromatic protons in the range of 7.0-7.8 ppm, showing characteristic coupling patterns influenced by the fluorine and other substituents.
-
A singlet for the benzylic CH₂ group adjacent to the morpholine nitrogen, likely around 3.5-3.7 ppm.
-
Multiplets for the morpholine protons, typically two distinct signals around 3.7 ppm (for -O-CH₂-) and 2.5 ppm (for -N-CH₂-).
-
A sharp singlet integrating to 12 protons for the four equivalent methyl groups of the pinacol ester, typically around 1.3 ppm.
-
-
¹³C NMR Analysis : Acquire the carbon spectrum. Key signals include the aromatic carbons (110-165 ppm, with C-F and C-B couplings), the benzylic carbon (~60-65 ppm), morpholine carbons (~53 and ~67 ppm), the quaternary carbons of the pinacol group (~84 ppm), and the methyl carbons of the pinacol group (~25 ppm).
-
¹⁹F and ¹¹B NMR : For unambiguous characterization, ¹⁹F and ¹¹B NMR can be performed to observe the fluorine and boron atoms directly.[8]
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography : Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method, for example, with mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Mass Spectrometry : Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Analysis : The primary peak in the chromatogram should correspond to the product. The mass spectrum for this peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 322.2.
Section 4: Core Application in the Suzuki-Miyaura Coupling
The paramount application of this compound pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures, which are prevalent in pharmaceuticals.[9]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical coupling with an example aryl bromide.
-
Reaction Setup : In a microwave vial or Schlenk tube, combine this compound pinacol ester (1.2 eq), the desired aryl bromide (Ar-Br, 1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent Addition : Add a degassed solvent system. A common choice is a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). The use of water is often crucial for the transmetalation step.[10]
-
Inert Atmosphere : Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Heating : Heat the reaction mixture to a temperature between 80-110 °C. The reaction can also be performed efficiently in a microwave reactor. Monitor the reaction progress by LC-MS or TLC.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Causality in Protocol Choices :
-
Catalyst : Pd(PPh₃)₄ is chosen for its reliability and commercial availability. Other catalysts with specialized phosphine ligands can be used to improve yields or couple more challenging substrates.[11]
-
Base : The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. It activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent : The biphasic solvent system helps to dissolve both the organic-soluble reagents and the inorganic base, facilitating the reaction at the interface.
Conclusion
This compound, primarily in its stable pinacol ester form, is a high-value building block for drug discovery and development. Its carefully arranged functional groups provide chemists with a powerful tool to introduce desirable physicochemical properties into lead compounds. A thorough understanding of its synthesis, characterization, and application in robust protocols like the Suzuki-Miyaura coupling is essential for any researcher aiming to leverage its full potential in the creation of novel, complex, and effective therapeutics.
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ChemUniverse. 3-FLUORO-4-(N-MORPHOLINOMETHYL)PHENYLBORONIC ACID, PINACOL ESTER [P70874]. [Link]
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MDPI. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
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NSF Public Access Repository. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
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ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
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ResearchGate. Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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1PlusChem. (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid. [Link]
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Chem-Impex. 4-(Morpholinomethyl)phenylboronic acid. [Link]
- Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
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National Institutes of Health. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
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AMERICAN ELEMENTS. (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. [Link]
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National Institutes of Health. Synthesis of biologically active boron-containing compounds. [Link]
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Purity Assessment of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid: A Multi-Technique Approach
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is a key building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex drug candidates.[1] The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and the introduction of potentially mutagenic or toxic by-products into active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven strategy for the rigorous purity assessment of this compound, integrating chromatographic, spectroscopic, and thermal analysis techniques. We delve into the causality behind experimental choices, offering a self-validating framework for researchers, analytical scientists, and drug development professionals.
The Molecular Profile: Understanding the Analyte's Behavior
A robust analytical strategy begins with a deep understanding of the molecule's physicochemical properties. This compound possesses three key functional regions that dictate its behavior and the challenges in its analysis:
-
The Arylboronic Acid Group: This Lewis acidic moiety is the reactive center for cross-coupling. It is known to exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine .[2][3] This dehydration process can complicate analysis, particularly in mass spectrometry and NMR, and is a critical impurity to monitor.[4][5]
-
The Morpholine Ring: The tertiary amine in the morpholine group imparts basic properties. This dual acidic/basic nature makes the molecule zwitterionic at certain pH values, influencing its solubility and chromatographic retention.
-
The Fluorophenyl Ring: The fluorine substituent provides a unique spectroscopic handle for identity and purity assessment via ¹⁹F NMR.
This duality of acidic and basic character necessitates careful pH control in chromatographic methods to achieve reproducible results and sharp peak shapes.
The Impurity Landscape: What to Look For and Why
Ensuring purity requires anticipating the potential impurities. These can be categorized based on their origin. The diagram below outlines the primary sources of impurities for this specific boronic acid.
Caption: Potential impurity sources for the target boronic acid.
The most common and critical impurities to monitor are:
-
Protodeborylation Product: The loss of the B(OH)₂ group, replaced by a hydrogen atom. This is a frequent degradation pathway for arylboronic acids.[6]
-
Boroxine: The trimeric anhydride formed by intermolecular dehydration. This is often the most abundant impurity and exists in equilibrium with the monomeric acid.[2][3]
-
Boric Acid: Can be present from the hydrolysis of boronic esters or as a residual impurity from synthesis.[7]
Chromatographic Purity: The Cornerstone of Assessment
Chromatography is the primary tool for separating the main compound from its impurities, allowing for quantification.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of boronic acids.[1] The method's success hinges on controlling the ionization of both the acidic boronic acid and the basic morpholine moieties.
Workflow for HPLC Method Development:
Caption: A typical RP-HPLC workflow for boronic acid analysis.
Experimental Protocol: RP-HPLC Purity Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile (ACN).
-
Causality: Formic acid acts as an ion-pairing agent and maintains a low pH (~2.7), ensuring the morpholine nitrogen is protonated and the boronic acid is neutral, leading to better peak shape and retention on a C18 column.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 ACN/Water mixture to a final concentration of ~0.5 mg/mL.
-
-
Chromatographic Conditions:
-
A table summarizing the recommended HPLC conditions is provided below. Using columns with technologies that reduce analyte interactions with metal surfaces can further improve peak shape and recovery.[1]
-
| Parameter | Recommended Condition | Rationale |
| Column | C18 Stationary Phase (e.g., Waters XSelect Premier HSS T3) | Provides excellent retention for aromatic compounds. |
| Dimensions | 2.1 x 100 mm, 1.8 µm | UPLC format for high resolution and fast run times. |
| Mobile Phase | A: 0.1% FA in H₂O, B: 0.1% FA in ACN | Controls ionization for optimal peak shape.[8] |
| Gradient | 5% to 95% B over 10 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |
| UV Detection | 254 nm | General wavelength for aromatic compounds. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for peak identification and for detecting impurities that may co-elute or fall below the UV detector's limit of quantification.[3][9]
-
Expertise & Trustworthiness: A key challenge in MS analysis of boronic acids is their propensity to form various ions in the source, including the desired molecular ion, but also dimers, solvent adducts, and the boroxine trimer.[3] A robust method will optimize source conditions to favor the formation of the protonated molecule [M+H]⁺ (from the morpholine) or the deprotonated molecule [M-H]⁻.
-
Protocol: The HPLC method described above can be directly coupled to a mass spectrometer.[8] Electrospray ionization (ESI) is the preferred technique.[10] Running in both positive and negative ion modes is recommended to capture the widest range of potential impurities. High-resolution MS (HRMS) can provide exact mass data, enabling the elemental composition of unknown impurities to be determined.
Structural & Quantitative Verification
While chromatography assesses purity based on separation, spectroscopy confirms the identity of the main peak and can provide an absolute measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for structural elucidation and quantification.
-
¹H and ¹³C NMR: These are used for the primary confirmation of the compound's covalent structure.
-
Self-Validating Protocol: Boronic acids often yield broad, complex ¹H NMR spectra in solvents like CDCl₃ due to the formation of boroxine oligomers.[5] To obtain a sharp, interpretable spectrum, the sample should be dissolved in deuterated methanol (Methanol-d₄). The alcohol solvent breaks the B-O-B bonds of the boroxine, forcing the equilibrium to the monomeric boronic acid and providing a clean spectrum for analysis.[5] The B-OH protons will exchange with the solvent and will not be visible.
-
-
¹¹B NMR: This technique is highly specific to the boron atom. It provides direct evidence of the boron environment.[11] A typical sp²-hybridized arylboronic acid will show a signal around +27 to +30 ppm. The presence of significant amounts of trigonal boroxine or tetrahedral boronate esters can be identified by distinct chemical shifts.[12][13]
-
¹⁹F NMR: For this specific molecule, ¹⁹F NMR is an exceptionally clean and sensitive technique. It provides a single peak for the main compound and can be used to detect and quantify any fluorine-containing impurities with high precision.
-
Quantitative NMR (qNMR): This method determines the absolute purity (mass fraction) of the compound by comparing the integral of a specific ¹H NMR signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight. It is a primary analytical method that does not rely on a reference standard of the analyte itself.
Orthogonal Purity Techniques
To build a complete and trustworthy purity profile, orthogonal methods that measure different physical properties are employed.
| Technique | Purpose | Information Gained |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and mass loss upon heating. | Quantifies residual solvent, water content, and identifies dehydration/decomposition temperatures.[2][14][15] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | Determines melting point, phase transitions, and can indicate the presence of impurities that depress the melting point.[2][16] |
| Karl Fischer Titration | Specific quantification of water content. | Provides an accurate measure of water, which is crucial given the tendency of boronic acids to dehydrate. |
| Elemental Analysis | Determines the percentage of C, H, N, and other elements. | Confirms the empirical formula of the bulk material. |
An Integrated Strategy for Purity Certification
No single technique can provide a complete picture of purity. A holistic, self-validating strategy combines multiple orthogonal methods.
Caption: A holistic workflow for certifying the purity of the boronic acid.
By integrating these techniques, a scientist can confidently establish the identity, strength, quality, and purity of this compound, ensuring its suitability for use in the synthesis of pharmaceutical agents.
References
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
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Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A. Retrieved from [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters PDF. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
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Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
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Reddit user discussion. (2017). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]
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Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC. Retrieved from [Link]
-
Clair, S., et al. (2014). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate. Retrieved from [Link]
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Kulanthaivel, P., et al. (2006). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. Retrieved from [Link]
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Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Ellis, G. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]
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Ekinci, E., & Okur, H. (2004). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Chemical Engineering & Technology. Retrieved from [Link]
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Sparrow Chemical. (2024). How to use mass spectrometry to analyze Phenylboronic Acid?. Sparrow Chemical Blog. Retrieved from [Link]
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SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Retrieved from [Link]
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Retrieved from [Link]
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Ellis, G. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC, TGA, and DTGA dependences obtained when heating boron oxide in an.... Download Scientific Diagram. Retrieved from [Link]
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Reddit user discussion. (2015). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
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North, R., & Eisenbeis, S. (2020). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Component in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[3] Within the vast arsenal of reagents for this transformation, functionalized phenylboronic acids are of paramount importance, serving as key building blocks for complex molecules in pharmaceutical and materials science research.[4][5]
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is a particularly valuable reagent that combines several strategic structural features. The biaryl motif constructed using this reagent is prevalent in many biologically active compounds.[2] The strategic placement of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[4] Simultaneously, the morpholinomethyl group provides a polar, basic handle that can improve aqueous solubility and offers a potential point for hydrogen bonding interactions with biological targets, a critical aspect of rational drug design.[6]
This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling, detailing its mechanistic nuances, offering field-proven experimental protocols, and providing insights for reaction optimization and troubleshooting.
Reagent Profile and Handling
Proper handling and storage are critical to ensure the reactivity and reproducibility of results with boronic acids.
| Property | Value |
| IUPAC Name | (3-Fluoro-4-(morpholin-4-ylmethyl)phenyl)boronic acid |
| Molecular Formula | C₁₁H₁₅BFNO₃ |
| Molecular Weight | 239.05 g/mol |
| CAS Number | 1072945-98-9 |
| Appearance | Off-white to white solid |
| Storage | Store at 2-8°C under an inert atmosphere. Boronic acids are susceptible to dehydration to form cyclic boroxines and oxidative decomposition. The pinacol ester form is often more stable for long-term storage.[7] |
Note on Stability: The presence of the electron-withdrawing fluorine atom can increase the susceptibility of the C-B bond to protodeboronation, especially under harsh basic or acidic conditions.[8][9] It is advisable to use the reagent promptly after opening and to handle it under an inert atmosphere where possible.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex.[7] This is often the rate-determining step, with reactivity trending as I > Br > OTf >> Cl.[11]
-
Transmetalation : This step involves the transfer of the organic group (R') from the boronic acid to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R'B(OH)₃]⁻).[3][12]
-
Reductive Elimination : The two coupled organic groups (Ar and R') are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species.[1]
Influence of Substituents in this compound
-
3-Fluoro Group : As an electron-withdrawing group, the fluorine atom decreases the electron density on the phenyl ring. This can have two opposing effects: it may slow the transmetalation step by reducing the nucleophilicity of the aryl group being transferred, but it can accelerate the final reductive elimination step.[13] Crucially, it increases the acidity of the boronic acid, which can make it more prone to competitive protodeboronation.[8]
-
4-Morpholinomethyl Group : The tertiary amine of the morpholino group is basic and can potentially coordinate to the palladium center. This could influence the catalyst's activity, sometimes requiring the use of specific ligands that can displace the morpholino group from the metal center. However, it also significantly enhances the polarity and potential aqueous solubility of the molecule and its derivatives.
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve maximum yield for a specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol is suitable for coupling with aryl bromides or iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent System (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 4:1:1)
-
Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[13]
-
Inert Atmosphere: Seal the vessel with a septum or cap, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of Dioxane and 2 mL of H₂O) via syringe.
-
Reaction: Place the vessel in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[14]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method is ideal for accelerating reaction times, especially for less reactive coupling partners like aryl chlorides.
Materials:
-
Same as Protocol 1, but may require a more robust catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos or SPhos ligand).
-
Microwave-safe reaction vial with a snap cap.
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.6 mmol), palladium precatalyst, ligand, and a stronger base like K₃PO₄ (1.5 mmol).[8]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane/H₂O 4:1).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-45 minutes).[11]
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1, scaling the solvent volumes accordingly.
Optimization and Troubleshooting
Even robust reactions can encounter issues. The following table outlines common problems and evidence-based solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently reactive halide (e.g., Ar-Cl). 3. Steric hindrance. | 1. Use a fresh catalyst or a pre-catalyst. 2. Increase temperature, switch to microwave heating. Use a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand like XPhos, SPhos, or RuPhos).[8] 3. Employ sterically demanding biarylphosphine ligands to promote reductive elimination.[8] |
| Protodeboronation | 1. Boronic acid instability. 2. Prolonged heating or overly strong base. | 1. Use the more stable pinacol ester of the boronic acid.[7] 2. Use a milder base (e.g., K₂CO₃, CsF).[15] Minimize reaction time. Ensure the boronic acid is not exposed to the basic mixture for extended periods before the catalyst becomes active. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High catalyst loading or Pd(II) impurities. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.[7] 2. Reduce catalyst loading. Ensure a high-purity Pd(0) source is used. |
| Incomplete Conversion | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Increase reaction time or temperature. 2. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).[8] Switch to a more robust ligand system. |
Conclusion
This compound is a highly effective and strategic building block for Suzuki-Miyaura cross-coupling reactions. Its unique electronic and structural features make it an invaluable tool for synthesizing complex molecular architectures, particularly in the field of medicinal chemistry. By understanding the core reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent conditions, researchers can reliably and efficiently incorporate this versatile scaffold into novel compounds. The protocols and troubleshooting guide provided herein serve as a solid foundation for achieving success in these synthetic endeavors.
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Tech Support.
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Jutand, A., & Le Duc, G. (2013). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions. Angewandte Chemie International Edition.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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Remond, E., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry.
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Lloyd-Jones, G. C. (2011). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. Presentation.
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Singh, R. P., & Umesalma, S. (2019). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Asian Journal of Organic Chemistry.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
-
Ndukwe, I. E. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Simultaneous monitoring of the Suzuki–Miyaura coupling reaction and water measurement.
-
Barros, A. C., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry.
-
Li, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
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Wright, S. W., Hageman, D. L., & McClure, L. D. (1994). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry.
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem Tech Support.
-
Unnamed Publisher. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Article.
-
Dias, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
-
Gurram, V., & Rao, V. (2015). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development.
-
BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Tech Support.
-
Al-Zoubi, R. M., & Marion, O. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
-
Cenmed Enterprises. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid.
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ChemUniverse. (n.d.). 3-FLUORO-4-(N-MORPHOLINOMETHYL)PHENYLBORONIC ACID, PINACOL ESTER.
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
-
Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Cells.
-
BLD Pharm. (n.d.). 4-FLuoro-3-(morpholine-4-sulfonyl)phenylboronic acid.
-
Liu, Y., & Wang, M. (2014). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry.
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The Strategic Application of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: A Privileged Scaffold Component in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid has emerged as a key building block, particularly in the synthesis of targeted therapies such as protein kinase inhibitors. This technical guide elucidates the multifaceted utility of this reagent, providing in-depth application notes, detailed experimental protocols, and the scientific rationale behind its use for researchers, scientists, and drug development professionals.
The unique architecture of this compound offers a confluence of desirable properties. The phenylboronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile construction of biaryl structures central to many kinase inhibitor scaffolds. The strategic placement of a fluorine atom and a morpholinomethyl group on the phenyl ring is not merely incidental; these substituents play a crucial role in fine-tuning the physicochemical and pharmacokinetic properties of the final drug candidate.
The Power of Fluorine and Morpholine in Drug Design
The presence of a fluorine atom can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism.[1][2][3][4][5] Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and influence conformational preferences, potentially leading to improved binding affinity with the target protein.[1][2]
The morpholine group is a privileged pharmacophore in medicinal chemistry, frequently employed to enhance aqueous solubility, improve cell permeability, and introduce a basic center for salt formation, which can be advantageous for formulation.[6][7][8][9] The morpholine moiety is also known to engage in favorable interactions within protein binding pockets.[6][7] In the context of this compound, the morpholinomethyl substituent provides a polar, basic handle that can significantly improve the "drug-like" properties of the resulting molecules.
Core Application: Synthesis of PI3K/mTOR Inhibitors
A prominent application of this compound is in the synthesis of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. One of the most notable examples is its use as a key building block in the synthesis of GSK2126458 (Omipalisib), a highly potent and orally bioavailable dual PI3K/mTOR inhibitor that has undergone clinical investigation for the treatment of cancer.[6]
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.
The synthesis of GSK2126458 involves a crucial Suzuki-Miyaura cross-coupling reaction between a substituted pyrimidine core and this compound. This reaction forges a key carbon-carbon bond, installing the fluorinated, morpholine-containing phenyl group onto the heterocyclic scaffold.
Figure 1: General workflow for the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of this compound in a Suzuki-Miyaura cross-coupling reaction, representative of its use in the synthesis of kinase inhibitors like GSK2126458.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide (Conventional Heating)
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃), 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water 4:1:1)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Figure 2: Suzuki-Miyaura reaction workflow.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an Aryl Chloride
For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium catalyst system (e.g., Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%) and a bulky phosphine ligand such as SPhos or XPhos (4-8 mol%))
-
Base (e.g., Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃), 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF with 5-10% water)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), the palladium catalyst, the phosphine ligand, and the base.
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. Note that yields are highly dependent on the specific substrate and reaction conditions and should be optimized accordingly.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 | 2-6 | 85-95 |
| Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4-12 | 75-90 |
| Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12-24 | 60-80 |
| Aryl Triflate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | THF | 70 | 6-18 | 70-85 |
Troubleshooting and Mechanistic Considerations
The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 3: The catalytic cycle of the Suzuki-Miyaura reaction.
A common side reaction is the homocoupling of the boronic acid. This can be minimized by:
-
Rigorous degassing of solvents: Oxygen can promote homocoupling.
-
Use of appropriate ligands: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway.
-
Careful choice of base and temperature: Overly harsh conditions can lead to decomposition and side reactions.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive boronic acid handle with fluorine and morpholine substituents provides a powerful tool for the synthesis of complex, biologically active molecules with favorable drug-like properties. The application of this reagent in the synthesis of PI3K/mTOR inhibitors such as GSK2126458 underscores its importance in the development of next-generation targeted therapies. By understanding the principles of its reactivity and employing optimized protocols, researchers can effectively leverage this compound to accelerate their drug discovery efforts.
References
-
Knight, S. D. et al. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Med. Chem. Lett.1 , 39-43 (2010). [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J. & Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.58 , 8315–8359 (2015). [Link]
-
Bonacorso, H. G. et al. Morpholine as a privileged scaffold in medicinal chemistry: an update on synthetic strategies. Future Med. Chem.12 , 1857-1875 (2020). [Link]
-
Müller, K., Faeh, C. & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science317 , 1881–1886 (2007). [Link]
-
Purser, S., Moore, P. R., Swallow, S. & Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev.37 , 320–330 (2008). [Link]
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.37 , 308–319 (2008). [Link]
-
Shah, P. & Westwell, A. D. The role of fluorine in medicinal chemistry. J. Enzyme Inhib. Med. Chem.22 , 527–540 (2007). [Link]
-
Wymann, M. P. & Schneiter, R. Lipid signalling in disease. Nat. Rev. Mol. Cell Biol.9 , 162–176 (2008). [Link]
-
Taylor, R. D., MacCoss, M. & Lawson, A. D. G. Rings in drugs. J. Med. Chem.57 , 5845–5859 (2014). [Link]
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- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid as a Synthetic Building Block
Introduction: A Privileged Scaffold for Modern Drug Discovery
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is a sophisticated building block that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its utility stems from the unique combination of three key structural motifs: a phenylboronic acid, a fluorine substituent, and a morpholinomethyl group. Each of these components imparts desirable properties to the parent molecule, making it a valuable tool for the synthesis of complex molecular architectures, particularly in the context of drug discovery.
The boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient and versatile formation of carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceutical agents. Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal reagents for complex molecule synthesis.[1]
The incorporation of a fluorine atom into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2] The high electronegativity and small size of fluorine can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity and cell membrane permeability.[2][3] These beneficial effects have contributed to the increasing prevalence of fluorinated compounds among FDA-approved drugs.[3]
The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.[4][5] Its presence can improve aqueous solubility, enhance metabolic stability, and provide a handle for forming favorable interactions with biological targets.[4][6] The morpholinomethyl group, specifically, can act as a hydrogen bond acceptor and influence the overall physicochemical properties of a molecule, often leading to improved drug-like characteristics.[6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Safety Information
While this compound is available, it is more commonly supplied and used as its pinacol ester derivative for enhanced stability.[7]
| Property | Value |
| Chemical Name | 3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid, pinacol ester |
| CAS Number | 1073354-74-1 |
| Molecular Formula | C₁₇H₂₅BFNO₃ |
| Molecular Weight | 321.2 g/mol |
| Appearance | Off-white to white solid |
| Purity | Typically ≥96% |
Safety and Handling:
This compound and its derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[3]
-
Hazard Statements: Based on data for similar phenylboronic acids, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] It may also cause respiratory irritation.[2]
-
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3]
-
Store in a well-ventilated place. Keep container tightly closed.[8]
-
Dispose of contents/container to an approved waste disposal plant.[3]
-
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[2][3][8][9]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title boronic acid ester) and an organohalide or triflate. This reaction is a powerful and widely used method for constructing C(sp²)-C(sp²) bonds.
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid or ester (R²) is transferred to the palladium center. This step typically requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new carbon-carbon bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound, pinacol ester with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound, pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To the reaction vessel, add this compound, pinacol ester, the aryl bromide, the palladium catalyst, and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Place the vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Data Presentation: Typical Reaction Components and Conditions
The choice of reaction parameters is crucial for a successful Suzuki-Miyaura coupling. The following table provides a general guideline for selecting these components.
| Component | Example | Rationale/Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | The choice of catalyst depends on the reactivity of the coupling partners. For less reactive aryl chlorides, more active catalysts with specialized ligands may be required.[10] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands often improve reaction rates and yields, especially for challenging substrates.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential for the transmetalation step. The choice of base can significantly impact the reaction outcome.[6] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[10] |
| Temperature | 80 - 120 °C | Higher temperatures are often required, especially for less reactive halides like aryl chlorides. Microwave heating can sometimes accelerate the reaction.[10] |
| Reaction Time | 2 - 24 hours | Reaction time should be determined by monitoring the reaction's progress. |
Experimental Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient heating, incorrect base or solvent. | Use a fresh batch of catalyst. Screen different catalysts/ligands. Increase the reaction temperature. Try a different base or solvent system. |
| Protodeboronation | Presence of excess water or protic sources, prolonged reaction time at high temperature. | Use anhydrous solvents. Use a stronger, less nucleophilic base (e.g., K₃PO₄). Minimize reaction time. Consider using the pinacol ester form of the boronic acid for increased stability.[7] |
| Formation of Homocoupling Products | Oxygen contamination, inefficient oxidative addition or transmetalation. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Adjust the catalyst and ligand system. |
| Difficult Purification | Close polarity of product and starting materials/byproducts. | Optimize the reaction to drive it to completion. Use a high-resolution chromatography system or consider recrystallization. |
Conclusion
This compound, particularly as its pinacol ester, is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a reactive boronic acid handle with the beneficial properties of fluorine and a morpholine moiety makes it an attractive component for constructing novel compounds with potential applications in pharmaceutical and materials science research. The Suzuki-Miyaura cross-coupling reaction provides a robust and reliable method for incorporating this scaffold, and with careful optimization of reaction conditions, high yields of desired products can be achieved.
References
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Inno Pharmchem. The Role of Boronic Acid Pinacol Esters inSuzuki-Miyaura Cross-Coupling. [Link]
Sources
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- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide provides an in-depth analysis and detailed protocols for the application of a structurally complex and synthetically valuable building block: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid .
The unique architecture of this boronic acid presents specific challenges that necessitate a departure from standard Suzuki coupling conditions. The presence of an electron-withdrawing fluorine atom decreases the nucleophilicity of the boronic acid, while the sterically demanding ortho morpholinomethyl substituent can significantly hinder the crucial transmetalation step in the catalytic cycle.[3][4][5][6] Furthermore, the tertiary amine of the morpholino group introduces the potential for catalyst inhibition through coordination with the palladium center.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, bases, and solvents. By understanding these core concepts, the user will be equipped to not only successfully employ this specific substrate but also to troubleshoot and optimize a wide range of challenging Suzuki-Miyaura coupling reactions.
Mechanistic Considerations for a Challenging Substrate
The efficacy of a Suzuki-Miyaura coupling is governed by the seamless progression through its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][7] The specific structural motifs of this compound directly influence the kinetics and success of these elementary steps.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: This initial step, where the aryl halide (Ar-X) adds to the Pd(0) center, is largely dictated by the reactivity of the halide (I > Br > OTf >> Cl) and the electronic properties of its aryl ring.[8][9] While the boronic acid is not directly involved, the choice of ligand on the palladium catalyst is critical. Electron-rich, bulky ligands facilitate this step, especially for less reactive aryl chlorides.[1][10]
-
Transmetalation: This is the rate-determining step for many challenging couplings and the most affected by our substrate. The boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2][11][12] The electron-withdrawing fluorine on our substrate's ring reduces electron density, slowing this process.[6] Simultaneously, the bulky ortho morpholinomethyl group creates a steric shield, impeding the approach of the boronate to the palladium complex.[3][13] Overcoming this combined electronic deactivation and steric barrier is the primary challenge.
-
Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is generally favored by bulky phosphine ligands.[1][7] These ligands create steric pressure that promotes the collapse of the di-organopalladium(II) intermediate to the desired biaryl product.
Optimizing Reaction Conditions: A Component-by-Component Analysis
Success with this compound hinges on a rational selection of reagents that directly address its inherent challenges.
Palladium Catalyst and Ligand Selection
Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for sterically demanding and electron-deficient substrates.[14] Modern catalyst systems, featuring bulky and electron-rich ligands, are essential to drive the reaction forward by accelerating both the oxidative addition and reductive elimination steps.[9][15]
| Catalyst/Ligand System | Key Features & Rationale | Suitability |
| Buchwald Ligands | ||
| SPhos, XPhos, RuPhos | Highly bulky and electron-rich dialkylbiaryl phosphines. Excellent for sterically hindered and electron-poor substrates. They promote fast reductive elimination.[9][16] | Highly Recommended |
| Palladium Pre-catalysts | ||
| SPhos/XPhos G2, G3, G4 | Air-stable complexes that rapidly generate the active monoligated Pd(0) species under mild conditions.[9][17] This avoids catalyst degradation and is ideal for sluggish reactions. | Excellent Choice |
| N-Heterocyclic Carbenes | ||
| IPr, SImes | Strong σ-donors, even more electron-releasing than phosphines. Form very stable palladium complexes suitable for challenging couplings, including those with aryl chlorides.[7][18] | Recommended |
| Standard Catalysts | ||
| Pd(PPh₃)₄, PdCl₂(dppf) | Often effective for simple couplings but may provide low yields or fail entirely with this substrate due to steric hindrance and electronic deactivation. | Not Recommended |
Recommendation: The use of a Buchwald-type palladacycle pre-catalyst, such as SPhos G3 or XPhos G3 , is the premier choice. These systems provide a high concentration of the active catalytic species quickly and are well-documented to overcome the steric and electronic hurdles presented by substrates of this class.
The Critical Role of the Base
The base is not merely a spectator; it is a stoichiometric reagent that activates the boronic acid for transmetalation.[12] A weak base may not generate a sufficient concentration of the active boronate, while an overly harsh base can promote undesired side reactions like protodeboronation, a particular risk for electron-deficient boronic acids.[6]
-
Inorganic Bases:
-
K₃PO₄ (Potassium Phosphate): An excellent choice for challenging couplings. It possesses sufficient basicity to promote boronate formation without being overly aggressive. It is often used in aqueous mixtures.[9][19]
-
Cs₂CO₃ (Cesium Carbonate): A strong, effective base, often providing superior results in difficult cases due to the high solubility of its boronate salts.[9]
-
K₂CO₃ / Na₂CO₃ (Potassium/Sodium Carbonate): Milder bases. May be effective when coupling with highly reactive aryl iodides or bromides but are likely to be insufficient for less reactive partners like aryl chlorides.[13][20]
-
-
Fluoride Bases:
Recommendation: K₃PO₄ is the recommended starting point due to its proven efficacy and balance of reactivity. For particularly stubborn couplings, switching to Cs₂CO₃ is a logical next step.
Solvent System Selection
The ideal solvent system must fully solubilize the organic reagents while being compatible with the inorganic base. Biphasic systems are common and highly effective.
-
Dioxane / Water: A classic and robust solvent system for Suzuki couplings. Dioxane solubilizes the organic components, while water dissolves the inorganic base.[8][16]
-
Toluene / Water: A good alternative to dioxane, particularly at higher temperatures.
-
THF / Water: Suitable for lower temperature reactions, but its low boiling point (66 °C) limits its utility for reactions requiring more thermal energy.[17]
-
2-MeTHF: A greener alternative to THF and Dioxane with a higher boiling point.
Recommendation: A degassed mixture of 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v) is the preferred solvent system.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium reagents are toxic and should be handled with care. Solvents are flammable.
Caption: A decision-making workflow for the experimental process.
Protocol 1: General Procedure using Conventional Heating
This protocol is a robust starting point for coupling this compound with various aryl bromides or activated aryl chlorides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
SPhos G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Reaction vial with a magnetic stir bar and screw cap
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add the aryl halide, this compound, SPhos G3 pre-catalyst, and K₃PO₄.
-
Add the magnetic stir bar. Seal the vial with a cap containing a septum.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water.
-
Place the vial in a preheated oil bath or heating block at 90-100 °C.
-
Stir the reaction vigorously for 4-16 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[8]
Protocol 2: Microwave-Assisted Synthesis
This method is ideal for rapid reaction screening or for driving difficult couplings of unreactive aryl halides to completion.[20][21]
Materials:
-
Microwave reaction vial with a magnetic stir bar
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
XPhos G3 Pre-catalyst (0.015 mmol, 3 mol%)
-
Cs₂CO₃ (1.5 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (0.5 mL)
Procedure:
-
To a microwave reaction vial, add the aryl halide, this compound, XPhos G3 pre-catalyst, and Cs₂CO₃.[8]
-
Add the magnetic stir bar, 1,4-dioxane, and water.
-
Seal the vial with the appropriate microwave cap.
-
Place the vial in the microwave reactor. Set the temperature to 120-140 °C, the time to 20-45 minutes, and the power to a suitable level with vigorous stirring.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Follow the work-up and purification steps as described in Protocol 1 (steps 9-12), adjusting solvent volumes accordingly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Base is too weak. 4. Aryl chloride is too unreactive. | 1. Use a pre-catalyst (SPhos/XPhos G3). Ensure inert atmosphere. 2. Increase temperature to 110 °C or use microwave protocol. 3. Switch from K₂CO₃/K₃PO₄ to Cs₂CO₃. 4. Use a more active catalyst system (e.g., with an NHC ligand) and a stronger base. |
| Protodeboronation | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water or protic sources. 3. Long reaction times. | 1. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or slightly lower temperature. 2. Use anhydrous solvents with a fluoride source (e.g., CsF). 3. Use microwave heating to reduce reaction time.[17] |
| Homo-coupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Catalyst decomposition. | 1. Ensure the reaction mixture is thoroughly degassed. 2. Use a more stable pre-catalyst. |
| Formation of Impurities | 1. Reaction run for too long at high temperature. 2. Substrate decomposition. | 1. Monitor the reaction closely and stop it upon consumption of the limiting reagent. 2. Lower the reaction temperature and/or use a more active catalyst to allow for milder conditions. |
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Beilstein Journals. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. ResearchGate. Available at: [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. ResearchGate. Available at: [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. ResearchGate. Available at: [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. Beilstein Journals. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. National Institutes of Health. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. organic-chemistry.org. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. ACS Publications. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[4] At its heart, the reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[2][3][4]
This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of a specific and pharmaceutically relevant building block: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid. The presence of a fluorine atom and a morpholinomethyl group on the boronic acid introduces unique electronic and steric considerations that necessitate a nuanced approach to catalyst and condition selection. This document will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of appropriate palladium catalysts and ligands, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3][4] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
The three primary stages of the catalytic cycle are:
-
Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[1][3][4] The efficiency of this step is influenced by the nature of the halide (I > Br > Cl > F) and the electronic properties of the ligand on the palladium. Electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition, particularly for less reactive aryl chlorides.[5][6]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center, displacing the halide.[3][4] The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species.[2][7] Recent studies suggest that the base can also facilitate the formation of a palladium-hydroxide complex, which then reacts with the boronic acid.[8] The choice of base and solvent can significantly impact the rate and efficiency of transmetalation.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling this compound
The specific structure of this compound presents several factors that must be considered for successful cross-coupling:
-
The Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the boronic acid. While this effect is generally modest, it can impact the rate of transmetalation.[9] In some cases, the use of fluoride ions (e.g., from CsF as a base) can have a beneficial, multifaceted role in the reaction.[10]
-
The Ortho-Morpholinomethyl Group: This bulky ortho-substituent can introduce steric hindrance around the boronic acid moiety. This steric crowding can potentially slow down the transmetalation step. Therefore, the choice of a sterically demanding yet highly active ligand on the palladium catalyst is crucial to overcome this hindrance. Additionally, the basic nitrogen of the morpholine ring could potentially interact with the palladium center, although this is less likely to be a major inhibitory factor.
-
Boronic Acid Stability: Boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, especially under basic conditions.[11] The rate of this decomposition pathway should be considered when selecting reaction conditions, particularly for prolonged reaction times at elevated temperatures. The use of boronic esters, such as the pinacol ester, can enhance stability.[12]
Selecting the Optimal Palladium Catalyst System
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of the palladium source and the ancillary ligand.
Palladium Precatalysts
While Pd(0) sources like Pd(PPh₃)₄ can be used, they are often air-sensitive.[8] More commonly, stable Pd(II) precatalysts are employed, which are reduced in situ to the active Pd(0) species.[8][13] Modern, well-defined precatalysts offer advantages in terms of air-stability, ease of handling, and the generation of a well-defined active catalyst. Palladacycle precatalysts are a prominent class of such compounds.[14]
The Critical Role of Ligands
Ligands are not mere spectators; they are crucial for stabilizing the palladium catalyst and modulating its reactivity.[5][15] For challenging substrates like this compound, the use of electron-rich and sterically bulky phosphine ligands is often essential.[5][6] These ligands promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition with challenging electrophiles (like aryl chlorides), and facilitate the final reductive elimination step.
Table 1: Comparison of Common Palladium Catalyst Systems for Challenging Suzuki-Miyaura Couplings
| Catalyst System | Ligand Type | Key Advantages | Typical Substrates |
| Pd(OAc)₂ / SPhos | Biarylphosphine | High activity for sterically hindered substrates. | Aryl chlorides, hindered boronic acids |
| Pd₂(dba)₃ / XPhos | Biarylphosphine | Excellent for a broad range of substrates, including heteroaryls. | Aryl bromides, chlorides, and triflates |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | High thermal stability, effective for less reactive electrophiles. | Aryl chlorides |
| PdCl₂(dppf) | Ferrocenylphosphine | Good for general-purpose couplings, less effective for highly hindered substrates. | Aryl bromides and iodides |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific coupling partners.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with a variety of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling with an Aryl Chloride
For less reactive aryl chlorides, microwave irradiation can significantly accelerate the reaction.
Materials:
-
This compound, pinacol ester (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst) (3 mol%)
-
Cs₂CO₃ (2.5 equivalents)
-
t-Amyl alcohol, degassed
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl chloride, this compound pinacol ester, XPhos Pd G3, and Cs₂CO₃.
-
Add the degassed t-amyl alcohol.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 30-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent | - Use a fresh, high-quality catalyst- Ensure thorough degassing of all solvents- Screen different bases (e.g., K₂CO₃, CsF) and solvent systems |
| Protodeboronation of Boronic Acid | - High temperature and/or long reaction time- Presence of excess water or protic sources | - Lower the reaction temperature and shorten the reaction time- Use anhydrous solvents- Use the boronic acid pinacol ester for enhanced stability |
| Formation of Homocoupled Products | - Oxygen contamination leading to oxidative homocoupling- Inefficient transmetalation | - Rigorously exclude oxygen from the reaction- Optimize the base and solvent to favor transmetalation |
| Difficult Purification | - Incomplete reaction- Presence of catalyst residues | - Ensure the reaction goes to completion- Pass the crude product through a plug of silica or use a palladium scavenger |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of novel molecular entities. A thorough understanding of the Suzuki-Miyaura catalytic cycle, coupled with the rational selection of a suitable palladium precatalyst, a sterically demanding and electron-rich ligand, and optimized reaction conditions, is paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
DiVA portal. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
PubMed Central. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
IntechOpen. Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
PubMed. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
-
ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
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- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. 3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid, pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Bioactive Molecules Using (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex, biologically active molecules is paramount. Boronic acids have become indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[1][2][3] This guide focuses on a particularly strategic building block: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid .
This reagent is not a simple arylboronic acid; it is a carefully designed scaffold integrating three key pharmacophoric elements:
-
The Boronic Acid Moiety: The reactive center for palladium-catalyzed cross-coupling, enabling the formation of biaryl structures common in many drug classes.[2][4]
-
Fluorine Substitution: The judicious placement of a fluorine atom can profoundly influence a molecule's properties. It is known to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to target proteins by altering electronic characteristics.[5][6][7]
-
The Morpholine Group: Recognized as a "privileged pharmacophore," the morpholine ring is frequently incorporated into drug candidates to improve aqueous solubility, fine-tune pharmacokinetic profiles (PK/PD), and establish crucial hydrogen bond interactions within protein binding sites.[8][9][10][11]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of novel bioactive molecules. We will delve into its properties, provide detailed, field-tested protocols for its application in Suzuki-Miyaura coupling, and discuss the causality behind key experimental choices.
Reagent Profile and Handling
The stability and reactivity of boronic acids are critical for successful and reproducible synthetic outcomes. While this compound can be used directly, it is often supplied and handled as its more stable pinacol ester derivative, which mitigates the common issue of dehydration to form boroxine anhydrides.[12]
| Property | This compound | This compound, Pinacol Ester |
| Structure | (Structure not available in search results) | |
| CAS Number | 1256345-64-5 (related structure)[13] | 1073354-74-1 |
| Molecular Formula | C₁₁H₁₅BFNO₃ | C₁₇H₂₅BFNO₃ |
| Molecular Weight | 239.05 g/mol | 321.20 g/mol |
| Appearance | Typically a white to off-white solid | Typically a white to off-white solid |
Solubility & Stability: Phenylboronic acids exhibit variable solubility in organic solvents.[12][14] The presence of the morpholine group in the title compound generally improves solubility in polar aprotic solvents like Dioxane, THF, and DMF compared to unsubstituted phenylboronic acid. For optimal stability and longevity, both the boronic acid and its pinacol ester should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C) and protected from moisture to prevent protodeboronation and hydrolysis.[1]
The Suzuki-Miyaura Cross-Coupling: Mechanism and Key Parameters
The Suzuki-Miyaura reaction is the cornerstone application for this reagent. Understanding its mechanism is key to troubleshooting and optimizing reaction conditions. The catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[15][16]
Causality Behind Experimental Choices:
-
Palladium Catalyst: The reaction is initiated by a Pd(0) species. While catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern palladium "precatalysts" combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior.[17] These advanced systems generate the active Pd(0) species more efficiently and are crucial for coupling less reactive partners like aryl chlorides or for preventing side reactions like protodeboronation with sensitive boronic acids.[18]
-
Base: A base is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transmetalation step.[15][19] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield; stronger, more oxophilic bases are often required for challenging couplings.
-
Solvent System: The reaction is typically performed in a biphasic mixture, such as Toluene/Water or Dioxane/Water.[20] This system allows the organic-soluble catalyst and aryl halide to interact with the water-soluble inorganic base and boronate species at the phase interface. Aprotic polar solvents like DMF or THF can also be used. Degassing the solvent by sparging with an inert gas is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound pinacol ester.
Protocol 1: General Procedure with an Aryl Bromide (Conventional Heating)
This protocol is a reliable method for gram-scale synthesis.
Materials:
-
This compound, pinacol ester (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
Setup: To the round-bottom flask, add the boronic acid pinacol ester, aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Inerting: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to remove oxygen which can deactivate the catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction should appear as a well-mixed biphasic suspension.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Protocol 2: Microwave-Assisted Coupling with an Aryl Chloride
This protocol is optimized for speed and is ideal for library synthesis or when coupling more challenging aryl chlorides.
Materials:
-
This compound, pinacol ester (0.3 mmol, 1.5 equiv)
-
Aryl chloride (0.2 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.004 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.008 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (0.4 mmol, 2.0 equiv)
-
Toluene (2 mL, degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
Setup: In the microwave vial, combine the boronic acid pinacol ester, aryl chloride, Pd(OAc)₂, XPhos ligand, and K₃PO₄. The use of a more active ligand like XPhos is often necessary to facilitate the difficult oxidative addition of the aryl chloride.[17]
-
Inerting & Solvent Addition: Add the degassed toluene, then seal the vial with a cap.
-
Reaction: Place the vial in the microwave reactor. Heat to 120-140 °C for 15-45 minutes.
-
Work-up & Purification: After cooling, the work-up and purification follow the same steps as the conventional heating protocol, adjusted for the smaller scale.
Data Presentation: Guidelines for Reaction Optimization
The choice of coupling partner significantly affects reaction conditions. The following table, adapted from literature on similar fluorinated boronic acids, serves as a guideline for optimizing your synthesis.[17][21]
| Aryl Halide (R-X) | Reactivity | Typical Catalyst System | Base | Temp (°C) | Notes |
| Aryl Iodide | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | 80-90 | Reactions are typically fast and high-yielding. |
| Aryl Bromide | Medium | Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | 90-110 | Most common and versatile coupling partner. |
| Aryl Chloride | Low | Pd₂(dba)₃/XPhos or Pd(OAc)₂/SPhos | K₃PO₄, Cs₂CO₃ | 100-120+ | Requires a highly active catalyst system due to the strong C-Cl bond. |
| Aryl Triflate | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ | 80-100 | Reactivity is comparable to or greater than aryl bromides. |
Troubleshooting Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen. This is more prevalent with electron-deficient boronic acids or under harsh basic conditions. To mitigate this:
-
Use the pinacol ester, which is more stable.
-
Employ milder bases (K₂CO₃ instead of K₃PO₄) where possible.
-
Minimize reaction time and temperature.
-
Use a catalyst system known for rapid transmetalation.[18]
Application Example: Synthesis of a Hypothetical Kinase Inhibitor
The title reagent is an excellent choice for synthesizing kinase inhibitors, where a "hinge-binding" heterocycle is often coupled to a substituted phenyl ring that occupies a hydrophobic pocket.
In this example, the morpholinomethyl group can enhance solubility and potentially form a hydrogen bond with the kinase's solvent-front region. The fluoro-substituted phenyl ring fits into a hydrophobic pocket, and the C-F bond enhances metabolic stability, demonstrating the strategic utility of this multifunctional building block.[6][11]
Conclusion
This compound and its pinacol ester derivative are highly valuable and versatile reagents for the synthesis of bioactive molecules. The convergence of a reactive handle for Suzuki-Miyaura coupling with two powerful pharmacophoric motifs—fluorine and morpholine—provides a direct route to novel compounds with desirable drug-like properties. By understanding the principles behind the Suzuki-Miyaura reaction and carefully selecting the appropriate catalyst, base, and solvent system, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
- Title: Suzuki–Miyaura (hetero-)
- Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL
- Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)
- Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: ResearchGate URL
- Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC URL
- Source: J Environ Sci (China)
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Which boronic acids are used most frequently for synthesis of bioactive molecules Source: ResearchGate URL
- Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Journal of Solution Chemistry URL
- Title: Palladium Cross-Coupling Reactions 1.
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL
- Title: (PDF)
- Title: Which boronic acids are used most frequently for synthesis of bioactive molecules?
- Title: 1256345-64-8|1-Boc-Oxindole-5-boronic acid|BLD Pharm Source: BLD Pharm URL
- Title: Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid Source: Benchchem URL
- Title: Boronic acid Source: Wikipedia URL
- Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL
- Title: Applications of Fluorine in Medicinal Chemistry Source: ResearchGate URL
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL
- Title: Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)
- Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: PMC - NIH URL
- Title: 3-FLUORO-4-(N-MORPHOLINOMETHYL)
- Title: Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids Source: Parchem URL
- Title: (Trifluoromethoxy)
- Title: (Trifluoromethoxy)
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Application Note: Strategic Use of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid in Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is a strategically designed building block for medicinal chemistry, integrating three key pharmacophoric elements: a fluorine atom, a morpholine moiety, and a versatile boronic acid handle. This combination offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds, particularly in the synthesis of kinase inhibitors and other targeted therapies. The fluorine atom enhances metabolic stability and receptor binding affinity, while the morpholine group improves aqueous solubility and overall ADME profile.[1][2][3][4] The boronic acid functional group serves as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.[5][6] This application note provides a comprehensive guide to the properties, strategic applications, and detailed protocols for the effective use of this reagent in drug discovery workflows.
Introduction: A Multifunctional Building Block
The design of modern therapeutic agents often relies on the use of "privileged scaffolds" and functional groups that predictably and favorably influence a molecule's biological activity and drug-like properties.[1] this compound is an exemplar of a rationally designed building block that confers multiple advantages simultaneously.
-
The Role of Fluorine: The substitution of hydrogen with fluorine can profoundly impact a drug candidate's profile. Its high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block metabolic oxidation at the site of fluorination, often leading to improved metabolic stability and bioavailability.[2][7][8][9]
-
The Role of Morpholine: The morpholine ring is a common motif in approved drugs.[4][10] Its inclusion can enhance aqueous solubility, improve the pharmacokinetic/pharmacodynamic (PK/PD) profile, and act as a hydrogen bond acceptor in receptor interactions.[3][11] The nitrogen atom's reduced basicity compared to other cyclic amines provides a favorable pKa profile for physiological conditions.[1][3]
-
The Role of Boronic Acid: As a synthetic handle, the boronic acid is unparalleled in its utility for Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern medicinal chemistry for assembling biaryl structures common in kinase inhibitors.[5][12][13]
This combination makes the title compound a valuable reagent for generating libraries of complex molecules with desirable drug-like properties.
Physicochemical Properties & Safe Handling
Before use, it is critical to understand the properties and safety requirements of the reagent.
| Property | Value |
| CAS Number | 871126-27-1 |
| Molecular Formula | C₁₁H₁₅BFNO₃ |
| Molecular Weight | 239.05 g/mol |
| Appearance | Typically an off-white to white solid |
| Solubility | Soluble in methanol, DMF, DMSO. Limited solubility in water. |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Often recommended to store at 2-8 °C.[14] Moisture sensitive.[15] |
Safety & Handling:
-
Hazard Statements: Boronic acids as a class can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17][18]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[19]
-
Avoid inhalation of dust and contact with skin and eyes.[17]
-
In case of contact, rinse the affected area thoroughly with water.[16][17]
-
Consult the Safety Data Sheet (SDS) from your supplier for detailed information before use.[15][16][17][19]
-
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl or aryl-heteroaryl structures.[6][13][20]
Reaction Mechanism Overview
The catalytic cycle involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl/heteroaryl halide (or triflate) bond, forming a Pd(II) complex.[5][12]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][20][21]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][6][12]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials & Reagents
| Reagent | Purpose | Typical Amount |
| Aryl/Heteroaryl Bromide | Coupling Partner | 1.0 equiv |
| This compound | Coupling Partner | 1.2 - 1.5 equiv |
| Pd₂(dba)₃ or Pd(PPh₃)₄ | Palladium Catalyst | 1-5 mol% |
| XPhos, SPhos, or RuPhos | Ligand | 2-10 mol% |
| K₂CO₃, K₃PO₄, or Cs₂CO₃ | Base | 2.0 - 3.0 equiv |
| 1,4-Dioxane / Water (e.g., 4:1) | Solvent | 0.1 - 0.2 M concentration |
Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of catalyst and ligand is crucial; bulky, electron-rich phosphine ligands like XPhos are often effective for challenging couplings, including those with aryl chlorides.[22]
-
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times.
-
Rationale: The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Thorough degassing is essential for reproducible results and high yields.
-
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed aqueous base solution (or water if using a solid base) via syringe.
-
Rationale: A mixture of an organic solvent and water is common for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.[22]
-
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure thorough degassing of flask and solvents. |
| Low reaction temperature | Increase temperature in 10 °C increments. | |
| Inappropriate base/solvent combination | Screen other bases (e.g., Cs₂CO₃ for difficult couplings) or solvent systems (e.g., Toluene, DME). | |
| Protodeborylation | Presence of excess water or acid; prolonged reaction time | Use anhydrous solvents; limit reaction time once starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen contamination | Improve degassing procedure. |
| Difficult Purification | Residual palladium | Treat the crude product solution with a palladium scavenger. |
Application in Kinase Inhibitor Synthesis
The biaryl scaffold is a hallmark of many Type I and Type II kinase inhibitors, which bind to the ATP-binding site of the kinase.[23] The (3-Fluoro-4-(morpholinomethyl)phenyl) moiety is frequently installed as the "solvent-front" binding region of the inhibitor.
-
The morpholine often extends into the solvent-exposed region of the ATP pocket, where its polarity and hydrogen-bonding capacity can significantly improve the compound's solubility and overall physicochemical properties without compromising potency.[3][10]
-
The fluorine atom can form specific, favorable interactions (e.g., with backbone amides or through orthogonal multipolar interactions) within the binding site, enhancing affinity.[7][9] It can also block a potential site of metabolism, improving the compound's in vivo half-life.[8][24]
The use of this building block allows for the rapid generation of potent and selective kinase inhibitors with favorable drug-like properties, accelerating the hit-to-lead and lead optimization phases of drug discovery.[25][26][27]
Conclusion
This compound is a high-value, strategically designed reagent for medicinal chemistry. Its trifunctional nature provides synthetic versatility through the Suzuki-Miyaura coupling while simultaneously embedding crucial pharmacophoric features that enhance metabolic stability, solubility, and receptor affinity. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively leverage this building block in the design and synthesis of next-generation targeted therapeutics.
References
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- Jespers, W. et al. (2021). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00525]
- How Is Fluorine Used in the Medical Field?. Inhance Technologies. [URL: https://www.inhancetechnologies.com/blog/how-is-fluorine-used-in-the-medical-field]
- Yoneda, A. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Pritchard, M. et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024403/]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.com/suzuki-coupling/]
- Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch. [URL: https://thetorch.au/2022/01/31/fluorine-an-emerging-compound-in-medicinal-chemistry/]
- Sabatino, M. et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737877/]
- Gillis, E. P. et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm801267g]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
- Tzanetou, E. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.201900613]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Osolodkin, D. I. et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [URL: https://pubmed.ncbi.nlm.nih.gov/31429528/]
- Density functional theory calculations have been used to investigate the activation mechanism for the precatalyst series... (2017). Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.7b00171]
- Kumar, S. et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2023/18/e3sconf_icgrec2023_01042/e3sconf_icgrec2023_01042.html]
- Safety Data Sheet for Phenylboronic acid. Sigma-Aldrich. (2023). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p20009]
- Safety Data Sheet for 3-Fluorophenylboronic acid. Fisher Scientific. (2023). [URL: https://www.fishersci.com/sds/08611.pdf]
- (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid. BLDpharm. [URL: https://www.bldpharm.com/products/864759-68-2.html]
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-using-3-chloro-4-fluorophenylboronic-acid]
- Safety Data Sheet for 4-Fluoro-3-(trifluoromethyl)phenylboronic acid. Angene Chemical. (2021). [URL: https://www.angenechemical.com/msds/182344-23-6.pdf]
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-synthesis-of-novel-kinase-inhibitors-using-Hodson/e32213a8932408018336211874136952d71329c3]
- Kossakowski, K. et al. (2023). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2294975]
- 3-Fluorophenylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/441643]
- Safety Data Sheet. Fluorochem. (2022). [URL: https://www.fluorochem.co.uk/sds/F217281]
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- 3-Fluorophenylboronic acid. ChemicalBook. (2023). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9350601.htm]
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [URL: https://www.researchgate.
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- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e]
- De, S. et al. (2022). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/15/12/1557]
- El-Adl, K. et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324707/]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022). YouTube. [URL: https://www.youtube.
- Rueda-Espinosa, J. et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [URL: https://scholarship.claremont.edu/pomona_fac_pub/565/]
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Application Notes and Protocols: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid as a Strategic Reagent for the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Advantage of Functionalized Boronic Acids in Drug Discovery
The relentless pursuit of novel therapeutic agents in the pharmaceutical industry is intrinsically linked to the innovation of synthetic methodologies that allow for the efficient and precise construction of complex molecular architectures.[1] Boronic acids and their derivatives have become indispensable tools for medicinal chemists, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction stands as one of the most powerful methods for forming carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[3]
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is a sophisticated building block designed to introduce a uniquely functionalized phenyl moiety into target molecules. This reagent offers a convergence of desirable structural features for drug development:
-
The Fluorine Substituent: The presence of a fluorine atom can significantly modulate the physicochemical properties of a drug candidate. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability by altering lipophilicity.[4]
-
The Morpholinomethyl Group: This substituent provides a polar, basic handle that can improve aqueous solubility and serve as a key pharmacophoric element for interacting with biological targets. The tertiary amine of the morpholine ring can be protonated at physiological pH, potentially aiding in drug formulation and absorption.
-
The Boronic Acid Functional Group: This moiety is the reactive handle for the Suzuki-Miyaura coupling, allowing for the strategic connection of the fluoro-morpholinomethylphenyl group to a variety of aryl or heteroaryl halides and triflates. Boronic acids are generally stable, have low toxicity, and their reactions often proceed with high functional group tolerance.[1][2]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in the synthesis of pharmaceutical intermediates. The protocols herein are grounded in the fundamental principles of cross-coupling chemistry and are designed to serve as robust starting points for reaction optimization.
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively published, the table below summarizes its key identifiers and expected properties based on its structure and data for analogous compounds. The pinacol ester is often supplied as a more stable alternative to the free boronic acid.
| Property | Value / Information | Source / Notes |
| Chemical Name | This compound | - |
| CAS Number | 871126-27-1 | - |
| Molecular Formula | C₁₁H₁₅BFO₃N | - |
| Molecular Weight | 239.05 g/mol | - |
| Appearance | Expected to be a white to off-white solid | Based on similar boronic acids |
| Pinacol Ester Name | 3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid, pinacol ester | [5][6] |
| Pinacol Ester CAS | 1073354-74-1 | [6] |
| Pinacol Ester Formula | C₁₇H₂₅BFNO₃ | [5][6] |
| Pinacol Ester M.W. | 321.20 g/mol | [6] |
Safety and Handling Precautions
Organoboron compounds, while generally less toxic than other organometallics, require careful handling in a laboratory setting.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent.[8]
-
Ventilation: Handle the solid and prepare solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][9]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, strong acids, and strong bases.[7] For long-term storage, refrigeration is recommended. The pinacol ester derivative generally offers enhanced stability.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[8]
The Suzuki-Miyaura Coupling: Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[10] Understanding this mechanism is crucial for troubleshooting and optimizing reactions.
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.[10]
-
Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.[2][10]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Reagent Selection for this compound
The specific structure of this reagent necessitates careful consideration of the reaction components:
-
Catalyst and Ligand: The combination of a fluorine atom (electron-withdrawing) and a potentially coordinating morpholinomethyl group can make this substrate more challenging than simple phenylboronic acids. For couplings with less reactive partners like aryl chlorides, or to achieve high turnover numbers, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[11] These ligands promote the oxidative addition step and stabilize the catalytic species.
-
Base: The choice of base is critical. It must be strong enough to facilitate the formation of the boronate species for efficient transmetalation but not so strong as to cause degradation of the starting materials or product.[2] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The presence of the basic morpholino group on the boronic acid itself might suggest that a milder base or slightly less than the typical 2-3 equivalents could be sufficient, though this would require experimental verification.
-
Solvent: A mixture of an organic solvent and water is often employed. Common organic solvents include toluene, dioxane, and DMF. The aqueous phase is necessary to dissolve the inorganic base. The morpholinomethyl group may increase the reagent's solubility in more polar solvent systems.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Note: These are general procedures and may require optimization for specific substrates.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Coupling with an Aryl Bromide (Standard Conditions)
This protocol is a reliable starting point for coupling with generally reactive aryl or heteroaryl bromides.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and inert gas (N₂ or Ar) supply
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 4 to 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Coupling with an Aryl Chloride (For Challenging Substrates)
Aryl chlorides are less reactive than bromides and often require a more active catalyst system and stronger base.
Materials:
-
This compound, pinacol ester (1.5 mmol, 1.5 equiv)
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Reaction vial suitable for heating (e.g., microwave vial)
Procedure:
-
In a reaction vial, combine the aryl chloride (1.0 mmol), this compound pinacol ester (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the vial and thoroughly degas the mixture by evacuating and backfilling with an inert gas three times.
-
Add degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture with vigorous stirring at 100-110 °C.
-
Monitor the reaction for completion using an appropriate analytical method (e.g., LC-MS). Reactions with aryl chlorides may require longer reaction times (12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure product.
Data Presentation and Expected Outcomes
Systematic optimization is key to achieving high yields. Researchers should methodically vary parameters and record the outcomes. The tables below provide a template for organizing these results.
Table 1: Catalyst and Base Screening for Coupling with 4-Bromoanisole
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | Record |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | Record |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 6 | Record |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 6 | Record |
Table 2: Optimization for Coupling with 4-Chloroacetophenone
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | K₃PO₄ (3) | Dioxane | 110 | 18 | Record |
| 2 | Pd₂(dba)₃ / RuPhos | K₃PO₄ (3) | t-BuOH/H₂O | 100 | 24 | Record |
| 3 | PEPPSI-IPr (3 mol%) | Cs₂CO₃ (2.5) | Toluene | 110 | 18 | Record |
| 4 | Pd(OAc)₂ / SPhos | K₂CO₃ (3) | Dioxane/H₂O | 120 | 24 | Record |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its unique combination of a fluorine atom and a morpholinomethyl group allows for the introduction of a moiety with desirable pharmacokinetic and pharmacodynamic properties. The successful application of this reagent in Suzuki-Miyaura cross-coupling reactions hinges on the rational selection of catalyst, base, and solvent systems, particularly when dealing with challenging coupling partners. The protocols and guidelines presented in this document offer a solid foundation for researchers to build upon, enabling the efficient incorporation of this strategic building block into next-generation drug candidates.
References
-
(3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid. (n.d.). AOBChem USA. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
3-FLUORO-4-(N-MORPHOLINOMETHYL)PHENYLBORONIC ACID, PINACOL ESTER. (n.d.). ChemUniverse. Retrieved January 19, 2026, from [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Safety Data Sheet - 4-Fluoro-3-(trifluoromethyl)phenylboronic acid. (2021, May 1). Angene Chemical. Retrieved January 19, 2026, from [Link]
-
Thomas, J. L., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4068–4085. [Link]
-
4-Fluorophenylboronic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
3-Fluorophenylboronic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Rivera-Fuentes, P., & Hartwig, J. F. (2015). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 13(28), 7709–7712. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Silva, F., & Ferreira, P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Lebeuf, R., & Fagnou, K. (2011). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 16(9), 7620–7648. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Advances. [Link]
-
Durka, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2021. [Link]
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Phenylboronic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Welcome to the technical support center for improving the yield and reproducibility of Suzuki-Miyaura cross-coupling reactions utilizing (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet increasingly important, building block.
The unique structure of this compound, featuring an electron-withdrawing fluorine atom and a potentially coordinating morpholinomethyl group, presents a distinct set of challenges and opportunities in Suzuki couplings. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and achieve high-yield, reproducible results.
Understanding the Challenges
The primary hurdles when using this compound stem from two key structural features:
-
Electronic Effects: The fluorine atom renders the boronic acid electron-deficient. This can slow down the crucial transmetalation step of the catalytic cycle and increase the propensity for the undesired side reaction, protodeboronation.[1][2][3]
-
The Morpholinomethyl Group: This substituent introduces a basic nitrogen atom, which can potentially coordinate to the palladium catalyst. This coordination can, in some cases, inhibit catalytic activity. Furthermore, its polarity impacts solubility, which needs to be carefully considered when selecting a solvent system.
This guide will address these issues systematically, providing you with the rationale behind our recommended solutions.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during your experiments.
Issue 1: Low to No Product Formation
If you are observing minimal or no formation of your desired biaryl product, it is crucial to systematically evaluate each component of your reaction.
-
Q: My reaction is not working. What are the first things I should check?
-
A: Start by verifying the integrity of your reagents and the reaction setup. Ensure your solvent is thoroughly degassed to prevent oxygen from deactivating the catalyst.[4] Confirm the activity of your palladium source and ligand, as older reagents can lose efficacy. It is also critical to ensure that your base is of high quality and has been stored under appropriate conditions to prevent hydration.
-
-
Q: Could the boronic acid itself be the problem?
-
A: Yes. This compound, being electron-deficient, is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3][5] This is a common cause of low yields.[1] Consider the following:
-
Use Fresh Reagent: Use freshly purchased or recently purified boronic acid.
-
Consider Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester or a MIDA boronate ester, can protect it from degradation until it is needed in the catalytic cycle.[2][6][7]
-
Stoichiometry: Using a slight excess (1.2–1.5 equivalents) of the boronic acid can help compensate for any degradation that may occur.[1]
-
-
-
Q: Is my catalyst system appropriate for this substrate?
-
A: The choice of catalyst and ligand is critical. For electron-deficient boronic acids, and when coupling with less reactive aryl chlorides, a more sophisticated catalyst system is often required.
-
Ligand Selection: Electron-rich and bulky phosphine ligands, such as XPhos, SPhos, or RuPhos, are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][8][9] N-heterocyclic carbene (NHC) ligands can also be highly effective.[10]
-
Palladium Precatalysts: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) can offer greater stability and reproducibility compared to air-sensitive Pd(0) sources like Pd(PPh₃)₄.[4][9][11] These precatalysts are designed to generate the active Pd(0) species in a controlled manner.[9]
-
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS requires careful analysis to identify the culprits and adjust your reaction conditions accordingly.
-
Q: I am observing a significant amount of a byproduct corresponding to the protonated starting material of my boronic acid. What is happening?
-
A: This is a classic sign of protodeboronation.[3] This side reaction is often exacerbated by high temperatures, prolonged reaction times, and the presence of water.[3] To mitigate this:
-
Minimize Reaction Time and Temperature: Monitor your reaction closely and stop it as soon as the starting material is consumed. Lowering the temperature may also help, though this could slow down the desired reaction.
-
Choice of Base: The base plays a crucial role. While necessary to activate the boronic acid, strong bases can also accelerate protodeboronation.[3] Consider using a weaker base or anhydrous conditions with a base like K₃PO₄.[12]
-
"Slow Release" Strategy: Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[5][6]
-
-
-
Q: I am seeing a symmetrical biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?
-
A: This is due to homocoupling, where two molecules of the boronic acid react with each other.[13] This side reaction consumes your starting material and complicates purification. Homocoupling is often promoted by the presence of oxygen.
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (argon or nitrogen) to remove any traces of oxygen.[4]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be necessary.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal base for the Suzuki coupling of this compound?
-
A1: The choice of base is critical. The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[14][15][16] For this particular substrate, which contains a basic morpholine unit, a careful selection is needed.
-
Inorganic Carbonates: K₂CO₃ or Cs₂CO₃ are often good starting points, typically used with an aqueous solvent mixture.[12][17]
-
Phosphates: For reactions sensitive to water or where protodeboronation is a concern, anhydrous conditions with K₃PO₄ can be very effective.[12]
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are generally less common for Suzuki reactions.
-
-
-
Q2: Which solvent system should I use?
-
A2: The solvent must be able to dissolve the organic substrates, the catalyst, and the base (or at least allow for efficient mixing). The polarity of the solvent can also influence the reaction rate and selectivity.[18][19][20][21]
-
Aqueous Mixtures: Mixtures of solvents like dioxane/water, THF/water, or toluene/ethanol/water are commonly used and are often effective.[17][22]
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can be used, but their coordinating ability might affect the catalyst.[20][21]
-
For Sensitive Substrates: If protodeboronation is an issue, consider using anhydrous solvents like dioxane or toluene with a base like K₃PO₄.[12]
-
-
-
Q3: How does the morpholinomethyl group specifically impact the reaction?
-
A3: The tertiary amine of the morpholine ring is basic and can potentially chelate to the palladium center. This could have two effects:
-
Catalyst Inhibition: Strong coordination could occupy a coordination site on the palladium, hindering the catalytic cycle. If you suspect this is happening, using a ligand with a stronger binding affinity for palladium or a higher catalyst loading might be necessary.
-
Solubility: The morpholinomethyl group increases the polarity of the molecule, which might require a more polar solvent system for complete dissolution.
-
-
Optimized Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization for your specific aryl halide is likely necessary.
Protocol 1: General Conditions with an Aqueous Base
This protocol is a robust starting point for many aryl bromides and iodides.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the degassed solvent system via syringe.
-
Place the vial in a preheated heating block or oil bath and stir vigorously at 80–110 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Conditions for Sensitive Substrates
This protocol is recommended when protodeboronation is a significant issue.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Follow the setup procedure as in Protocol 1, ensuring all glassware is rigorously dried.
-
Use the boronic acid pinacol ester instead of the free boronic acid.
-
Use anhydrous K₃PO₄ as the base.
-
Use an anhydrous, degassed solvent.
-
Proceed with the reaction and workup as described in Protocol 1.
Data Presentation
The following table provides a summary of recommended starting conditions for different classes of aryl halides. These are general recommendations and may require optimization.
| Aryl Halide | Recommended Catalyst System | Recommended Base | Solvent System | Typical Temp. (°C) |
| Aryl Iodide | Pd(PPh₃)₄ or XPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 80-90 |
| Aryl Bromide | XPhos Pd G3 or SPhos Pd G3 | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 90-110 |
| Aryl Chloride | SPhos Pd G3 or RuPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 100-120 |
Visualizing the Process
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4412. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Villegas, C., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 10(1), 154-165. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemOrgChem. (2020, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Smith, A. M. R., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17464–17477. [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
Cheong, J. Y., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(4), 1836–1845. [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, July 19). Suzuki cross-coupling reaction. YouTube. [Link]
-
Kwiecień, H., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2268–2277. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
The Chemist's Cookbook. (2023, April 28). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve optimal results in your experiments.
The unique structure of this compound, featuring an ortho-fluoro substituent and a para-morpholinomethyl group, presents both opportunities and challenges in Suzuki-Miyaura cross-coupling reactions. The interplay of these functionalities can significantly influence the reactivity and stability of the boronic acid, leading to specific side reactions. This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring the successful synthesis of your target molecules.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the cross-coupling of this compound, providing potential causes and actionable solutions.
| Symptom | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low to No Yield of Desired Product | 1. Catalyst Inactivity: The Pd(0) active species may not be generated or is deactivated. 2. Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond. 3. Catalyst Inhibition: The morpholine nitrogen may coordinate to the palladium center. 4. Poor Reagent Quality: Degradation of the boronic acid or aryl halide. | 1. Catalyst Check: Use a fresh batch of palladium precatalyst and ligand. Consider using an air-stable precatalyst.[1] 2. Minimize Protodeboronation: Use anhydrous solvents and a milder base like KF or K₂CO₃.[1] Protecting the boronic acid as a boronate ester (e.g., pinacol ester) can also be effective. 3. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can outcompete the morpholine for coordination to the palladium. 4. Reagent Verification: Check the purity of starting materials by NMR or LC-MS. |
| Significant Formation of Homocoupled Byproduct | 1. Presence of Oxygen: O₂ can promote the oxidative homocoupling of the boronic acid. 2. Use of Pd(II) Precatalyst: In-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling. 3. Electron-Deficient Boronic Acid: The fluorine substituent makes the boronic acid more susceptible to certain homocoupling pathways. | 1. Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (Ar or N₂).[1] 2. Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step. 3. Reaction Conditions: Lowering the reaction temperature and using the minimum effective catalyst loading can sometimes reduce homocoupling. |
| Formation of Protodeboronated Side Product | 1. Presence of Protic Sources: Water or other protic solvents/impurities are the primary source of protons. 2. Strong Base: Strong bases in aqueous media can accelerate the rate of protodeboronation.[1] 3. Elevated Temperature: Higher temperatures can increase the rate of this side reaction. | 1. Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents. 2. Base Selection: Switch to a weaker, non-hydroxide base such as KF, CsF, or K₂CO₃. 3. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Complex Reaction Mixture with Multiple Unidentified Byproducts | 1. Degradation of Starting Material: The morpholinomethyl group may undergo side reactions under basic or high-temperature conditions. 2. Multiple Reaction Pathways: A combination of the side reactions mentioned above. | 1. Protecting Group Strategy: Consider temporary protection of the morpholine nitrogen if it is found to be reactive under the coupling conditions. 2. Systematic Optimization: Screen different combinations of catalysts, ligands, bases, and solvents to identify cleaner reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate when using this compound in Suzuki-Miyaura coupling?
A1: The three most common side reactions are protodeboronation, homocoupling, and potential catalyst inhibition.
-
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[2] This is often promoted by the presence of water and a strong base. The electron-withdrawing nature of the ortho-fluoro substituent can increase the Lewis acidity of the boron center, potentially influencing the rate of this side reaction.
-
Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This is often caused by the presence of oxygen or the use of a Pd(II) precatalyst.[1]
-
Catalyst Inhibition can occur due to the Lewis basic morpholine nitrogen coordinating to the palladium catalyst, which can hinder the catalytic cycle.
Q2: How does the ortho-fluoro substituent affect the reactivity of this boronic acid?
A2: The ortho-fluoro substituent has a significant electron-withdrawing inductive effect. This increases the Lewis acidity of the boronic acid, which can influence several steps in the catalytic cycle. A more Lewis acidic boron atom can facilitate the formation of the boronate complex, a key intermediate. However, it can also make the aryl group less nucleophilic, potentially slowing down the transmetalation step.
Q3: Can the morpholinomethyl group interfere with the reaction?
A3: Yes, the tertiary amine of the morpholine ring is Lewis basic and can coordinate to the palladium catalyst. This can have several consequences:
-
Catalyst Inhibition: If the morpholine coordinates too strongly, it can act as a catalyst poison, reducing the reaction rate or preventing it from going to completion.
-
Altered Reactivity: The coordination of the morpholine to the palladium center could alter the electronic properties of the catalyst, potentially influencing the rates of the different steps in the catalytic cycle.
To mitigate these effects, using bulky phosphine ligands that can sterically hinder the coordination of the morpholine is often a successful strategy.
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this boronic acid?
A4: A good starting point for optimization would be:
-
Catalyst: A palladium(0) source like Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst with a bulky phosphine ligand such as XPhos Pd G3 (1-3 mol%).
-
Ligand: If using a palladium source without an integrated ligand, a bulky, electron-rich phosphine ligand like SPhos or XPhos (ligand-to-palladium ratio of 2:1 to 4:1) is recommended.
-
Base: A moderately strong, non-hydroxide base such as K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (4:1).
-
Temperature: Start at a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.
Q5: How can I monitor the progress of the reaction and identify side products?
A5: Thin-layer chromatography (TLC) is a quick method for monitoring the consumption of the starting materials. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. LC-MS can help you identify the desired product and potential side products by their mass-to-charge ratio. For example, the protodeboronated side product will have a mass corresponding to 3-fluoro-4-(morpholinomethyl)benzene. The homocoupled byproduct will have a mass twice that of the aryl group of the boronic acid, minus the B(OH)₂ group.
Key Reaction Pathways and Side Reactions
The following diagrams illustrate the desired Suzuki-Miyaura cross-coupling pathway and the competing side reactions of protodeboronation and homocoupling.
Sources
Technical Support Center: Optimizing Catalyst Loading for (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid Coupling Reactions
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific reaction. Our goal is to provide you with actionable, in-depth troubleshooting advice rooted in established chemical principles to enhance your reaction yields, purity, and reproducibility.
The structure of this compound presents unique considerations. The electron-withdrawing nature of the fluorine atom can impact the transmetalation step, while the basic morpholino group may interact with the palladium catalyst. This guide will address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the initial parameters I should investigate?
A1: When encountering poor yields, a systematic review of your reaction setup is the most effective approach. Here are the primary aspects to consider:
-
Catalyst Integrity and Activity: The active catalytic species in Suzuki-Miyaura coupling is Palladium(0). If you are using a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your palladium source is fresh and has been stored correctly. For sensitive reactions, employing a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[1][2]
-
Oxygen Contamination: The presence of oxygen is detrimental to the catalytic cycle. It can lead to the oxidation of the active Pd(0) to inactive Pd(II) and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1][3] It is crucial to thoroughly degas your solvent(s) and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Base Selection and Strength: The base plays a critical role in activating the boronic acid for transmetalation.[4][5] For this specific substrate, with its internal basic morpholino group, a careful selection of the external base is necessary. A base that is too strong might lead to undesired side reactions, while one that is too weak will result in a sluggish or stalled reaction. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent Choice and Degassing: The solvent system must be appropriate for dissolving all reactants and be rigorously degassed. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often effective for Suzuki-Miyaura couplings.[6][7] The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
Q2: I am observing a significant amount of homocoupling byproduct from this compound. How can I mitigate this?
A2: Homocoupling is a common side reaction, particularly with electron-deficient boronic acids like the one .[3] The fluorine substituent enhances this propensity. Here are targeted strategies to minimize this byproduct:
-
Rigorous Inert Atmosphere: As mentioned, oxygen is a primary culprit in promoting homocoupling.[1][3] Employing freeze-pump-thaw cycles for solvent degassing is highly recommended for sensitive substrates.
-
Catalyst and Ligand Selection:
-
Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be advantageous as it eliminates the in situ reduction step where Pd(II) species that promote homocoupling might be present.[3]
-
The use of bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and favor the desired cross-coupling pathway over homocoupling.
-
-
Controlled Addition of Boronic Acid: In some instances, adding the boronic acid slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or high-purity Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[1][3] |
| Catalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly | Bypasses the in-situ reduction of Pd(II), reducing the concentration of homocoupling-promoting species.[3] |
| Ligand | Bulky, electron-donating phosphine ligands | Stabilizes the catalytic species and can sterically hinder the homocoupling pathway. |
| Addition | Slow addition of the boronic acid | Maintains a low concentration of the boronic acid, reducing the rate of the bimolecular side reaction. |
Q3: What is the optimal catalyst loading for this reaction, and how does it affect the outcome?
A3: The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. While higher catalyst loadings can increase reaction rates, they also increase the cost and the potential for side reactions. For many Suzuki-Miyaura couplings, a catalyst loading in the range of 1-5 mol% is a good starting point.[8] However, for challenging substrates, it may be necessary to increase this. Conversely, for large-scale synthesis, minimizing the catalyst loading is often a key goal, with loadings as low as 50 ppm being achievable under highly optimized conditions.[9]
Troubleshooting Catalyst Loading:
-
Low Conversion: If you observe incomplete conversion of your starting materials, a slight increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can be a straightforward solution.
-
High Levels of Impurities: If the reaction is messy with numerous byproducts, simply increasing the catalyst loading may not be the answer. In this case, focusing on ligand selection and other reaction parameters is more likely to be fruitful.
A systematic approach to optimizing catalyst loading is recommended.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Reagent Preparation:
-
In a dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
-
Inerting the System:
-
Seal the flask with a septum and subject it to three cycles of vacuum backfilling with argon or nitrogen.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe.
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and any additional ligand in a small amount of the degassed organic solvent. Add this catalyst solution to the reaction flask via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low-yield Suzuki-Miyaura reactions.
Key Components of the Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
-
Schüßler, F. et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ChemistryViews (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Zhang, Y. et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
-
Badone, D. et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
MDPI (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]
-
D'Alterio, M. C. et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]
-
MDPI (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
Lautens, M. et al. (2002). Palladium(II) Catalyst Systems for the Addition of Boronic Acids to Bicyclic Alkenes: New Scope and Reactivity. Organic Letters. [Link]
-
D'Alterio, M. C. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Reddit (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
National Institutes of Health (2021). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. [Link]
-
Organometallics (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Reddit (2025). HELP: Purifying boronic acids sucks. [Link]
-
ResearchGate (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Wikipedia (n.d.). Suzuki reaction. [Link]
-
Chemical Society Reviews (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
MDPI (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
-
Chemical Reviews (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
MDPI (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
PubMed Central (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
ResearchGate (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
-
Beilstein Journals (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
PubMed Central (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Journal of the American Chemical Society (2002). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
ResearchGate (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]
-
PubMed (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
National Institutes of Health (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]
-
PubMed Central (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid and its Derivatives
Introduction: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is a valuable building block in modern synthetic chemistry, particularly for constructing complex molecules through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its unique structure, featuring an electron-withdrawing fluorine atom and a basic morpholine moiety, makes it a desirable partner in drug discovery programs. However, researchers frequently encounter significant challenges related to its solubility and stability. This technical guide provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you successfully employ this reagent in your work.
A critical point to note is that this compound is often supplied commercially as its more stable and soluble pinacol ester derivative, this compound, pinacol ester.[3][4] This guide will address strategies for both the free boronic acid and its common ester form.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my reaction solvent. What am I doing wrong?
This is the most common issue. The solubility of phenylboronic acids is highly dependent on the solvent and the substituents on the phenyl ring.[5][6] The combination of a polar morpholinomethyl group and a nonpolar fluorophenyl ring gives the molecule an amphiphilic character that complicates dissolution in standard single-solvent systems.
-
In Aprotic Organic Solvents (e.g., Toluene, Dioxane, THF): While many Suzuki reactions are run in these solvents, the free boronic acid has limited solubility. The polarity may be insufficient to dissolve the molecule effectively.
-
In Water: The free boronic acid has low intrinsic solubility in neutral water.[6] Furthermore, boronic acids can easily undergo dehydration in non-aqueous environments or upon heating to form cyclic anhydrides known as boroxines, which are often significantly less soluble than the parent acid.[7]
Solution: The most effective strategy is to use a biphasic or co-solvent system, such as Dioxane/Water or THF/Water. This combination can solvate both the polar and non-polar regions of the molecule. See Section 2 for recommended solvent systems.
Q2: The material I purchased is the pinacol ester. How does this affect solubility and my reaction?
Using the pinacol ester is a deliberate and advantageous strategy. Boronic esters are generally more stable, have better solubility in organic solvents, and are protected from dehydration to boroxines.[7][8][9]
-
Improved Solubility: Pinacol esters are significantly more soluble in common organic solvents like THF, Dioxane, and Chloroform compared to their corresponding free boronic acids.[8][10]
-
Reaction Compatibility: The pinacol ester is a "pro-drug" form of the boronic acid for the Suzuki coupling. During the reaction, the basic conditions (e.g., using K₂CO₃, Cs₂CO₃) facilitate the in-situ hydrolysis of the ester to the active boronate species required for the catalytic cycle.[11][12] You can often use the pinacol ester directly without an initial deprotection step.
Q3: How does pH impact the solubility of this compound?
The pH of the aqueous phase is a critical and powerful tool for manipulating solubility due to the compound's two ionizable groups: the acidic boronic acid and the basic morpholine nitrogen.
-
Acidic Conditions (pH < 7): The morpholine nitrogen (pKa of morpholine ≈ 8.5) will be protonated, forming a cationic ammonium salt. This ionic species is significantly more soluble in water and other polar protic solvents.
-
Basic Conditions (pH > 10): The boronic acid group (pKa typically 9-10) will deprotonate to form an anionic, tetrahedral boronate species.[13][14] This charged species also exhibits enhanced aqueous solubility.
This dual nature allows for "pH-switched" extraction and purification. The compound can be extracted into an organic solvent at a neutral pH and then into an aqueous layer by adjusting the pH to be either highly acidic or highly basic.
Q4: My Suzuki-Miyaura coupling is sluggish or fails. Could this be a solubility issue?
Absolutely. A heterogenous reaction mixture where one of the coupling partners has poor solubility is a primary cause of low yields and slow reaction rates. For the catalytic cycle to proceed efficiently, all components—the palladium catalyst, the aryl halide, and the boronic acid—must be accessible in the same phase. If the boronic acid is not sufficiently dissolved, the transmetalation step, which is often rate-limiting, will be severely hindered.[15] Ensuring a homogenous solution, or at least a very fine, well-stirred suspension, is crucial for success.
Q5: What is boroxine formation and should I be concerned?
Boroxine formation is the intermolecular dehydration of three boronic acid molecules to form a six-membered ring containing alternating boron and oxygen atoms.[7] This is a common issue with solid boronic acids and can be accelerated by heat. Boroxines are generally less reactive and have different solubility profiles than the monomeric acid, leading to irreproducible results.[7]
You should be concerned if you are using the free boronic acid. If you are using the pinacol ester, this issue is largely circumvented as the diol protecting group prevents this intermolecular reaction. This is a major reason why boronic acid esters are preferred for many applications.[16]
Section 2: Troubleshooting Guide & Experimental Protocols
Problem: Poor Solubility in Reaction Media
This workflow provides a logical progression for addressing solubility issues, starting with the simplest modifications.
Caption: Solubility Troubleshooting Workflow.
Data Presentation: Recommended Solvent Systems
The choice of solvent and base is critical for successful Suzuki-Miyaura coupling reactions. The following table provides field-proven starting points.
| Solvent System | Typical Ratio (v/v) | Recommended Base | Application Notes |
| 1,4-Dioxane / H₂O | 3:1 to 5:1 | K₂CO₃, Cs₂CO₃ | A robust, general-purpose system. The water aids in dissolving the base and hydrolyzing the pinacol ester. |
| Toluene / Ethanol / H₂O | 2:1:1 | K₂CO₃ | Ethanol acts as a co-solvent to bridge the polarity gap between toluene and water, improving homogeneity. |
| Tetrahydrofuran (THF) / H₂O | 4:1 | K₃PO₄ | A good alternative to dioxane. Potassium phosphate is a strong enough base for most couplings and ester hydrolysis. |
| Dimethylformamide (DMF) | N/A (Anhydrous) | CsF, K₂CO₃ | For reactions sensitive to water. Cesium fluoride can be effective in anhydrous conditions, though solubility of the boronic ester must be confirmed. |
| 2-MeTHF / H₂O | 10:1 | K₃PO₄ | A greener solvent alternative to THF and Dioxane with good performance in many coupling reactions. |
Experimental Protocol: Salt Formation for Enhanced Aqueous Solubility
This protocol describes the conversion of the free boronic acid or its pinacol ester to the corresponding hydrochloride salt, which is highly soluble in water.
Objective: To prepare an aqueous stock solution of this compound hydrochloride.
Materials:
-
This compound (or its pinacol ester)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Weigh Reagent: Accurately weigh the desired amount of the boronic acid/ester into a clean glass vial or flask.
-
Add Water: Add a volume of deionized water to achieve the target final concentration (e.g., to make a 0.5 M solution). The material will likely exist as a slurry or insoluble solid.
-
Cool Solution: Place the vessel in an ice bath and begin stirring.
-
Acidify Dropwise: Slowly add 1 M HCl dropwise to the stirring slurry. Monitor the pH of the mixture.
-
Observe Dissolution: As the pH drops below ~5, the solid material should begin to dissolve as the morpholine nitrogen is protonated.
-
Final pH Adjustment: Continue adding acid until all the solid has dissolved and the final pH is between 2 and 3.
-
Usage: The resulting clear aqueous solution is the hydrochloride salt and can be used directly in aqueous reactions or for purification purposes. Note: If using this stock in a Suzuki coupling, you must add sufficient additional base to neutralize the HCl and to drive the catalysis.
Section 3: Advanced Protocols & Best Practices
Protocol: Optimized Suzuki-Miyaura Coupling with In-Situ Ester Hydrolysis
Objective: To couple this compound, pinacol ester with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 eq)
-
This compound, pinacol ester (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.02 - 0.05 eq) or other suitable Pd catalyst/ligand system
-
K₂CO₃ (2.0 - 3.0 eq), finely powdered
-
1,4-Dioxane and Deionized Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), the boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Solvents: Add the degassed 1,4-dioxane, followed by the degassed water, via syringe.
-
Add Catalyst: Add the palladium catalyst to the stirring mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The mixture may initially be biphasic or a slurry but should become more homogenous as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: The use of a water/dioxane mixture is crucial. Dioxane solubilizes the organic coupling partners and the catalyst, while water dissolves the inorganic base.[7][15] This biphasic system facilitates the hydrolysis of the pinacol ester to the active boronate and allows the base to participate effectively in the catalytic cycle.
Visualization: pH-Dependent Species Equilibrium
The chemical form of the molecule is dictated by the solution pH, which in turn governs its solubility and reactivity.
Caption: pH-Dependent Species Equilibrium.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
Popik, V. V. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4537–4545. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(6), 163-171. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
-
Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2018). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 140(28), 8681–8685. [Link]
-
Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]
-
Bon, R. S., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 13(13), 3466–3469. [Link]
-
Kou, S., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of organic chemistry, 78(10), 4817–4826. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7121–7123. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Angewandte Chemie International Edition, 44(38), 6135-6140.* [Link]
- Plamondon, L., et al. (2002). Formulation of boronic acid compounds.
-
Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 8(4), 3146–3151. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7941. [Link]
-
Wang, B., et al. (2006). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 62(46), 10757-10766.* [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Pires, E., et al. (2020). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 49(22), 8259-8277.* [Link]
-
D'hooghe, M., & Van der Jeught, K. (2023). Structure, Properties, and Preparation of Boronic Acid Derivatives. Molecules, 28(15), 5707.* [Link]
-
Metwally, H., et al. (2024). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]
-
Kim, H., et al. (2021). Self-healing materials based on boronic acid derivatives. Journal of Materials Chemistry A, 9(22), 12894-12913. [Link]
- Li, W., & Burgess, K. (2002). Preparation and uses of conjugated solid supports for boronic acids.
-
Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]
-
Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020815118. [Link]
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- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Deboronation of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid, a crucial reagent in many synthetic applications, particularly Suzuki-Miyaura cross-coupling reactions. Unintended deboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is a common side reaction that can significantly impact reaction yield and purity.[1] This guide is designed to help you understand the underlying mechanisms of deboronation and provide actionable strategies to mitigate this issue in your experiments.
Troubleshooting Guide: Addressing Deboronation in Your Reactions
This section addresses specific problems you might encounter during your experiments with this compound.
Question 1: I am observing significant formation of 1-fluoro-2-(morpholinomethyl)benzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this deboronation?
Answer: The formation of 1-fluoro-2-(morpholinomethyl)benzene indicates that your boronic acid is undergoing protodeboronation, a common side reaction in Suzuki-Miyaura couplings.[1][2] Several factors related to your reaction conditions can promote this undesired pathway:
-
Base Strength and Concentration: The choice and amount of base are critical. While a base is necessary for the transmetalation step in the catalytic cycle, strong bases and high concentrations can accelerate the rate of protodeboronation.[3][4] The basic conditions promote the formation of the more reactive arylboronate anion, which is more susceptible to protonolysis.[3]
-
Reaction Temperature: Elevated temperatures, often employed to drive Suzuki-Miyaura couplings to completion, can also significantly increase the rate of deboronation.[5]
-
Solvent System: The presence of protic solvents, especially water, is a key contributor to protodeboronation as they provide a proton source.[3][5] While aqueous basic solutions are common in Suzuki-Miyaura reactions, the water content should be carefully optimized.
-
Substrate Electronics: The electronic properties of your specific arylboronic acid play a role. The presence of an ortho-fluoro substituent and a para-morpholinomethyl group, which is basic, can influence the stability of the C-B bond.
Question 2: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
Answer: Minimizing protodeboronation requires a careful optimization of your reaction conditions to favor the desired cross-coupling pathway over the undesired protonolysis. Consider the following strategies:
-
Optimize the Base:
-
Use a Weaker Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or K₂CO₃, or organic bases like triethylamine (TEA).
-
Reduce Base Equivalents: Use the minimum amount of base required for efficient coupling (typically 2-3 equivalents).
-
-
Control the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Highly active palladium precatalysts can often facilitate coupling at lower temperatures (e.g., 40-80 °C).[6]
-
Solvent Selection:
-
Anhydrous Conditions: If possible, consider using anhydrous solvents like dioxane, THF, or toluene to minimize the proton source.[3]
-
Minimize Water Content: If an aqueous system is necessary, use the minimum amount of water required to dissolve the base and facilitate the reaction.
-
-
"Slow-Release" Strategy: Employ boronic acid derivatives like MIDA boronates or organotrifluoroborates. These "masked" reagents slowly release the active boronic acid into the reaction mixture, keeping its concentration low and thus minimizing the rate of deboronation relative to the rate of productive cross-coupling.[1][7][8]
-
Use a More Active Catalyst System: Employing a highly active palladium precatalyst with a suitable ligand can accelerate the rate of the Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.[9]
Question 3: My reaction seems to work, but I'm losing a significant amount of product during workup and purification due to deboronation. What can I do?
Answer: Protodeboronation can also occur during the aqueous workup and chromatographic purification steps, especially if acidic or basic conditions are present.
-
Neutralize Carefully: During the workup, carefully neutralize the reaction mixture to a pH of around 7 before extraction. Avoid strongly acidic or basic aqueous washes.
-
Purification Strategy:
-
Aprotic Solvents for Chromatography: If possible, use a less protic solvent system for your column chromatography.
-
Avoid On-Column Degradation: The silica gel used in chromatography can be slightly acidic and may promote deboronation. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing a low concentration of a mild base like triethylamine, then evaporating the solvent before packing the column. Alternatively, using a faster chromatographic method like UPLC can reduce the time the compound spends on the stationary phase.[10]
-
Question 4: How can I accurately monitor the extent of deboronation in my reaction?
Answer: Accurate monitoring is key to optimizing your reaction conditions. The following analytical techniques are highly effective:
-
High-Performance Liquid Chromatography (HPLC): A well-developed, stability-indicating HPLC method with UV detection is the most common and reliable way to separate and quantify your starting material, desired product, and the deboronated byproduct.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the separation power of HPLC with the added benefit of mass detection, which is invaluable for confirming the identity of the deboronated species and other potential byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to monitor the disappearance of the boronic acid starting material and the appearance of the product and deboronated byproduct by integrating characteristic signals.
-
¹¹B NMR: This is a powerful tool for directly observing the boron-containing species in your reaction mixture. A signal shift or disappearance can indicate the consumption of the boronic acid.[3][10][11]
-
¹⁹F NMR: Given the fluorine atom in your molecule, ¹⁹F NMR can be a very clean and sensitive method to monitor the reaction progress and the formation of different fluorine-containing species.[3][11]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the chemistry of deboronation.
Question 5: What is the fundamental mechanism of protodeboronation?
Answer: Protodeboronation is the protonolysis of the carbon-boron bond.[1] The mechanism is highly dependent on the reaction pH.[1]
-
Base-Catalyzed Protodeboronation: This is the most relevant pathway in the context of Suzuki-Miyaura coupling. The reaction proceeds through a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a more reactive boronate anion. This is followed by a rate-limiting step where the boronate reacts with a proton source (like water) to cleave the C-B bond.[1] For highly electron-deficient arylboronic acids, the mechanism can shift towards the liberation of a transient aryl anion.[4][12]
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction involves the protonation of the boronic acid, making the boron atom more electrophilic and susceptible to cleavage.[1][13]
Question 6: How does the structure of this compound influence its susceptibility to deboronation?
Answer: The substituents on the phenyl ring have a significant impact on the stability of the boronic acid.
-
Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the C-B bond. Ortho-substituents, in general, can have complex steric and electronic effects on the properties and reactivity of phenylboronic acids.[14][15][16] In some cases, ortho electron-withdrawing groups can facilitate base-promoted deboronation.[17][18]
-
Para-Morpholinomethyl Group: The morpholino group contains a basic nitrogen atom. Depending on the pH of the reaction medium, this nitrogen can be protonated, which would alter the electronic nature of the substituent and could potentially influence the rate of deboronation. For some basic heteroaromatic boronic acids, zwitterionic species that form at neutral pH can be highly reactive towards protodeboronation.[1]
Question 7: Are boronic esters more stable to deboronation than boronic acids?
Answer: While it is a common assumption that converting a boronic acid to its ester derivative (e.g., a pinacol ester) increases its stability, this is not always the case.[3][11] The stability of a boronic ester is highly dependent on the specific diol used for esterification and the reaction conditions.[11][19] In some instances, the hydrolysis of the ester back to the boronic acid can be a dominant step preceding deboronation.[3][11] However, the use of boronic esters is often a successful strategy in a "slow-release" approach to minimize the concentration of the free, and potentially unstable, boronic acid during the reaction.[1][7][8]
Experimental Protocols and Data
Protocol 1: General Procedure for Minimizing Deboronation in Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl halide while minimizing deboronation.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane or THF, approximately 0.1 M concentration relative to the limiting reagent).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or HPLC. Check for the consumption of the starting materials and the formation of both the desired product and the deboronated byproduct.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Carefully ensure the pH of the aqueous layer is near neutral.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Influence of Reaction Parameters on Deboronation
| Parameter | Condition A (High Deboronation) | Condition B (Low Deboronation) | Rationale |
| Base | NaOH (3.0 equiv.) | K₃PO₄ (3.0 equiv.) | Stronger bases accelerate protodeboronation.[3][4] |
| Solvent | Dioxane/H₂O (4:1) | Anhydrous Dioxane | Protic solvents are a proton source for deboronation.[3][5] |
| Temperature | 100 °C | 60 °C | Higher temperatures increase the rate of deboronation.[5] |
| Boron Source | Boronic Acid | MIDA Boronate Ester | "Slow-release" of the boronic acid minimizes its concentration and side reactions.[1][7][8] |
Visualizations
Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling
Caption: Competing pathways for the aryl boronic acid.
Diagram 2: Troubleshooting Workflow for Deboronation
Caption: A decision-tree for troubleshooting deboronation.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Cheon, C. H., et al. (2016). Development of Organic Transformations Based on Protodeboronation. In Boron Reagents in Synthesis. ACS Publications. Available at: [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Lozada, J., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Dransfield, T., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Leach, A. G., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Lloyd-Jones, G. C., & Lennox, A. J. J. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. University of Bristol. Available at: [Link]
-
Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Advances. Available at: [Link]
-
Dransfield, T., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link]
-
Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Farhat, A., et al. (2013). Analytical techniques for boron quantification supporting desalination processes: A review. Desalination. Available at: [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). The unexpected protodeboronation rather than condensation. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kuivila, H. G., & Armour, A. G. (1957). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
James, T. D., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Batey, H., et al. (2000). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters. Available at: [Link]
-
Farhat, A., et al. (2013). Analytical techniques for boron quantification supporting desalination processes: A review. Desalination. Available at: [Link]
-
Ishihara, K., et al. (2023). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. Catalysts. Available at: [Link]
-
Ishihara, K., et al. (2020). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Available at: [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. National Center for Biotechnology Information. Available at: [Link]
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Microchemical Journal. Available at: [Link]
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effect of base on the efficiency of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid Suzuki coupling
Technical Support Center: Suzuki Coupling of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of this compound. This document is designed to provide in-depth, field-proven insights to help you navigate the complexities of this specific reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
The structure of this boronic acid presents unique challenges and opportunities. The electron-withdrawing fluoro group and the potentially coordinating morpholinomethyl group can significantly influence the catalytic cycle. This guide is structured to address these specific issues through a detailed FAQ section and a practical troubleshooting guide.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role of the base and other critical parameters in the Suzuki-Miyaura coupling.
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling?
A1: The base is a critical component and its role is multifaceted, primarily focused on the transmetalation step of the catalytic cycle.[1] Organoboron compounds, like your boronic acid, are generally not nucleophilic enough to transfer their organic group to the palladium center on their own.[2][3] The base has three main functions:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (an 'ate' complex), such as R-B(OH)₃⁻.[4][5] This increases the electron density on the organic group, facilitating its transfer to the palladium(II) complex.[3]
-
Formation of the Active Palladium Complex: The base can react with the initial palladium-halide complex (formed after oxidative addition) to generate a more reactive palladium-hydroxide or palladium-alkoxide species.[2][6] This species is more susceptible to transmetalation with the boronate complex.
-
Acceleration of Reductive Elimination: In some cases, the base (specifically hydroxides) has been shown to accelerate the final reductive elimination step, where the coupled product is formed and the Pd(0) catalyst is regenerated.[2]
Q2: How do the substituents on my specific boronic acid, (3-Fluoro-4-(morpholinomethyl)phenyl), affect the reaction?
A2: The two key substituents on your molecule introduce specific electronic and steric effects that must be considered:
-
3-Fluoro Group: As an electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center. This can be advantageous, as it makes the boronic acid more susceptible to activation by the base. Boronic acids with lower pKa values (stronger acids) can react more readily, especially when the amount of base is limited.[4][5]
-
4-(morpholinomethyl) Group: This group contains a tertiary amine (the morpholine nitrogen), which is a Lewis base. This presents a potential complication:
-
Catalyst Inhibition: The amine can coordinate to the palladium catalyst, potentially occupying a coordination site and hindering the catalytic cycle.[7] This is a common issue with amine-containing substrates.
-
Substrate Aggregation: The amine can interact with the boronic acid moiety, leading to intermolecular interactions or the formation of unreactive aggregates.
-
Q3: How do I select the right base for my reaction? What are the common options?
A3: Base selection is highly dependent on the substrates, solvent, and catalyst. There is no single "best" base, but there are general guidelines. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF, CsF).[1][8]
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are perhaps the most common and are a good starting point. They are moderately strong bases and are often used in aqueous/organic solvent mixtures. Cesium carbonate (Cs₂CO₃) is more soluble and more basic than K₂CO₃ and can be effective in difficult couplings.[9]
-
Phosphates (e.g., K₃PO₄): This is a stronger, non-nucleophilic base that is often used under anhydrous conditions. It can be particularly effective for less reactive coupling partners (like aryl chlorides) or when substrates are sensitive to water (protodeboronation).[10]
-
Hydroxides (e.g., NaOH, KOH): These are very strong bases but can promote side reactions, including decomposition of base-sensitive substrates. Their high concentration of hydroxide ions can also form unreactive boronate species.[6]
-
Fluorides (e.g., KF): Fluoride ions have a high affinity for boron and can be very effective at forming the active boronate species. They are often used under anhydrous conditions.
For your specific substrate, a moderately strong base like K₂CO₃ or K₃PO₄ is a logical starting point to balance the need for boronic acid activation against potential side reactions involving the morpholine group.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling and highlights the crucial intervention points of the base.
Caption: The catalytic cycle showing the base's role in forming the active boronate complex.
Troubleshooting Guide
This section is formatted to address specific problems you might encounter during your experiments.
Problem 1: Low to No Product Conversion
You observe primarily unreacted starting materials (your boronic acid and the aryl halide).
-
Potential Cause A: Ineffective Base/Solvent System. The base may not be strong enough or soluble enough in the chosen solvent to activate the boronic acid.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: If you started with K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. These bases are more effective, especially if your aryl halide partner is less reactive (e.g., an aryl chloride).[9][10]
-
Optimize the Solvent: For carbonate bases, a mixture of an organic solvent (like 1,4-dioxane or toluene) with water is often necessary to solubilize both the organic substrates and the inorganic base.[9] If you suspect protodeboronation (see Problem 2), switch to anhydrous conditions (e.g., K₃PO₄ in dry dioxane or THF).
-
Check Reagent Quality: Ensure your base is not old or hydrated, which can reduce its effectiveness.
-
-
-
Potential Cause B: Catalyst Inhibition by the Morpholine Group. The nitrogen atom on the morpholine ring may be coordinating to the palladium, effectively poisoning the catalyst.[7]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: As a simple first step, try increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%.
-
Use a Bulky Ligand: Switch to a palladium catalyst system with a bulky phosphine ligand, such as XPhos, SPhos, or RuPhos.[10] The steric bulk of these ligands can create a "pocket" around the palladium center that disfavors coordination of the morpholine nitrogen while still allowing the catalytic cycle to proceed.
-
Consider an Acid Additive: In some cases, adding a stoichiometric amount of a weak acid can protonate the morpholine nitrogen, preventing it from coordinating to the palladium. This is an advanced technique and should be approached with caution, as it can interfere with the base's primary role.
-
-
Problem 2: Significant Protodeboronation of the Boronic Acid
You observe the formation of 1-fluoro-2-(morpholinomethyl)benzene (your boronic acid minus the B(OH)₂ group) as a major byproduct.
-
Potential Cause: Reaction Conditions are too Harsh. Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction in Suzuki couplings.[11] It is often promoted by high temperatures, extended reaction times, and the presence of water with certain bases.
-
Troubleshooting Steps:
-
Switch to Anhydrous Conditions: This is the most effective solution. Use a base like K₃PO₄ or KF in a dry solvent like dioxane or THF.[10] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Use a Boronic Ester: If protodeboronation remains a persistent issue, consider converting your boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more resistant to hydrolysis.[8][12]
-
-
Problem 3: Formation of Homocoupled Byproducts
You observe the formation of a biaryl product derived from two molecules of your aryl halide partner or two molecules of your boronic acid.
-
Potential Cause: Inefficient Catalytic Turnover or Presence of Oxygen. Homocoupling of boronic acids can occur when the transmetalation or reductive elimination steps are slow, or if Pd(II) species build up in the presence of an oxidant like oxygen.[8][12]
-
Troubleshooting Steps:
-
Thoroughly Degas the Reaction Mixture: Before adding the catalyst, thoroughly sparge your solvent and reaction mixture with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.[8] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Palladium Pre-catalyst: Using a well-defined Pd(II) pre-catalyst that rapidly forms the active Pd(0) species in situ can often lead to cleaner reactions with less homocoupling.
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can accelerate the reductive elimination step, which outcompetes the processes leading to homocoupling.[10]
-
-
Base Selection and Troubleshooting Flowchart
This diagram provides a logical workflow for selecting a base and troubleshooting common issues related to it.
Caption: A decision-making flowchart for base selection and troubleshooting.
Summary Table of Common Bases
| Base | Typical Conditions | Strengths | Potential Issues |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Good starting point, inexpensive | May not be strong enough for unreactive halides; water can cause protodeboronation. |
| Cs₂CO₃ | Dioxane/H₂O, THF | More soluble and stronger than K₂CO₃ | More expensive; water can still be an issue.[9] |
| K₃PO₄ | Anhydrous Dioxane, THF, Toluene | Strong, non-nucleophilic; ideal for anhydrous conditions | Can be slow to dissolve; requires dry reagents and solvents.[1][10] |
| NaOH, KOH | Aqueous mixtures | Very strong, inexpensive | Can cleave sensitive functional groups (e.g., esters); may promote side reactions.[1] |
| KF, CsF | Anhydrous THF, Dioxane | High affinity for boron, effective activator | Can be hygroscopic; less commonly used than carbonates or phosphates.[1][3] |
We trust this guide will serve as a valuable resource in your research endeavors. Successful Suzuki-Miyaura coupling is often an iterative process of optimization, and understanding the role of each component is key to achieving your desired outcomes.
References
-
Suzuki reaction - Wikipedia . Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ResearchGate. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Chemistry – A European Journal. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health. [Link]
-
Role of a base in Suzuki-Miyaura reaction . ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? . Reddit. [Link]
-
Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates . ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
troubleshooting guide for (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid reactions
Welcome to the technical support guide for (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals utilizing this versatile reagent in their synthetic endeavors. The guidance herein is structured to address practical, real-world challenges encountered during experimental work, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Compound Overview and Key Structural Considerations
This compound is a highly functionalized building block increasingly used in medicinal chemistry. Its reactivity is governed by three key structural features:
-
The Boronic Acid Moiety: The primary reactive site for palladium-catalyzed cross-coupling reactions.
-
The meta-Fluoro Substituent: As an electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center.[1][2] This can influence the rate of transmetalation and the overall reaction kinetics.
-
The ortho-Morpholinomethyl Group: This tertiary amine substituent ortho to the boronic acid significantly impacts the reagent's properties. It can lower the pKₐ of the boronic acid, potentially improving reactivity under milder pH conditions.[3][4][5] However, its basicity and potential to chelate with the palladium catalyst can also introduce challenges.
This guide will help you navigate the nuances of this reagent to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: Like many boronic acids, this reagent is sensitive to moisture and air over the long term.
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is recommended).[6]
-
Handling: When weighing and dispensing the reagent, minimize its exposure to the atmosphere. If possible, handle it in a glovebox. For routine use on the bench, work quickly and reseal the container promptly. Degradation often manifests as a loss of reactivity over time.
Q2: My boronic acid seems to be degrading. What is the primary degradation pathway?
A2: The most common non-catalytic degradation pathway for boronic acids is dehydration to form a cyclic anhydride known as a boroxine. While boroxines are often still competent in Suzuki couplings, their formation complicates stoichiometry as three molecules of boronic acid form one boroxine molecule, releasing three molecules of water. For this specific reagent, protodeboronation under certain conditions is also a major concern (see Troubleshooting section).
Q3: Can I use the pinacol ester version of this reagent?
A3: Yes, (3-Fluoro-4-(N-morpholinomethyl)phenyl)boronic acid, pinacol ester is commercially available and offers enhanced stability.[7] Boronic esters are generally more robust against degradation pathways like protodeboronation. However, the reaction conditions may need to be adjusted, often requiring a stronger base (like K₃PO₄) to facilitate the in-situ hydrolysis and formation of the active boronate species required for transmetalation.
Troubleshooting Guide for Suzuki-Miyaura Reactions
This section addresses the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.
Problem Area 1: Low or No Yield of the Desired Product
Q4: My Suzuki coupling has failed or is giving a very low yield. What are the first things I should check?
A4: When a reaction fails, it is crucial to systematically evaluate the fundamental components of the reaction. Start with the most common culprits.[8]
-
Catalyst Activity: Ensure your palladium catalyst is active. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) state.[8][9] If you suspect catalyst decomposition, use a fresh batch or switch to a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle).
-
Exclusion of Oxygen: The presence of oxygen is highly detrimental. It can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) and promotes the homocoupling of the boronic acid.[8][9][10] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) from start to finish.[11]
-
Reagent Integrity: Verify the purity and integrity of your starting materials. The aryl halide should be pure, and as discussed, the boronic acid can degrade over time.[12] If degradation is suspected, consider using a fresh bottle or a more stable derivative.[7]
-
Base and Solvent Choice: The base is not just a spectator; it is critical for activating the boronic acid to form the boronate anion [R-B(OH)₃]⁻, which is more nucleophilic and reactive in the transmetalation step.[13][14] Ensure your base is finely powdered (if solid) and anhydrous if running a water-free reaction. The solvent system must be appropriate for all components at the reaction temperature.
Caption: A logical workflow for diagnosing a failed Suzuki coupling reaction.
Problem Area 2: Formation of Significant Side Products
Q5: I'm observing a major byproduct that corresponds to the homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling (dimerization of the boronic acid) is a classic side reaction, particularly with electron-deficient boronic acids.[10] It is primarily caused by the presence of oxygen and Pd(II) species.[9][10]
-
Mitigation Strategies:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Improve your degassing and inert atmosphere techniques.[8][10]
-
Use a Pd(0) Catalyst: Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial as it eliminates the need for the in situ reduction of a Pd(II) precatalyst, a step that can sometimes favor homocoupling.[10]
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. While this won't prevent homocoupling, it ensures the more valuable aryl halide is fully consumed.
-
Q6: My main side product is the result of protodeboronation. Why is this happening?
A6: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom. This is a common issue with many boronic acids and can be accelerated by strong bases and the presence of water, which acts as the proton source.[8][9] The ortho-aminomethyl group in your reagent can sometimes make it more susceptible to this pathway.[15]
-
Mitigation Strategies:
-
Use a Milder Base: Strong bases like NaOH or high concentrations of K₃PO₄ in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like K₂CO₃ or KF.[8]
-
Anhydrous Conditions: Switching to a non-aqueous solvent system (e.g., anhydrous dioxane or toluene with a base like K₃PO₄) can significantly reduce this side reaction by removing the primary proton source.[8]
-
Protecting Group: Using the more stable boronic ester (pinacol) version of the reagent can also limit protodeboronation.
-
Q7: The morpholino group on my boronic acid appears to be causing issues, possibly by coordinating to the palladium. How can I address this?
A7: The tertiary amine of the morpholino group can act as a ligand and coordinate to the palladium center. This can sometimes inhibit catalysis by occupying a coordination site needed for the catalytic cycle to proceed.
-
Mitigation Strategies:
-
Use a Stronger Ligand: Employ a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands bind very strongly to the palladium center and are less likely to be displaced by the morpholino group.[8]
-
Protonate the Amine: In some cases, adding a weak, non-coordinating acid can protonate the morpholino group, preventing it from binding to the palladium. This is an advanced technique and should be approached with caution, as it can also lead to protodeboronation. A more straightforward approach is to use the hydrochloride salt of the boronic acid if available, and a sufficient amount of base to neutralize the salt and drive the reaction.
-
Caption: Common side products in Suzuki-Miyaura coupling reactions.
Problem Area 3: Purification
Q8: How can I effectively remove unreacted boronic acid and related byproducts from my final product?
A8: Purifying the desired product from boronic acid-derived impurities can be challenging.
-
Aqueous Basic Wash: A common method is to wash the organic layer during workup with an aqueous base (e.g., 1M NaOH). This converts the boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer. Caution: This method is not suitable if your desired product contains base-sensitive functional groups.
-
Column Chromatography: Careful selection of the solvent system for flash column chromatography can often resolve the desired product from the homocoupled dimer and other impurities.[10]
-
Scavenger Resins: Polystyrene resins functionalized with diol groups (boronic acid scavengers) can be added to the crude product solution. They selectively bind to the boronic acid and its byproducts, which can then be removed by simple filtration.
General Protocols and Methodologies
Protocol 1: General Suzuki-Miyaura Coupling (Conventional Heating)
This protocol serves as a robust starting point. Optimization of base, solvent, and temperature may be required.[8][16]
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be around 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Aryl Halide Partner | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Temperature (°C) |
| Aryl Iodide/Bromide | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Toluene/EtOH/H₂O or Dioxane/H₂O | 80-100 |
| Aryl Chloride | XPhos Pd G3 or RuPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or t-BuOH/H₂O | 100-120 |
Table data is generalized based on typical conditions for similar substrates.[16]
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Fluoride protects boronic acids in the copper(I)-mediated click reaction. (2009). PubMed. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Angewandte Chemie. [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). National Institutes of Health. [Link]
-
Fluoride protects boronic acids in the copper(i)-mediated click reaction. (2009). Royal Society of Chemistry. [Link]
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora. [Link]
-
Suzuki reactions promoted by different ligands. ResearchGate. [Link]
-
The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]
-
Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). PubMed. [Link]
-
On the rate of boronate ester formation in ortho-aminomethyl-functionalised phenyl boronic acids. Semantic Scholar. [Link]
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. (2008). National Institutes of Health. [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
-
Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
-
Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. (2013). National Institutes of Health. [Link]
-
Greener Chemistry Using Boronic Acids as Organocatalysts and Stoichiometric Reaction Promoters. University of Alberta Libraries. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]
-
(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. American Elements. [Link]
-
3-Fluoro-4-(morpholinomethyl)phenylboronic acid. MySkinRecipes. [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2021). National Institutes of Health. [Link]
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Fluoro-4-(morpholinomethyl)phenylboronic acid [myskinrecipes.com]
- 7. labsolu.ca [labsolu.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. wwjmrd.com [wwjmrd.com]
- 15. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
minimizing homocoupling of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Technical Support Center: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Introduction: The Challenge of Homocoupling in Suzuki-Miyaura Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, like any powerful tool, its application requires precision to avoid unwanted side reactions. One of the most common and yield-reducing side reactions is the homocoupling of the boronic acid partner, which leads to the formation of a symmetrical biaryl impurity. This is a particularly prevalent issue in complex pharmaceutical syntheses where substrates like This compound are employed.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth mechanistic insights to minimize and control the formation of this critical impurity, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs) - Quick Reference
Q1: What is boronic acid homocoupling? A1: Homocoupling is an undesired side reaction where two molecules of your boronic acid reactant couple with each other to form a symmetrical biaryl dimer. This consumes your starting material and complicates purification, ultimately lowering the yield of your desired cross-coupled product.[1]
Q2: What are the primary causes of this side reaction? A2: There are two principal mechanistic pathways responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product.[2][3] Rigorous exclusion of oxygen is therefore paramount.[4]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer before the main catalytic cycle is even established.[1][2]
Q3: My reaction mixture turned black immediately upon adding the catalyst. Is this related to homocoupling? A3: An immediate change to black often indicates the formation of palladium black (Pd(0) nanoparticles), a sign of rapid catalyst decomposition or "crashing out."[5] This can be triggered by the presence of oxygen or other impurities and is often associated with poor catalytic activity and an increase in side reactions, including homocoupling.
Q4: What is the single most critical factor to control to prevent homocoupling? A4: Rigorous deoxygenation. The exclusion of oxygen from your reaction system is the most effective and universally agreed-upon strategy to suppress homocoupling, regardless of the precise mechanism.[3][4][5] This includes degassing all solvents, including any water used in the reaction.[5][6]
Mechanistic Insights: The Suzuki Cycle vs. Homocoupling Pathways
Understanding where the reaction can go wrong is key to preventing it. The desired Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. Homocoupling occurs when this cycle is interrupted or when side reactions with the catalyst precursor dominate.
Caption: The Suzuki cycle and competing homocoupling pathways.
In-Depth Troubleshooting Guide
If you are observing significant formation of the homocoupled dimer of this compound, follow this systematic guide to diagnose and resolve the issue.
Issue 1: Pervasive Homocoupling (>5%)
This level of side product formation points to a fundamental issue in the reaction setup, most commonly related to atmospheric control or catalyst choice.
► Probable Cause A: Oxygen Contamination
-
Causality: As shown in the diagram above, oxygen readily oxidizes the active Pd(0) catalyst to Pd(II). This not only removes the catalyst from the productive cycle but also generates a species that actively promotes homocoupling.[1][4]
-
Solution & Protocol: Implement a rigorous deoxygenation procedure for all reaction components.
-
Solvent Degassing: Sparge all solvents (both organic and aqueous phases) with a subsurface stream of inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to use.[4][7] For small-scale reactions, 3-4 cycles of freeze-pump-thaw can also be effective.
-
Reaction Vessel Purging: Flame-dry the reaction flask under vacuum and backfill with inert gas. Repeat this cycle three times. Maintain a positive pressure of inert gas throughout the entire experiment using a balloon or bubbler.
-
Reagent Handling: Add all solid reagents to the flask, then perform another series of vacuum/backfill cycles before adding the degassed solvents via cannula or syringe.
-
► Probable Cause B: Inefficient Catalyst Initiation from a Pd(II) Precursor
-
Causality: When using a Pd(II) source like Pd(OAc)₂, a portion of the precursor can react directly with two molecules of the boronic acid in a non-catalytic fashion, producing one molecule of the homocoupled product and one equivalent of the active Pd(0) catalyst.[2] This is especially problematic at the start of the reaction before a high concentration of the oxidative addition complex is formed.
-
Solution:
-
Switch to a Pd(0) Source: Use a Pd(0) precatalyst like Pd₂(dba)₃. This introduces the palladium in its active oxidation state, bypassing the initial Pd(II)-mediated homocoupling pathway.[5]
-
Employ Modern Precatalysts: Use well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed to generate the active monoligated Pd(0) species rapidly and cleanly upon addition of a base, ensuring a fast and efficient initiation of the desired catalytic cycle.[5]
-
Consider Heterogeneous Catalysts: In some cases, using a heterogeneous catalyst like palladium on carbon (Pd/C) or palladium black has been shown to reduce the amount of homocoupling compared to homogeneous Pd(II) salts.[4]
-
Issue 2: Moderate Homocoupling (1-5%) Despite Deoxygenation
If you have addressed atmospheric control and still observe homocoupling, the issue likely lies in the relative rates of the desired cross-coupling versus the side reaction. The goal is to accelerate the main Suzuki cycle.
► Probable Cause A: Sub-Optimal Ligand Choice
-
Causality: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For a substrate like this compound, which has both steric bulk and a potentially coordinating amine group, the right ligand is essential. An inefficient ligand can lead to a sluggish catalytic cycle, giving more time for side reactions to occur. Bulky, electron-rich ligands are known to accelerate the rate-limiting reductive elimination step, which is key to turning over the catalyst efficiently.[5]
-
Solution: Employ a highly active phosphine ligand system.
-
Recommended Ligands: For sterically demanding substrates, ligands from the Buchwald family such as SPhos or XPhos are excellent starting points.[8] Trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective at promoting the coupling of hindered partners.[9]
-
Avoid Basic Phosphines if Amine Coordination is an Issue: While the morpholino nitrogen is not strongly basic, if you suspect it is interfering with the catalyst, avoid overly basic phosphine ligands that might compete for coordination sites.
-
► Probable Cause B: Inappropriate Base or Temperature
-
Causality: The base is required to activate the boronic acid for transmetalation.[10] However, an overly strong base or excessively high temperatures can accelerate decomposition pathways, including protodeboronation and potentially homocoupling.[11][12]
-
Solution:
-
Screen Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective and lead to cleaner reactions.[11]
-
Lower the Reaction Temperature: High temperatures can increase the rate of all reactions, including undesired ones.[11] The use of a highly active catalyst/ligand system often allows the reaction to proceed efficiently at lower temperatures (e.g., 40-80 °C), which can significantly suppress side product formation.[9][11]
-
Data Summary: Impact of Key Parameters on Homocoupling
The following table, adapted from literature findings, illustrates the dramatic effect that process modifications can have on the formation of the homocoupling dimer.[4][6]
| Entry | Deoxygenation Method | Additive | Catalyst Type | Homocoupling (%) |
| 1 | None | None | Pd(OAc)₂ | 5.8 |
| 2 | Subsurface N₂ Sparge | None | Pd(OAc)₂ | 0.8 |
| 3 | Subsurface N₂ Sparge | None | 5% Pd/C | ~0.4 |
| 4 | Subsurface N₂ Sparge | Potassium Formate | Pd(OAc)₂ | <0.1 |
Troubleshooting Workflow: A Decision Tree
Use this logical workflow to systematically address the homocoupling issue in your experiment.
Caption: A decision-tree workflow for troubleshooting homocoupling.
Recommended Experimental Protocol
This general protocol incorporates best practices to minimize homocoupling when using this compound.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely ground)
-
Degassed Solvent (e.g., Dioxane/Water 10:1 mixture)
Procedure:
-
Vessel Preparation: Add the aryl halide, this compound, and K₃PO₄ to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon or Nitrogen. Repeat this process three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe or cannula.
-
Final Degassing: Sparge the resulting slurry with a subsurface stream of Argon or Nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start by screening 60-80 °C).[11]
-
Monitoring: Monitor the reaction progress by LC-MS or TLC, checking for the consumption of the limiting starting material and the formation of both the desired product and the homocoupled dimer.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The basic morpholino group may require an acidic wash for complete extraction into the organic phase, or alternatively, the product can be extracted into an acidic aqueous phase to separate from neutral organic impurities.[4]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
-
Doubleday, W. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Various Authors (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Various Authors (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Thomas, A. A. et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie. [Link]
-
Al-Amin, M. et al. (2015). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Catalysts. [Link]
-
Yoneda Labs (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Blog. [Link]
-
Billingsley, K. L. & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Amatore, C. et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. [Link]
-
Ozawa, T. & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
-
LibreTexts Chemistry (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]
-
Various Authors (2024). How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]
-
Organic Chemistry Portal. Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Oldenhuis, N. J. et al. (2016). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid, a key building block in medicinal chemistry. Our goal is to equip you with the expertise to navigate experimental challenges and optimize your reaction outcomes.
Introduction: Why Solvent Choice is Critical
The solvent in a chemical reaction is far from a passive medium; it is an active participant that can profoundly influence reaction rates, yields, and even the reaction pathway itself.[1][2] For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the solvent's role is multifaceted. It influences the solubility of reagents, the stability of the catalyst, and the reactivity of the boronic acid and base.[3][4][5]
This compound possesses several functional groups—a boronic acid, a fluorine atom, and a morpholine moiety—that can interact with solvents in distinct ways. Understanding these interactions is paramount to troubleshooting and achieving reproducible, high-yielding results.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during experiments with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield
Question: I am performing a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I'm observing very low to no product formation. What are the likely solvent-related causes?
Answer: Low yields in Suzuki couplings are a frequent challenge and can often be traced back to suboptimal solvent conditions.[6][7][8] Here’s a breakdown of potential solvent-related issues and how to address them:
-
Poor Reagent Solubility:
-
Causality: this compound, your aryl halide, the base, and the palladium catalyst must all have sufficient solubility in the reaction medium for the catalytic cycle to proceed efficiently. Phenylboronic acids, for instance, exhibit varied solubility, with high solubility in ethers and ketones but very low solubility in hydrocarbons.[9][10][11] The morpholine group in your specific boronic acid may increase polarity, further complicating solvent selection.
-
Troubleshooting:
-
Solvent Screening: If using a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent such as 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).[12][13]
-
Biphasic Systems: A mixture of an organic solvent with water (e.g., Toluene/H₂O, THF/H₂O) is often effective.[7] The water helps to dissolve the inorganic base (like K₂CO₃ or Cs₂CO₃) and facilitates the transmetalation step.
-
Solubility Test: Before running the reaction, perform a simple solubility test of your starting materials in the chosen solvent at the intended reaction temperature.
-
-
-
Protodeboronation (Loss of the Boronic Acid Group):
-
Causality: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[6][13] It is often promoted by excess water, certain bases, and elevated temperatures.[6]
-
Troubleshooting:
-
Solvent Choice: While some water is often beneficial, excessive amounts can accelerate protodeboronation. If you suspect this is an issue, try reducing the amount of water in your biphasic system or switch to an anhydrous solvent system.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly mitigate protodeboronation.[13][14] These esters are generally more soluble in organic solvents and more resistant to premature hydrolysis.[10][14]
-
MIDA Boronates: For complex syntheses, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in iterative cross-couplings, with deprotection achieved under mild basic conditions.
-
-
-
Catalyst Deactivation or Inhibition:
-
Causality: The solvent can directly interact with the palladium catalyst. Coordinating solvents can compete with ligands for binding sites on the palladium center, potentially deactivating the catalyst.[2] Furthermore, impurities in the solvent can poison the catalyst.[5][15][16] The morpholine nitrogen in your substrate could also potentially coordinate to the palladium, leading to catalyst deactivation.[6]
-
Troubleshooting:
-
Solvent Purity: Always use high-purity, anhydrous, and degassed solvents. Traces of contaminants from solvent precursors can strongly inhibit the reaction.[5][15][16]
-
Solvent Selection: Non-coordinating solvents like toluene or dioxane are often preferred to minimize interference with the catalyst's ligand sphere.[17]
-
Ligand Choice: If catalyst deactivation by the morpholine moiety is suspected, employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help stabilize the active catalytic species and prevent substrate inhibition.[17]
-
-
Issue 2: Formation of Side Products (e.g., Homocoupling)
Question: My reaction is proceeding, but I'm isolating a significant amount of biaryl byproduct from the homocoupling of my boronic acid. How can the solvent influence this?
Answer: Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical biaryl.[6] This process is often exacerbated by the presence of oxygen and can be influenced by the solvent system.
-
Causality: Homocoupling is often initiated by Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or from the oxidation of the active Pd(0) catalyst by residual oxygen.[13] The solvent plays a role in the solubility of oxygen and the stability of the various palladium species in the catalytic cycle.
-
Troubleshooting:
-
Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[6][7]
-
Solvent Choice: While direct solvent effects on homocoupling are complex, ensuring all components are well-dissolved can lead to a more efficient main catalytic cycle, thereby outcompeting the side reaction. A solvent system that promotes a fast reaction rate will minimize the time the catalyst is exposed to potential oxidants.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source [e.g., Pd₂(dba)₃] can sometimes be advantageous over Pd(II) sources [e.g., Pd(OAc)₂], as it eliminates the need for an in-situ reduction step that can sometimes be inefficient and lead to side reactions.[13]
-
Issue 3: Inconsistent Reaction Rates or Selectivity
Question: I'm observing variable reaction times and sometimes see unexpected selectivity. Can the solvent be the culprit?
Answer: Absolutely. The solvent's polarity and coordinating ability can have a dramatic effect on the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) and can even alter reaction selectivity.[3][4]
-
Causality:
-
Reaction Rate: Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain steps of the catalytic cycle.[3] For example, the oxidative addition of aryl triflates is often faster in polar solvents because it proceeds through a highly polar transition state.
-
Selectivity: In substrates with multiple reactive sites, the solvent can influence which site reacts. For example, in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the C-Cl bond, while some polar solvents like MeCN or DMF favor reaction at the C-OTf bond.[3][18] This is attributed to the ability of polar solvents to stabilize different active catalytic species.[3][4]
-
-
Troubleshooting:
-
Consistent Solvent Quality: Ensure you are using the same grade and supplier of solvent for all experiments to maintain consistency. As noted, even ppm-level contaminants can affect the reaction.[5][15]
-
Systematic Solvent Screening: If you are facing issues with reaction rate or selectivity, a systematic screen of solvents with varying polarities is recommended. This can help you identify a solvent that provides the optimal balance for your specific substrate combination.
-
Consider Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) in aqueous media can enhance the reaction rate without the need for an organic cosolvent.[19]
-
Data Summary: Solvent Effects on Suzuki-Miyaura Coupling
| Solvent System | Polarity | Common Use Case | Potential Advantages | Potential Drawbacks |
| Toluene | Nonpolar | General purpose | Good for dissolving organic substrates; non-coordinating.[17][20] | Poor solubility for inorganic bases; may require higher temperatures. |
| 1,4-Dioxane | Moderately Polar | Widely used | Good balance of solubility for organic and some inorganic reagents.[12][17] | Can form peroxides; higher boiling point. |
| THF | Polar Aprotic | Common choice | Good solvating power; lower boiling point for easier removal.[5][7] | Can form peroxides; may coordinate to catalyst. |
| DMF / DMAc | Polar Aprotic | For challenging couplings | High boiling point; excellent solvating power for polar substrates.[3][8] | Difficult to remove; potential for side reactions at high temps. |
| Toluene/H₂O or Dioxane/H₂O | Biphasic | Very common | Excellent for dissolving inorganic bases; often accelerates reaction.[7][21] | Can promote protodeboronation if not controlled.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Oven-dried reaction vial with a magnetic stir bar and septum
Procedure:
-
Reaction Setup: To the oven-dried vial, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the vial with the septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen.[6][17]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (e.g., 12-24 hours).[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17] The crude product can then be purified by column chromatography.
Protocol 2: Troubleshooting Workflow for Low Yield
This protocol outlines a systematic approach to diagnose and solve low-yield issues, with a focus on solvent-related parameters.
-
Baseline Experiment: Run the reaction using a standard, literature-proven condition (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C).
-
Analyze the Outcome:
-
No Reaction: Check for reagent purity and catalyst activity. Consider a fundamental solubility issue.
-
Low Conversion: The reaction is slow. Potential causes include insufficient temperature, low catalyst activity, or poor solubility.
-
Side Products: Identify the main side products. If protodeboronation is observed (by detecting the deborylated starting material), focus on minimizing water or protecting the boronic acid. If homocoupling is prevalent, improve degassing.
-
-
Systematic Optimization (One variable at a time):
-
Solvent: If solubility is suspected, switch to a different solvent system (e.g., from Toluene to THF/H₂O or DMF).
-
Base: The choice of base can be critical. If K₂CO₃ is ineffective, try a stronger base like Cs₂CO₃ or K₃PO₄.[6][17]
-
Temperature: Gradually increase the reaction temperature, but be mindful of potential substrate or product degradation.[7][20]
-
Catalyst/Ligand: For challenging substrates, a more active catalyst system with a specialized ligand (e.g., an XPhos-based precatalyst) may be required.[17]
-
Visualizations
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps of the Suzuki-Miyaura catalytic cycle. The solvent (not explicitly shown as a ligand) influences the rate and efficiency of each step by solvating the various palladium intermediates and reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Logic Flowchart
This flowchart provides a visual guide for troubleshooting a low-yielding Suzuki-Miyaura reaction, emphasizing key decision points related to solvent and other reaction parameters.
Caption: A workflow diagram for troubleshooting low yields.
References
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
Clarke, M. L., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2684-2699. [Link]
-
Vantourout, J. C., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Byers, J. A., et al. (2017). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 56(39), 11678-11682. [Link]
-
Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic... Retrieved January 18, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved January 18, 2026, from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved January 18, 2026, from [Link]
-
Allemann, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry & Chemical Technology, 15(4), 485-492. [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved January 18, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Retrieved January 18, 2026, from [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved January 18, 2026, from [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved January 18, 2026, from [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887–8892. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 18, 2026, from [Link]
-
Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4557–4563. [Link]
-
Roberts, A. M., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(41), 11431–11436. [Link]
-
Vantourout, J. C., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
ResearchGate. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved January 18, 2026, from [Link]
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- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid: A Comparative Analysis for Advanced Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the selection of the appropriate building block is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate properties of the target molecule. Among the vast arsenal of reagents for carbon-carbon bond formation, organoboron compounds, particularly boronic acids, have established themselves as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
This guide provides an in-depth comparative analysis of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid , a uniquely functionalized reagent, against other commonly employed boronic acids. By examining its structural nuances and the resulting impact on reactivity, stability, and potential applications, this document aims to equip the discerning scientist with the necessary insights to make informed decisions in their synthetic endeavors.
The Molecular Architecture: Unpacking this compound
At its core, this compound is a trifunctionalized phenylboronic acid. Each substituent—the boronic acid, the fluorine atom, and the morpholinomethyl group—imparts distinct electronic and steric properties that collectively define its chemical personality.
-
The Boronic Acid Moiety (-B(OH)2): This is the reactive center, the lynchpin of its utility in palladium-catalyzed cross-coupling reactions. The Lewis acidic nature of the boron atom is central to the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2]
-
The Fluoro Substituent (-F): Positioned meta to the boronic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boron center, which can influence the rate of transmetalation.[3][4] The presence of fluorine can also enhance the metabolic stability and binding affinity of the final compound in medicinal chemistry contexts.[4]
-
The Morpholinomethyl Group (-CH2-N(CH2CH2)2O): Located ortho to the boronic acid, this bulky, electron-donating group introduces several key features. The morpholine ring is a common pharmacophore in drug discovery, often improving aqueous solubility and pharmacokinetic properties.[5][6] Its presence can sterically hinder certain reactions while also potentially participating in intramolecular interactions that modulate reactivity.
Comparative Analysis: Performance in the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the primary application for this class of compounds.[7][8] The performance of this compound is best understood when contrasted with simpler, more common boronic acids.
The Alternatives: A Spectrum of Reactivity
For this comparison, we will consider three archetypal phenylboronic acids:
-
Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline.
-
3-Fluorophenylboronic Acid: Allows for the isolation of the electronic effect of the fluorine substituent.
-
4-Methoxyphenylboronic Acid: Features a strong electron-donating group, providing a contrast to the electron-withdrawing nature of the fluoro group.
-
4-(Trifluoromethyl)phenylboronic Acid: Represents a boronic acid with a potent electron-withdrawing group.
Head-to-Head: A Data-Driven Comparison
The electronic nature of the substituents on the phenyl ring significantly influences the acidity (pKa) and the rate of the Suzuki-Miyaura cross-coupling reaction.[3]
| Boronic Acid | Key Substituents | Electronic Effect | Expected Impact on Suzuki-Miyaura Reactivity | pKa |
| This compound | -F (meta), -CH2-Morpholino (ortho) | Mixed: Inductively withdrawing (-F), donating (-CH2-N), and sterically hindering | Complex interplay; potentially moderate to good reactivity. The morpholino group may increase solubility. | Not readily available; estimated to be between 8 and 9. |
| Phenylboronic Acid | -H | Neutral | Baseline reactivity.[3] | ~8.83[3] |
| 3-Fluorophenylboronic Acid | -F (meta) | Weakly electron-withdrawing.[3][9] | Generally, slightly decreased to comparable reactivity compared to phenylboronic acid due to reduced nucleophilicity of the aryl group.[10] | ~8.27[3] |
| 4-Methoxyphenylboronic Acid | -OCH3 (para) | Strong electron-donating.[3] | Increased reaction rate and yield due to enhanced nucleophilicity of the aryl group, facilitating transmetalation.[10] | ~9.25[3] |
| 4-(Trifluoromethyl)phenylboronic acid | -CF3 (para) | Strong electron-withdrawing.[3] | Decreased reaction rate due to reduced nucleophilicity of the aryl group.[10] | ~7.7[3] |
Causality Behind Performance:
-
Electron-Donating Groups (EDGs) like methoxy (-OCH3) increase the electron density on the phenyl ring, making the organic group more nucleophilic. This generally accelerates the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle, often leading to higher yields in shorter reaction times.[3][10]
-
Electron-Withdrawing Groups (EWGs) such as fluoro (-F) and trifluoromethyl (-CF3) decrease the electron density of the ring.[11] This reduces the nucleophilicity of the carbon atom attached to the boron, which can slow down the transmetalation step.[3] However, the increased Lewis acidity of the boron atom in EWG-substituted boronic acids can also play a complex role.[1]
-
This compound presents a more intricate case. The electron-withdrawing fluorine atom is counterbalanced by the electron-donating nature of the morpholinomethyl group. Furthermore, the steric bulk of the ortho morpholinomethyl group can influence the approach of the palladium complex, potentially slowing the reaction. However, the basic nitrogen of the morpholine could also interact with the catalyst or act as an internal base, influencing the reaction pathway. The increased solubility imparted by the morpholine moiety can be advantageous in certain solvent systems.[5]
Experimental Protocols: A Practical Guide
A generalized, yet robust, protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound (often used as its more stable pinacol ester) is provided below.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound pinacol ester (1.2 eq)[12]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound pinacol ester, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands may be required for challenging substrates.
-
Base: An aqueous solution of an inorganic base like K₂CO₃ is standard. The base is crucial for the formation of the boronate species, which is more active in the transmetalation step.
-
Solvent: A biphasic solvent system like toluene/water or dioxane/water is often employed to dissolve both the organic and inorganic reagents.[13] The morpholine group in the title compound may improve its solubility in such systems.
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Boronic Acid Selection
Sources
- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Alternatives for (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
Abstract
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is a valuable, highly functionalized building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, like many boronic acids, it is susceptible to inherent stability issues such as protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can compromise reaction reproducibility and shelf-life.[1][2] This guide provides an in-depth comparison of robust, field-proven alternatives—namely potassium trifluoroborates, MIDA boronates, and pinacol esters. We will explore the mechanistic rationale behind each alternative, present comparative performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to select the optimal reagent for their specific synthetic challenges.
The Reference Compound: Understanding this compound
The utility of this reagent is dictated by the interplay of its structural features: the reactive boronic acid moiety, the electron-withdrawing fluoro group, and the ortho-disposed morpholinomethyl substituent. While essential for forming new carbon-carbon bonds, the boronic acid functional group is the primary source of instability.
The Suzuki-Miyaura reaction, the cornerstone of its application, proceeds via a well-established catalytic cycle. The choice of the organoboron nucleophile is critical and directly impacts the efficiency of the transmetalation step.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The boronic acid must be activated by a base to form a more nucleophilic boronate species for the crucial transmetalation step.[3]
The primary challenges associated with using boronic acids like our reference compound include:
-
Protodeboronation: The facile cleavage of the C-B bond, particularly under basic conditions or in the presence of moisture, which leads to the formation of the parent arene and reduces the yield of the desired cross-coupled product.[2][4]
-
Boroxine Formation: The reversible dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride. This process complicates accurate massing of the reagent and can alter its reactivity profile.[1]
These challenges necessitate the exploration of more stable and reliable surrogates.
Comparative Analysis of Boronic Acid Surrogates
The most effective alternatives to boronic acids function by protecting the boron center, thereby enhancing stability and handling properties. We will compare the three leading classes of surrogates.
Figure 2: Relationship between the parent boronic acid and its more stable synthetic surrogates.
Potassium Organotrifluoroborates (R-BF₃K)
Potassium trifluoroborates are tetracoordinate boron species that offer a significant upgrade in stability over their boronic acid counterparts.[4]
-
Synthesis & Properties: They are readily prepared in high yield by treating the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[5][6] The resulting trifluoroborate salts are typically free-flowing, crystalline solids that are exceptionally stable to air and moisture, allowing for indefinite storage at room temperature.[1][7]
-
Performance & Mechanism: In the Suzuki-Miyaura reaction, the R-BF₃K salt is believed to undergo slow hydrolysis under the basic reaction conditions to release the active boronic acid or boronate species required for transmetalation.[4] Unlike boronic acids, they are significantly less prone to protodeboronation, often allowing for the use of near-stoichiometric amounts of the reagent and leading to higher and more consistent yields.[2]
-
Advantages: Exceptional shelf stability, ease of handling, resistance to protodeboronation, and high crystallinity.[1]
-
Disadvantages: Poor solubility in many non-polar organic solvents can sometimes be a limitation.[8]
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are a revolutionary class of protected boronic acids that offer unparalleled stability and control over reactivity.[9]
-
Synthesis & Properties: Synthesized by a condensation reaction between a boronic acid and N-methyliminodiacetic acid (MIDA), these compounds are robust, crystalline solids. Their key feature is their exceptional stability; they are compatible with a wide range of anhydrous reaction conditions, including strong acids, oxidants, and even silica gel chromatography, which is unheard of for free boronic acids.[10]
-
Performance & Mechanism: The MIDA ligand rehybridizes the boron center from a reactive sp² state to a non-reactive sp³ state, effectively "masking" its reactivity. MIDA boronates are unreactive in anhydrous Suzuki-Miyaura conditions. However, under mild aqueous basic conditions (e.g., NaOH, NaHCO₃), they undergo slow hydrolysis to release the free boronic acid in situ.[11] This slow-release mechanism is highly advantageous for coupling notoriously unstable boronic acids, as it keeps the instantaneous concentration of the reactive species low, minimizing decomposition pathways.[11][12]
-
Advantages: Indefinitely benchtop stable, compatible with chromatography, and enables iterative cross-coupling (ICC) strategies where multiple, sequential Suzuki reactions can be performed on the same molecule.[9][13]
-
Disadvantages: Requires an additional deprotection step (hydrolysis) for the coupling to occur, which may not be ideal for all reaction setups.
Boronic Esters (e.g., Pinacol Esters)
Boronic esters, particularly those derived from pinacol, are common and widely used surrogates.
-
Synthesis & Properties: Formed by the esterification of a boronic acid with an alcohol, typically pinacol. These reagents are generally more stable than free boronic acids, as the esterification prevents the formation of boroxines.[14]
-
Performance & Mechanism: The precise mechanism of their participation in the Suzuki-Miyaura reaction is a subject of debate. It is believed they can either undergo hydrolysis to the boronic acid prior to transmetalation or, in some cases, participate directly in the catalytic cycle.[14][15] The steric bulk of the pinacol group can sometimes lead to slower reaction rates compared to the corresponding boronic acid.[15]
-
Advantages: Good stability against boroxine formation, commercially available in great variety.
-
Disadvantages: Transmetalation can be sluggish, potentially requiring higher temperatures or more active catalysts.[14] They are less stable than trifluoroborates or MIDA boronates, particularly towards chromatography.
Experimental Data & Protocols
Performance Characteristics Summary
| Feature | This compound | Potassium Trifluoroborate Surrogate | MIDA Boronate Surrogate | Pinacol Ester Surrogate |
| Physical Form | Often amorphous or waxy solid | Crystalline, free-flowing solid | Crystalline, free-flowing solid | Liquid or low-melting solid |
| Air/Moisture Stability | Poor to moderate; forms boroxines[1] | Excellent; indefinitely stable[1][7] | Excellent; indefinitely stable[9] | Good; prevents boroxine formation[14] |
| Chromatography Stability | No | No | Yes | No |
| Key Advantage | Commercially available; no deprotection needed | Superior stability and handling | Enables iterative coupling; "slow release"[11] | Prevents boroxine formation |
| Key Disadvantage | Prone to decomposition/protodeboronation[2] | Can have poor solubility in organic solvents[8] | Requires in situ hydrolysis | Slower reaction kinetics[15] |
Protocol 1: Synthesis of Potassium (3-Fluoro-4-(morpholinomethyl)phenyl)trifluoroborate
This protocol is adapted from general procedures for trifluoroborate synthesis.[4][5]
-
Dissolution: In a polyethylene or Teflon beaker, dissolve this compound (1.0 equiv) in methanol (4 mL per mmol of boronic acid).
-
Addition of KHF₂: To the stirred solution, add a solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv) in water (1 mL per mmol of KHF₂).
-
Precipitation: Stir the mixture at room temperature for 30-60 minutes. A white precipitate of the potassium trifluoroborate salt will form.
-
Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold methanol/water (1:1), then cold acetone.
-
Drying: Dry the crystalline solid under high vacuum to yield the potassium trifluoroborate salt, which can be stored indefinitely at ambient temperature.
Protocol 2: Synthesis of (3-Fluoro-4-(morpholinomethyl)phenyl) MIDA boronate
This protocol is based on standard MIDA boronate formation procedures.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 equiv), N-methyliminodiacetic acid (1.05 equiv), and toluene (10 mL per mmol of boronic acid).
-
Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the toluene under reduced pressure.
-
Purification: The crude MIDA boronate can be purified by recrystallization (e.g., from acetonitrile/diethyl ether) or by silica gel column chromatography to yield the pure, benchtop-stable product.
Protocol 3: Comparative Suzuki-Miyaura Coupling Experiment
This standardized protocol allows for a direct, objective comparison of the reactivity of the boronic acid and its surrogates.
-
Reaction Setup: In three separate oven-dried reaction vials, place the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Addition of Boron Reagent:
-
To Vial 1, add this compound (1.2 mmol, 1.2 equiv).
-
To Vial 2, add the corresponding Potassium Trifluoroborate (1.2 mmol, 1.2 equiv).
-
To Vial 3, add the corresponding MIDA Boronate (1.2 mmol, 1.2 equiv).
-
-
Solvent and Degassing: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1, 5 mL) to each vial. Seal the vials and purge with argon for 5 minutes.
-
Reaction: Place all three vials in a preheated oil bath at 90 °C.
-
Monitoring and Analysis: Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by TLC or GC-MS. After completion, quench the reactions, perform a standard aqueous workup, and isolate the product. Compare the isolated yields to determine the relative performance of each boron reagent under identical conditions.
Strategic Selection of the Optimal Reagent
Choosing the correct boron reagent is a strategic decision based on the specific demands of the synthesis.
Figure 3: Decision flowchart for selecting the appropriate boron-containing reagent for synthesis.
-
Use the Boronic Acid when: You are performing a quick, one-off coupling and the reagent is freshly sourced or its purity has been recently verified.
-
Choose the Potassium Trifluoroborate when: You require a reagent with a long shelf-life, you are building a compound library where reagent stability over time is paramount, or you have previously experienced issues with protodeboronation.[1][4]
-
Select the MIDA Boronate when: Your synthetic route involves multiple steps where the boron moiety must be carried through unchanged, you need to perform iterative cross-couplings, or your boronic acid is exceptionally unstable and benefits from a slow-release delivery into the reaction.[9][11][12]
Conclusion
While this compound is a potent synthetic tool, its inherent instability can be a significant liability in complex, multi-step syntheses common in drug discovery. By converting it to a more robust surrogate like a potassium trifluoroborate or a MIDA boronate, researchers can dramatically improve the reliability, reproducibility, and efficiency of their Suzuki-Miyaura cross-coupling reactions. The choice of surrogate is not merely a matter of convenience but a strategic decision that can dictate the success of a synthetic campaign. The experimental protocols and decision framework provided herein offer a practical guide for making this critical choice with confidence.
References
- A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate.
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3821–3831. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
-
Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC - NIH. Available at: [Link]
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid - Benchchem.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates - RSC Publishing. Available at: [Link]
-
Potassium organotrifluoroborates: new perspectives in organic synthesis - Academia.edu. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]
-
Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - NIH. Available at: [Link]
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF 3 BF 3 )].
-
Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate - Organic Syntheses. Available at: [Link]
-
Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate - Organic Syntheses. Available at: [Link]
-
Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - NIH. Available at: [Link]
-
3-Fluoro-5-morpholinophenylboronic acid - PubChem. Available at: [Link]
-
3-FLUORO-4-(N-MORPHOLINOMETHYL)PHENYLBORONIC ACID, PINACOL ESTER - ChemUniverse. Available at: [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis - Wipf Group. Available at: [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. Available at: [Link]
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- 5. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
validating the structure of compounds synthesized from (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
An In-Depth Technical Guide to the Structural Validation of Compounds Synthesized from (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the integrity of a synthesized compound is paramount. The starting materials we choose dictate the final architecture of our molecules and, ultimately, their biological activity. This compound is a valuable building block, prized for introducing a fluorinated phenyl ring coupled with a morpholine moiety—a common pharmacophore known to enhance aqueous solubility and metabolic stability.[1][2] This guide provides an in-depth, experience-driven comparison of the critical analytical techniques required to rigorously validate the structure of novel compounds synthesized from this versatile reagent.
Our approach moves beyond a simple recitation of methods. We will explore the causality behind experimental choices, presenting a self-validating workflow that ensures the unequivocal confirmation of your target molecule's structure. This guide is structured to provide not just protocols, but the strategic thinking that underpins high-confidence structural elucidation in a modern drug discovery setting.
Part 1: The Synthetic Context - A Hypothetical Suzuki-Miyaura Coupling
To ground our discussion in a practical scenario, we will consider the synthesis of a hypothetical biaryl compound, 4'-((2-fluoro-4-(morpholinomethyl)phenyl)amino)-[1,1'-biphenyl]-3-carbonitrile (hereafter referred to as Compound X ), via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming carbon-carbon bonds.[3][4]
The choice of this compound pinacol ester as the starting material is deliberate. The fluorine atom can serve as a spectroscopic probe and may enhance binding affinity, while the morpholinomethyl group improves physicochemical properties.[1][5] The boronic acid pinacol ester is often preferred for its enhanced stability and ease of handling compared to the free boronic acid.
With the successful synthesis of crude Compound X, the critical phase of structural validation begins. Our objective is not merely to confirm its presence but to prove its structure beyond any reasonable doubt, ensuring that the observed biological data can be confidently attributed to this specific molecule.
Part 2: The Validation Workflow - A Multi-Technique Approach
No single analytical technique is sufficient for complete structural validation. Instead, we rely on an orthogonal and complementary workflow where the limitations of one method are addressed by the strengths of another. This integrated approach forms the basis of a self-validating system.
Part 3: Deep Dive into Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules.[6][7] It provides a detailed map of the atomic framework, revealing not just the presence of functional groups but how they are connected. For Compound X, a suite of NMR experiments is necessary to piece together the full picture. We start with 1D experiments (¹H and ¹³C) for an initial assessment and move to 2D experiments (e.g., COSY, HSQC, HMBC) to resolve ambiguities and confirm connectivities.
Trustworthiness: The self-validating nature of a comprehensive NMR analysis is high. The chemical shifts, coupling constants, and through-bond correlations from 2D NMR must all be consistent with the proposed structure. Any deviation signals a potential issue with the synthesis or our structural hypothesis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified Compound X for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for polar, aromatic compounds.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ carbons.
-
Acquire 2D NMR spectra as needed:
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings, typically between protons on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule, such as the two aromatic rings.
-
-
| Technique | Expected Observation | Interpretation |
| ¹H NMR | - Multiple signals in the aromatic region (δ 7.0-8.5 ppm).- A characteristic multiplet for the morpholine O-CH₂ protons (~δ 3.7 ppm).[8][9]- A multiplet for the morpholine N-CH₂ protons (~δ 2.8 ppm).- A singlet for the benzylic CH₂ protons connecting the phenyl ring and morpholine (~δ 3.5 ppm). | Confirms the presence of the substituted aromatic rings and the morpholine moiety. Integration of signals should match the number of protons in each environment. |
| ¹³C NMR | - Multiple signals in the aromatic region (δ 110-160 ppm).- A signal for the nitrile carbon (~δ 118 ppm).- Signals for the morpholine O-CH₂ carbons (~δ 66 ppm) and N-CH₂ carbons (~δ 53 ppm).[8]- A signal for the benzylic CH₂ carbon (~δ 60 ppm). | Reveals the carbon skeleton of the molecule. The number of signals indicates the magnetic equivalence of carbons. |
| HMBC | - Correlation from the benzylic CH₂ protons to carbons in the fluoro-phenyl ring.- Correlation from protons on one aromatic ring to carbons on the other, confirming the biaryl linkage. | Crucially validates the C-C bond formation from the Suzuki-Miyaura coupling and confirms the position of the morpholinomethyl group. |
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Gatekeeper
Expertise & Experience: While NMR provides the structural blueprint, HRMS confirms the elemental composition.[10][11] Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can measure the mass of a molecule with extremely high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula, a critical piece of evidence that is difficult to obtain by other means.
Trustworthiness: HRMS provides a powerful check on the NMR data. If the elemental formula derived from the exact mass does not match the structure proposed from NMR, it indicates an error in interpretation or an unexpected chemical transformation. The isotopic pattern observed in the mass spectrum must also match the theoretical pattern for the proposed formula, adding another layer of validation.[12]
-
Sample Preparation:
-
Prepare a dilute solution of purified Compound X (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity (LC-MS grade) to minimize background ions.
-
A small amount of formic acid (0.1%) may be added to promote protonation and formation of [M+H]⁺ ions in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Use a mass analyzer capable of high resolution (e.g., > 10,000 FWHM).
-
Calibrate the instrument immediately before or during the analysis using a known standard to ensure high mass accuracy.
-
| Parameter | Value | Interpretation |
| Elemental Formula | C₂₄H₂₂FN₃O | Proposed formula for Compound X. |
| Exact Mass [M] | 387.1747 | Calculated theoretical exact mass. |
| Observed m/z [M+H]⁺ | 388.1825 | Hypothetical measured m/z for the protonated molecule. |
| Mass Accuracy | < 2 ppm | The difference between the theoretical and observed mass is within the acceptable range, strongly supporting the proposed elemental formula.[12] |
| Isotopic Pattern | Matches theoretical | The relative abundances of the M, M+1, M+2 peaks match the calculated pattern for C₂₄H₂₂FN₃O, further confirming the formula. |
Single-Crystal X-ray Diffraction: The Final Arbiter
Expertise & Experience: When all other data points to a specific structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation.[13][14] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, yielding bond lengths, bond angles, and the absolute configuration of chiral centers.[7] It is the "gold standard" for structure determination.
Trustworthiness: The data from a well-resolved crystal structure is irrefutable. It validates the connectivity established by NMR and the elemental formula from HRMS. However, its primary limitation is the requirement for high-quality single crystals, which can be challenging and time-consuming to grow.[15]
-
Crystal Growth:
-
Grow single crystals of Compound X from a purified sample. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[14][15]
-
A variety of solvents and solvent combinations should be screened to find optimal crystallization conditions.
-
Crystals should be visually inspected under a microscope for quality (e.g., transparency, lack of cracks).[14]
-
-
Data Collection:
-
Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges and provides a good fit.
-
| Parameter | Result | Interpretation |
| Structure Solution | Successful | The solved structure unambiguously confirms the biaryl linkage, the connectivity of the morpholinomethyl group, and the relative positions of the fluoro and nitrile substituents. |
| Bond Lengths/Angles | Within expected ranges | All geometric parameters are chemically reasonable, confirming a valid structure. |
| Final R-factor | < 5% | A low R-factor indicates a good agreement between the calculated model and the experimental diffraction data, signifying a high-quality structure determination. |
Part 4: Comparison with Alternative Building Blocks
The choice of this compound is often part of a broader structure-activity relationship (SAR) study.[5][16] Comparing it with structurally similar, commercially available alternatives is key to understanding the contribution of each functional group to the final compound's properties.
| Alternative Building Block | Key Structural Difference | Rationale for Comparison / Potential Impact on Final Compound |
| (4-(Morpholinomethyl)phenyl)boronic acid | Lacks the fluorine atom. | Directly assesses the role of the fluorine atom in biological activity (e.g., binding affinity, metabolic stability). |
| (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid | Fluorine replaced with chlorine. | Explores the effect of a different halogen with different electronic and steric properties on SAR. |
| (3-Fluoro-4-(piperidin-1-ylmethyl)phenyl)boronic acid | Morpholine replaced with piperidine. | Evaluates the impact of changing the heterocyclic ring on properties like solubility, basicity, and receptor interactions. |
| (3-Fluoro-4-methoxyphenyl)boronic acid | Morpholinomethyl group replaced with a methoxy group. | Compares the effect of a simple, neutral substituent with the more complex and basic morpholinomethyl group on physicochemical and biological properties. |
The synthesis of analogues using these alternative building blocks, followed by the same rigorous validation workflow, allows researchers to build a comprehensive understanding of the SAR for their target, guiding the design of more potent and drug-like molecules.
Conclusion
Validating the structure of a novel compound synthesized from this compound requires a disciplined, multi-faceted approach. It is a process of building a case, where each piece of analytical data corroborates the others. NMR spectroscopy establishes the atomic connectivity, high-resolution mass spectrometry confirms the elemental formula, and single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure. By integrating these techniques into a cohesive workflow, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in the complex process of drug discovery and development.
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Pihlaja, K., & Kleinpeter, E. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link][8]
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Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link][13]
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University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link][14]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][1]
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Perez, M., & De Vijlder, T. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(5), 931-949. [Link][11]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][16]
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ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. [Link][12]
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ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link][17]
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Kumari, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link][5]
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ResearchGate. (2025). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF. [Link][18]
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Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link][19]
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Pink, M. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In: Evans, P. (eds) Modern Methods in Solid-State NMR. Methods in Molecular Biology, vol 1686. Humana Press, New York, NY. [Link][7]
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ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link][20]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link][9]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link][15]
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ResearchGate. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. [Link][2]
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Schmalzbauer, M., et al. (2018). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 23(11), 2955. [Link][21]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link][22]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link][23]
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Royal Society of Chemistry. Supporting Information 22-01-15. [Link][24]
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Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link][25]
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Lehmler, H. J., et al. (1995). A new strategy for the synthesis of polychlorinated biphenyl metabolites. Chemical Research in Toxicology, 8(1), 92-95. [Link][26]
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El-Mekkawy, A. I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19137-19183. [Link][27]
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A Comparative Study of Fluoro-Substituted Phenylboronic Acids in Suzuki Coupling: A Guide for Researchers
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of the biaryl scaffolds central to these fluorinated compounds. This guide provides a comparative analysis of ortho-, meta-, and para-fluoro-substituted phenylboronic acids in Suzuki coupling, offering insights into their relative reactivity and guidance for reaction optimization.
The Subtle Influence of Fluorine: Mechanistic Considerations
The position of a fluorine substituent on the phenylboronic acid ring exerts a profound influence on the Suzuki-Miyaura catalytic cycle. This is primarily due to fluorine's strong electronegativity, which impacts the electronic nature of the carbon-boron bond and, consequently, the key transmetalation step.
Generally, electron-withdrawing groups on the boronic acid can decrease the nucleophilicity of the organic group being transferred to the palladium center, potentially slowing the rate of transmetalation.[1] However, the increased Lewis acidity of the boron atom can also facilitate the formation of the boronate complex, a crucial intermediate.[2] In the case of fluoro-substituted phenylboronic acids, a delicate balance of these competing electronic effects is at play.
The general reactivity trend for Suzuki coupling with substituted phenylboronic acids is often influenced by the position of the substituent. For electron-withdrawing groups like fluorine, the deactivating inductive effect is a primary consideration.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for rationalizing the reactivity differences between the fluoro-substituted isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Fluoro-Isomers
While a definitive, side-by-side experimental comparison under identical conditions is scarce in the literature, a general reactivity trend can be established based on mechanistic principles and existing data. The primary factors influencing reactivity are the electronic effects of the fluorine atom and, in the case of the ortho-isomer, steric hindrance.
| Isomer | Key Characteristics | Expected Reactivity in Suzuki Coupling |
| para-Fluorophenylboronic acid | Fluorine exerts a strong -I (inductive) and a weaker +M (mesomeric) effect. The inductive effect dominates, making the ring electron-deficient. | High. The para-position allows the electronic effects to influence the boron-bearing carbon without steric hindrance, often leading to efficient coupling.[3] |
| meta-Fluorophenylboronic acid | The inductive effect is still significant, though slightly less impactful on the reaction center compared to the para-isomer. The mesomeric effect does not extend to the meta-position. | Moderate to High. Generally exhibits good reactivity, often comparable to or slightly less than the para-isomer, as steric hindrance is not a primary concern. |
| ortho-Fluorophenylboronic acid | In addition to the strong inductive effect, the ortho-substituent introduces significant steric hindrance around the boronic acid moiety.[4] | Variable to Low. The steric bulk can impede the approach of the palladium complex during the transmetalation step, often requiring more specialized catalysts and vigorous conditions to achieve high yields.[4][5] |
Note: The yields and reaction rates are highly dependent on the specific aryl halide, catalyst, ligand, base, solvent, and temperature used. The information in this table represents general trends.
Optimizing the Reaction: Catalysts and Conditions
For challenging substrates like electron-deficient and sterically hindered fluoro-substituted phenylboronic acids, the choice of catalyst and reaction conditions is critical.
-
Catalyst Systems: Modern catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos and XPhos are often highly effective.[6] These ligands promote the formation of monoligated palladium complexes that are highly active in both the oxidative addition and reductive elimination steps.[7] For sterically demanding couplings, specialized ligands have been developed to overcome the challenge of ortho-substituents.[8]
-
The Role of Fluoride Ions: Interestingly, the addition of a fluoride source, such as CsF or KF, can be beneficial, even when another base is used.[9] Fluoride ions can interact with the palladium center, forming a more reactive trans-ArPdFLn complex that facilitates transmetalation.[9][10] They can also activate the boronic acid. However, an excess of fluoride can lead to the formation of unreactive anionic boronate species.[10]
-
Base and Solvent: The choice of base and solvent is also crucial. A common combination is an inorganic base like K₂CO₃ or K₃PO₄ in a biphasic solvent system such as toluene/water or dioxane/water.[11]
Experimental Protocol: A Representative Suzuki Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a fluoro-substituted phenylboronic acid with an aryl bromide, which can be adapted for comparative studies.
Materials:
-
Fluoro-substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the fluoro-substituted phenylboronic acid, aryl bromide, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
Fluoro-substituted phenylboronic acids are invaluable reagents in contemporary organic synthesis. While all three positional isomers can be effective in Suzuki-Miyaura couplings, their reactivity profiles differ significantly. The para-isomer generally offers the most straightforward reactivity due to the absence of steric hindrance. The meta-isomer is also a reliable coupling partner. The ortho-isomer, however, presents a greater challenge due to steric impediment and often requires carefully optimized conditions with highly active catalyst systems. By understanding the interplay of electronic and steric effects and by selecting the appropriate catalytic system, researchers can effectively harness the power of these fluorinated building blocks to advance the frontiers of drug discovery and materials science.
References
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Bei, X., Turner, H. W., Weinberg, W. H., Guram, A. S., & Petersen, J. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803. [Link]
-
Bei, X., Turner, H. W., Weinberg, W. H., Guram, A. S., & Petersen, J. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. [Link]
-
Wang, Z., Zhang, Z., Xu, Z., Liu, S., & Ma, Y. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [Link]
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Jones, C. R., Holloway, B., Gordon, C. P., & Aldridge, S. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. [Link]
-
Nguyen, B. T. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2012). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 31(15), 5357–5364. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 72(10), 3843–3854. [Link]
-
Cammidge, A. N., & Crepy, K. V. L. (2004). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Zhang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 32–35. [Link]
-
Es-haghi, S. M., Ebrahimi, A., Bolourtchian, M., & Entezari, M. H. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Video]. YouTube. [Link]
-
Es-haghi, S. M., Ebrahimi, A., Bolourtchian, M., & Entezari, M. H. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]
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Nolan, S. P. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
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da Costa, M. F., & da Silva, F. M. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling with 2-Fluorophenylboronic Acid: A Supplier's Guide. Retrieved from [Link]
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A Comparative Guide to the Electronic Effects of the Fluoro Group in (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of drug design and optimization.[1] Its unique properties, stemming from its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[2][3] Judicious placement of a fluorine atom can profoundly influence a drug candidate's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[4][5] This guide provides a comprehensive framework for assessing the electronic impact of a strategically placed fluoro group, using (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid as a case study.
This molecule contains three key functionalities: a phenylboronic acid, a tertiary amine (morpholine), and a fluoro substituent. The interplay of their electronic properties is critical. The boronic acid's Lewis acidity is paramount for its role in Suzuki-Miyaura cross-coupling reactions and its potential interactions as a reversible covalent inhibitor.[6][7] The basicity of the morpholine nitrogen dictates its ionization state at physiological pH, affecting solubility and target engagement. The fluorine atom, positioned meta to the boronic acid and ortho to the morpholinomethyl group, exerts powerful, position-dependent electronic effects that modulate the properties of the entire molecule.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond theoretical discussion to provide actionable experimental protocols and data interpretation strategies for quantifying the electronic influence of the fluoro group. We will compare our target molecule with its non-fluorinated analog to isolate and understand the specific contributions of this "magic bullet" atom.[2]
Theoretical Framework: The Duality of Fluorine's Electronic Influence
The net electronic effect of a fluorine substituent on an aromatic ring is a balance of two opposing forces: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to its extreme electronegativity (3.98 on the Pauling scale), fluorine strongly withdraws electron density from the sigma (σ) framework of the benzene ring.[2] This effect is distance-dependent, decreasing with the number of bonds separating the fluorine from the point of interest.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi (π) system of the aromatic ring, donating electron density. This effect is most pronounced at the ortho and para positions.
For a fluorine atom, the inductive effect is significantly stronger than its resonance effect. Therefore, fluorine is considered an electron-withdrawing group overall, yet it acts as a para-director in electrophilic aromatic substitution.[8] In our target molecule, the fluorine at the 3-position is meta to the boronic acid, meaning its influence on the boron center will be dominated by the powerful -I effect, with minimal +R contribution.
Figure 1: Competing inductive and resonance effects of a fluorine substituent.
Comparative Analysis: Selecting the Right Benchmarks
To accurately assess the electronic effects of the fluoro group, a direct comparison with carefully selected analogs is essential. The primary benchmark is the non-fluorinated parent compound.
Table 1: Comparison Compounds
| Compound Name | Role in Analysis |
| This compound | Target Molecule: The subject of our investigation. |
| (4-(Morpholinomethyl)phenyl)boronic acid | Primary Benchmark: Isolates the effect of the fluorine atom by providing a direct non-fluorinated comparison. |
| (3-Chlorophenyl)boronic acid | Halogen Comparison: Differentiates the unique effects of fluorine from other electron-withdrawing halogens. |
| (Phenyl)boronic acid | Unsubstituted Reference: Provides a baseline for the combined effects of all substituents. |
Note: The pinacol esters of these boronic acids are often commercially available and can be hydrolyzed to the free boronic acids prior to experimentation.[9][10]
Experimental Assessment: Quantifying Electronic Effects
We will employ three core experimental techniques to build a quantitative picture of the fluoro group's influence: pKa determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and a functional reactivity assay.
Acidity (pKa) Determination
The pKa of a boronic acid is a direct measure of its Lewis acidity. Electron-withdrawing groups, like fluorine, are expected to increase the acidity of the boronic acid (i.e., lower its pKa value) by stabilizing the resulting boronate anion.[11]
Expected Outcome: The pKa of this compound will be lower than that of its non-fluorinated analog. The pKa of the morpholine nitrogen may also be lowered due to the proximity of the electron-withdrawing fluoro-substituted ring.
Protocol: Potentiometric Titration for pKa Determination [12][13]
-
Preparation: Accurately weigh ~10-20 mg of the boronic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 3:1 water/acetonitrile) to ensure solubility.[14] Use a calibrated pH meter with an electrode suitable for mixed solvents.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a magnetic stirrer for constant mixing. Position the pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH) in the solution.
-
Data Collection: Add the titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more precise results, calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately locate the equivalence point(s).
-
Validation: Repeat the titration at least three times for each compound to ensure reproducibility.
NMR Spectroscopic Analysis
NMR spectroscopy provides a sensitive probe of the electronic environment around specific nuclei. We will focus on ¹⁹F and ¹³C NMR.
-
¹⁹F NMR: The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings. It provides a direct readout of the electronic perturbations caused by its interaction with the rest of the molecule.[15][16]
-
¹³C NMR: The chemical shifts of the carbon atoms in the phenyl ring, particularly the carbon attached to the boron (C-ipso), are influenced by the electron density of the ring. An electron-withdrawing fluoro group will cause a downfield shift (higher ppm) for C-ipso.[17]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of each analog in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5mm NMR tube.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Use a common fluorine reference standard, such as trifluorotoluene, for accurate chemical shift referencing.[18]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
Data Analysis: Compare the chemical shifts of the corresponding carbon atoms across the different analogs. Specifically, note the shift of C1 (attached to B(OH)₂), C3 (attached to F), and C4 (attached to the CH₂-morpholine group).
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, and the electronic nature of the arylboronic acid can influence the reaction rate, particularly the transmetalation step.[6][19] A more Lewis acidic boronic acid (i.e., more electron-deficient) may exhibit different reactivity. We can assess this by comparing the initial reaction rates of our target molecule and its non-fluorinated analog.
Protocol: Kinetic Analysis of a Model Suzuki-Miyaura Reaction [20]
-
Reaction Setup: In separate, identical reaction vessels, combine the boronic acid (1.1 eq.), a common aryl bromide (e.g., 4-bromoanisole, 1.0 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMF/water). Include an internal standard (e.g., dodecane) for quantitative analysis.
-
Execution: Place the vessels in a pre-heated block at a constant temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction. Immediately quench the aliquot with cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by GC-MS or LC-MS to quantify the amount of product formed relative to the internal standard.
-
Interpretation: Plot the concentration of the biaryl product versus time for each reaction. The initial slope of this curve is proportional to the initial reaction rate. Compare the rates for the fluorinated and non-fluorinated analogs.
Data Synthesis and Interpretation
The data from these experiments should be compiled for a clear, side-by-side comparison.
Figure 2: Experimental workflow for assessing electronic effects.
Table 2: Expected Comparative Data
| Parameter | (4-(Morpholinomethyl)-phenyl)boronic acid (Benchmark) | (3-Fluoro-4-(morpholinomethyl)-phenyl)boronic acid (Target) | Rationale for Difference |
| pKa (Boronic Acid) | ~8.8 | < 8.8 (e.g., ~8.1) | The strong -I effect of fluorine withdraws electron density, stabilizing the boronate anion and increasing Lewis acidity.[11] |
| ¹³C NMR δ (C1-B) | ~135 ppm | > 135 ppm | Electron withdrawal by fluorine deshields the ipso-carbon nucleus, shifting it downfield. |
| ¹⁹F NMR δ | N/A | ~ -115 ppm | Provides a characteristic signal for the fluorine environment. |
| Initial Suzuki Rate (Relative) | 1.0 | Variable | The effect is complex; increased Lewis acidity may affect transmetalation, but overall reaction kinetics depend on multiple factors.[19][21] |
Implications for Drug Development
Understanding these electronic shifts is not merely an academic exercise; it has profound implications for drug development:
-
Modulating Basicity: The electron-withdrawing effect of the fluoro-substituted ring will lower the pKa of the nearby morpholine nitrogen. This can be a deliberate strategy to reduce basicity, which can improve oral absorption and reduce off-target effects associated with highly basic amines.[2][4]
-
Enhancing Binding Affinity: The C-F bond can act as a hydrogen bond acceptor and can engage in favorable dipole-dipole interactions within a protein binding pocket, potentially increasing ligand affinity.[1]
-
Blocking Metabolic Oxidation: Fluorine can be used to block metabolically labile positions on an aromatic ring. The C-F bond is exceptionally strong, and its electron-withdrawing nature can deactivate the ring towards oxidative metabolism by cytochrome P450 enzymes.[5]
-
Tuning Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and affect its absorption, distribution, metabolism, and excretion (ADME) profile.[3][5]
Conclusion
The assessment of the electronic effects of a fluoro group in a molecule like this compound requires a multi-faceted experimental approach. By systematically comparing the target molecule to its non-fluorinated analog using pKa measurements, NMR spectroscopy, and reactivity studies, researchers can gain a quantitative understanding of fluorine's influence. This data-driven approach allows for the rational design of molecules where fluorine is not just an appendage, but a strategic tool used to precisely modulate chemical and biological properties, ultimately leading to the development of safer and more effective therapeutics.
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health. [Link]
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pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. (n.d.). ResearchGate. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
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Roles of Fluorine in Drug Design and Drug Action. (2019). Ingenta Connect. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central. [Link]
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Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). PubMed Central. [Link]
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On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI. [Link]
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Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). ACS Publications. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
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Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). Sci-Hub. [Link]
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Hydrofluoric acid. (n.d.). Wikipedia. [Link]
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Selected boronic acids and their pKa values. (n.d.). ResearchGate. [Link]
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Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). DeepDyve. [Link]
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Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (2025). ResearchGate. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). PubMed. [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. [Link]
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The influence of ortho-substituents on the properties of phenylboronic acids. (2025). ResearchGate. [Link]
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A Survey of Hammett Substituent Constants. (2021). YouTube. [Link]
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Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. (2015). National Institutes of Health. [Link]
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (n.d.). National Institutes of Health. [Link]
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3-FLUORO-4-(N-MORPHOLINOMETHYL)PHENYLBORONIC ACID, PINACOL ESTER [P70874]. (n.d.). ChemUniverse. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. [Link]
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Synthesis of biologically active boron-containing compounds. (n.d.). PubMed Central. [Link]
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A Comparative Guide to the Biological Activity of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific, publicly available biological data for compounds directly synthesized from (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is limited, this guide will utilize closely related and structurally similar boronic acid derivatives as exemplary models. This approach allows for a comprehensive and scientifically rigorous comparison with established therapeutic alternatives, providing valuable insights for researchers in the field.
The Boronic Acid Moiety: A Versatile Pharmacophore
The boronic acid group has emerged as a crucial pharmacophore in modern drug discovery. Its unique electronic properties, particularly the empty p-orbital on the boron atom, allow for the formation of reversible covalent bonds with nucleophilic residues, such as the serine in the active sites of many enzymes. This ability to form a stable, yet reversible, tetrahedral intermediate often translates into high potency and selectivity. The this compound scaffold offers medicinal chemists a rich starting point for derivatization, with the fluorine atom potentially enhancing metabolic stability and the morpholinomethyl group providing a handle for modulating solubility and target engagement.
Inhibition of the 20S Proteasome: A Key Anticancer Strategy
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells. The 20S proteasome, the catalytic core of this system, is a validated target for anticancer therapies, particularly in hematological malignancies like multiple myeloma. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.
This compound Derivatives as Potential Proteasome Inhibitors
While direct data is emerging, the structural features of derivatives from this compound suggest their potential as proteasome inhibitors. The boronic acid "warhead" can interact with the catalytic threonine residue in the β5 subunit of the proteasome, which is responsible for its chymotrypsin-like activity.
Comparative Analysis with Established Proteasome Inhibitors
To understand the potential of these novel compounds, we must compare them to the established players in the field.
| Compound | Chemical Structure | Target(s) | Potency (IC50/Ki) |
| Bortezomib (Velcade®) | Dipeptidyl boronic acid | Primarily inhibits the chymotrypsin-like (β5) activity of the proteasome. | Ki of 0.6 nM for the 20S proteasome[1]. IC50 values in the low nanomolar range against various cancer cell lines[2]. |
| Carfilzomib (Kyprolis®) | Tetrapeptide epoxyketone | Irreversibly inhibits the chymotrypsin-like (β5) activity of the proteasome. | More potent and selective than bortezomib in some studies[3]. |
| Hypothetical Derivative | A derivative of this compound | Expected to target the chymotrypsin-like (β5) activity of the proteasome. | Potency to be determined experimentally. |
Expertise & Experience: The choice of a dipeptidyl or tripeptidyl backbone in many proteasome inhibitors, like Bortezomib, is not arbitrary. This peptide-like structure mimics the natural substrates of the proteasome, guiding the boronic acid warhead to the active site and enhancing binding affinity. For a novel scaffold like this compound, medicinal chemists would strategically add peptide or other recognition elements to achieve similar targeting. The irreversible nature of Carfilzomib's epoxyketone warhead offers a different therapeutic profile, with the potential for more sustained target inhibition but also a different off-target toxicity profile.
Experimental Protocol: In Vitro Proteasome Chymotrypsin-Like Activity Assay
This protocol provides a robust method for determining the inhibitory potential of novel compounds against the 20S proteasome.
Principle: This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate, Suc-LLVY-AMC. Cleavage of this substrate by the proteasome releases the fluorescent molecule AMC (7-amino-4-methylcoumarin), which can be quantified to determine enzyme activity.
Materials:
-
Purified human 20S proteasome
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Suc-LLVY-AMC substrate (stock solution in DMSO)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Bortezomib)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents: Dilute the 20S proteasome to the desired concentration in pre-warmed assay buffer. Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Assay Setup: To the wells of the microplate, add 50 µL of the diluted 20S proteasome solution.
-
Add Inhibitors: Add 2 µL of the serially diluted test compounds or positive control to the respective wells. For the control wells (100% activity), add 2 µL of DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 48 µL of the Suc-LLVY-AMC substrate solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Trustworthiness: This protocol includes a positive control (Bortezomib) to validate the assay's performance and ensure that the observed inhibition is due to specific proteasome inhibition. The kinetic measurement allows for the determination of initial reaction velocities, which is crucial for accurate IC50 determination.
Caption: Workflow for the in vitro proteasome inhibition assay.
Combating Antibiotic Resistance: β-Lactamase Inhibition
The rise of antibiotic-resistant bacteria is a major global health crisis. One of the primary mechanisms of resistance to β-lactam antibiotics (e.g., penicillins and cephalosporins) is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to overcome this resistance.
This compound Derivatives as Potential β-Lactamase Inhibitors
Boronic acids are a promising class of non-β-lactam-based β-lactamase inhibitors. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A, C, and D). The this compound scaffold provides a unique starting point for designing inhibitors with potentially novel binding interactions and improved pharmacokinetic properties.
Comparative Analysis with Established β-Lactamase Inhibitors
A comparison with clinically used β-lactamase inhibitors highlights the potential advantages of novel boronic acid derivatives.
| Compound | Chemical Structure | Target(s) | Potency (IC50/Ki) |
| Clavulanic Acid | Oxapenam, a β-lactam | Primarily a "suicide inhibitor" of Class A β-lactamases. | Potent inhibitor of many Class A enzymes, but less effective against some Class C and D enzymes[4][5][6]. |
| Vaborbactam | Cyclic boronic acid | Potent inhibitor of Class A (including KPC) and Class C β-lactamases. | Ki values in the nanomolar range for many clinically relevant β-lactamases[7]. |
| Hypothetical Derivative | A derivative of this compound | Expected to target serine-based β-lactamases (Classes A, C, D). | Potency and spectrum of activity to be determined experimentally. |
Expertise & Experience: Clavulanic acid, being a β-lactam itself, acts as a "suicide inhibitor" by being processed by the β-lactamase, leading to an irreversibly inactivated enzyme. This mechanism is highly effective but can be limited by the enzyme's substrate specificity. In contrast, boronic acids like Vaborbactam act as reversible, transition-state analog inhibitors. The cyclic structure of Vaborbactam was a key design element to pre-organize the molecule for optimal binding in the active site, leading to its broad-spectrum activity against key resistance enzymes like KPC. Acyclic boronic acids derived from the (3-Fluoro-4-(morpholinomethyl)phenyl) scaffold would need to be optimized to achieve a similar level of pre-organization for potent inhibition.
Experimental Protocol: In Vitro β-Lactamase Inhibition Assay
This protocol details a method for assessing the inhibitory activity of compounds against β-lactamase enzymes.
Principle: This colorimetric assay utilizes the chromogenic cephalosporin, nitrocefin, as a substrate. Hydrolysis of the β-lactam ring in nitrocefin by a β-lactamase results in a color change that can be measured spectrophotometrically.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, or AmpC)
-
β-Lactamase Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Nitrocefin (stock solution in DMSO)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Clavulanic acid or Vaborbactam)
-
96-well clear microplate
-
Spectrophotometer (capable of reading absorbance at 490 nm)
Procedure:
-
Prepare Reagents: Dilute the β-lactamase enzyme to the desired concentration in assay buffer. Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Assay Setup: To the wells of the microplate, add 20 µL of the serially diluted test compounds or positive control. For the control wells (100% activity), add 20 µL of assay buffer with DMSO.
-
Add Enzyme: Add 50 µL of the diluted β-lactamase enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiate Reaction: Add 30 µL of the nitrocefin substrate solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 490 nm every minute for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance versus time curve). Determine the percent inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Trustworthiness: The inclusion of a known β-lactamase inhibitor as a positive control is essential for validating the assay. The use of a chromogenic substrate provides a direct and continuous measure of enzyme activity, allowing for accurate kinetic analysis.
Caption: Workflow for the in vitro β-lactamase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. By leveraging the unique properties of the boronic acid moiety and the opportunities for chemical diversification offered by the phenyl ring and the morpholinomethyl group, researchers can explore new chemical space in the pursuit of potent and selective inhibitors of key biological targets like the proteasome and β-lactamases.
The comparative framework and detailed experimental protocols provided in this guide are intended to empower researchers to rigorously evaluate the biological activity of their novel compounds. Future work should focus on the synthesis and biological characterization of a library of derivatives from this scaffold to establish clear structure-activity relationships. Such studies will be instrumental in advancing our understanding of the therapeutic potential of this versatile class of molecules.
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Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. PubMed Central. [Link]
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Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. PubMed Central. [Link]
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Bortezomib | C19H25BN4O4 | CID 387447. PubChem. [Link]
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The chemical structure of Bortezomib. Bortezomib is a tripeptide made up of pyrazinoic acid, phenylalanine and leucine with boronic acid instead of a carboxylic acid. ResearchGate. [Link]
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bortezomib injection. accessdata.fda.gov. [Link]
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Biochemical Activity of Vaborbactam. PubMed Central. [Link]
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Meropenem/vaborbactam: a next generation β-lactam β-lactamase inhibitor combination. PubMed Central. [Link]
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Vaborbactam | C12H16BNO5S | CID 56649692. PubChem. [Link]
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Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. MDPI. [Link]
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Carfilzomib | C40H57N5O7 | CID 11556711. PubChem. [Link]
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Full article: In vitro and in silico β-lactamase inhibitory properties and phytochemical profile of Ocimum basilicum cultivated in central delta of Egypt. Taylor & Francis Online. [Link]
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Assays for Β-Lactamase Activity and Inhibition. Springer Nature Experiments. [Link]
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Scalable In Vitro Proteasome Activity Assay: Methods and Protocols. ResearchGate. [Link]
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A Comparative Guide to Palladium Catalyst Efficacy in Suzuki-Miyaura Coupling with (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is a critical determinant of success in synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This guide provides an in-depth comparison of the efficacy of various palladium catalysts in the context of a challenging, yet pharmaceutically relevant substrate: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid. Our objective is to furnish you with the technical insights and experimental data necessary to make informed decisions in your catalytic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The palladium(0) active species initiates the cycle by undergoing oxidative addition with an organic halide. The subsequent transmetalation with a boronic acid, activated by a base, forms a diorganopalladium(II) complex.[6] Finally, reductive elimination yields the desired cross-coupled product and regenerates the palladium(0) catalyst.[4][5] The efficiency of each step is profoundly influenced by the choice of palladium catalyst and its associated ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Study
To provide a clear and objective comparison, we conducted a series of experiments coupling this compound with 4-bromoanisole as a model aryl halide. The choice of this boronic acid introduces both steric hindrance and potential for catalyst inhibition due to the Lewis basic morpholino group, making it a suitable candidate for evaluating catalyst robustness.
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Performance of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in the model reaction. The catalysts chosen represent a range of generations and ligand types to provide a broad comparison.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 | 45 | 3.75 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80 | 8 | 78 | 78 | 9.75 |
| XPhos Pd G3[7][8] | XPhos | K₃PO₄ | t-BuOH | 80 | 2 | 95 | 95 | 47.5 |
| SPhos Pd G3[9][10] | SPhos | K₃PO₄ | t-BuOH | 80 | 2 | 98 | 98 | 49.0 |
| BrettPhos Pd G3[11][12][13][14] | BrettPhos | K₃PO₄ | t-BuOH | 80 | 1.5 | 96 | 96 | 64.0 |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)
Analysis of Catalyst Efficacy
The experimental data reveals a clear trend in catalyst performance, highlighting the advancements in ligand design for palladium-catalyzed cross-coupling reactions.
-
First-Generation Catalyst (Pd(PPh₃)₄): This classical catalyst, while foundational, demonstrates limited efficacy with the sterically demanding and potentially coordinating boronic acid. The low yield and extended reaction time are indicative of challenges in both the oxidative addition and reductive elimination steps.
-
Second-Generation Catalyst (PdCl₂(dppf)): The use of a bidentate phosphine ligand like dppf offers a significant improvement in yield.[15] The chelation effect of the ligand provides greater stability to the palladium center, facilitating the catalytic cycle. However, the reaction still requires a considerable timeframe to reach completion.
-
Third-Generation Buchwald Precatalysts (G3): The Buchwald-type precatalysts, XPhos Pd G3, SPhos Pd G3, and BrettPhos Pd G3, exhibit exceptional performance. These catalysts are characterized by bulky and electron-rich biarylphosphine ligands that accelerate both the oxidative addition and reductive elimination steps.[3][16] Their air- and moisture-stability also simplifies handling and improves reproducibility.[14]
-
XPhos and SPhos Pd G3: Both catalysts deliver excellent yields in a significantly shorter reaction time compared to the earlier generation catalysts. The subtle electronic and steric differences between the XPhos and SPhos ligands can lead to variations in performance depending on the specific substrates.[3] In this case, SPhos Pd G3 shows a slight edge in yield.
-
BrettPhos Pd G3: This catalyst demonstrates the highest turnover frequency, indicating a very rapid reaction rate. The unique structural features of the BrettPhos ligand are particularly effective for coupling sterically hindered substrates.[17]
-
Concluding Remarks
The selection of an appropriate palladium catalyst is paramount for the successful execution of Suzuki-Miyaura cross-coupling reactions, especially with complex and functionalized substrates like this compound. While traditional catalysts may offer a cost-effective option for simpler transformations, the use of modern, well-defined precatalysts such as the Buchwald G3 series is highly recommended for achieving high yields, short reaction times, and broad substrate scope. The superior performance of these advanced catalysts can significantly streamline synthetic routes, reduce waste, and enhance overall efficiency in research and development settings.
References
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- (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a.
- (2022, January 17). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews.
- (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
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- (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
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- (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.
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- (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- (n.d.). BrettPhos Pd G3 95 1470372-59-8. Sigma-Aldrich.
- (n.d.). XPhos Pd G3 95 1445085-55-1. Sigma-Aldrich.
- (n.d.). SPhos Pd G3 97 1445085-82-4. Sigma-Aldrich.
- (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- (n.d.). 1470372-59-8 | BrettPhos Pd G3. ChemScene.
- (n.d.). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry (RSC Publishing).
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- (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- (n.d.). CAS 1445085-82-4 SPhos Pd G3. Alfa Chemistry.
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- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
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- (2025, June 19). BrettPhos Pd G3 95 1470372-59-8. ChemicalBook.
- (n.d.).
- (n.d.). Well-defined nickel and palladium precatalysts for cross-coupling. PMC - PubMed Central.
- (n.d.). 1470372-59-8 Cas No. | Brettphos Pd G3. Apollo Scientific.
- (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- (2024, April 14). Buy SPhos Pd G3 | 1445085-82-4. Smolecule.
- (n.d.). CAS 1445085-55-1 XPhos Pd G3. Alfa Chemistry.
- (n.d.). Synthesis and biological applications of fluoro-modified nucleic acids. RSC Publishing.
- (2025, January 27). XPhos Pd G3 95 1445085-55-1. ChemicalBook.
- (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- (n.d.). 1445085-55-1 | XPhos Pd G3. ChemScene.
- (2022, January 12). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH.
- (n.d.). BrettPhos Pd G3 (C007B-045347). Cenmed Enterprises.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid. As a multi-functional molecule, its proper handling is paramount for laboratory safety and environmental protection. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.
Part 1: Hazard Assessment & Pre-Disposal Safety
Understanding the inherent hazards of a chemical is the foundation of its safe disposal. The structure of this compound presents three key areas of consideration that dictate its handling and disposal pathway.
Chemical Profile and Associated Hazards:
-
Boronic Acid Moiety: Boronic acids as a class can cause skin, eye, and respiratory irritation.[1][2][3] Furthermore, some boronic acids are suspected of damaging fertility or the unborn child, requiring careful handling to minimize exposure.[1][4]
-
Fluorophenyl Group (Halogenated Organic): The presence of a fluorine atom covalently bonded to the phenyl ring classifies this compound as a halogenated organic . This is the single most critical factor for its disposal, as environmental regulations mandate strict segregation of halogenated and non-halogenated waste streams.[5][6][7]
-
Morpholine Moiety: As a secondary amine, morpholine and its derivatives have the potential to form N-nitroso compounds under certain conditions, which are known to be mutagenic and carcinogenic.[8] This underscores the importance of avoiding mixing this waste with other chemicals, particularly acidic solutions containing nitrites.
Personal Protective Equipment (PPE):
Before handling the chemical for use or disposal, ensure the following PPE is worn to prevent exposure.[5][6][9]
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and dust particles.[9][10] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact, irritation, and potential absorption.[5][6] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5][6] |
| Footwear | Closed-toe shoes | Protects feet from potential spills.[5] |
Immediate Spill Response:
In the event of a small spill, sweep up the solid material, taking care to avoid generating dust.[9][11] Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads) into a suitable, sealed container for disposal, following the protocol outlined below.[12] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic compound. Adherence to this protocol is essential for regulatory compliance and responsible environmental stewardship.
Step 1: Waste Characterization and Segregation
This is the most crucial decision point. Due to the fluorine atom, this compound and any materials grossly contaminated with it (e.g., weighing paper, gloves) must be disposed of as Halogenated Organic Waste .[5][6][7][12]
-
Causality: Halogenated wastes cannot be recycled as fuel additives like many non-halogenated solvents. They require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[7] Mixing halogenated waste into a non-halogenated container contaminates the entire volume, increasing disposal costs significantly and violating regulatory standards.[7][12]
Step 2: Containerization
Select an appropriate and clearly designated waste container.
-
Container Type: Use a container made of a compatible material (e.g., high-density polyethylene) that is in good condition and has a securely fitting screw-top cap.[12][13][14] Your institution's EHS department will typically provide these.
-
Container Integrity: Ensure the container is kept closed at all times except when waste is actively being added.[12] This prevents the release of vapors and protects against spills.
Step 3: Labeling
Proper labeling is a legal requirement mandated by the Environmental Protection Agency (EPA).[15]
-
Required Information: The label must clearly state:
Step 4: Accumulation and Storage
Waste must be stored safely at its point of generation in what is known as a Satellite Accumulation Area (SAA).[15][16]
-
Location: The labeled, sealed container should be stored in a designated secondary containment area, such as within a fume hood or a designated chemical storage cabinet.
-
Segregation: Store the container away from incompatible materials, especially strong acids, bases, and oxidizing agents.[13]
Step 5: Final Disposal
Once the container is full or is no longer needed in the SAA, it must be transferred for final disposal.
-
Internal Transfer: Follow your institution's specific procedures for moving the waste from the SAA to the Central Accumulation Area (CAA). This is typically handled by EHS personnel or trained lab staff.[15]
-
Third-Party Disposal: The waste will be collected from the CAA by a certified hazardous waste management company.[15][17] They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, which for this compound will be high-temperature incineration.[7][15]
Part 3: Visualization of the Disposal Workflow
The following diagram outlines the critical decision-making process for the proper disposal of laboratory chemical waste, emphasizing the segregation of this compound.
Caption: Disposal decision workflow for laboratory chemical waste.
Part 4: Critical Prohibitions: What Not to Do
To ensure safety and compliance, strictly avoid the following actions:
-
DO NOT pour down the drain. This compound is harmful to aquatic life and drain disposal is prohibited by law.[5][7][13][18]
-
DO NOT mix with non-halogenated waste. This leads to costly cross-contamination and regulatory violations.[7][12]
-
DO NOT dispose of in regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.
-
DO NOT attempt to neutralize without EHS guidance. While some simple acids or bases can be neutralized, this is a complex organic molecule, and reactions could create unknown hazards. Never mix with other chemicals unless directed by a qualified professional.[18]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of this compound with the highest standards of safety and environmental responsibility, reinforcing a culture of safety that extends beyond the bench.
References
-
How To Safely Dispose of Boric Acid - Lab Alley.
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
-
Boric acid - Chemtalk.
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
-
Halogenated Solvents - University of Washington.
-
Laboratory Environmental Sample Disposal Information Document - EPA.
-
Managing Hazardous Chemical Waste in the Lab - Lab Manager.
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.
-
Organic Solvent Waste Disposal - Safety & Risk Services, University of British Columbia.
-
Proper Disposal of (5-Iodopent-1-en-1-yl)boronic acid: A Guide for Laboratory Professionals - Benchchem.
-
EPA tweaks hazardous waste rules for academic labs - Chemistry World.
-
Depolymerization of Polyesters with Morpholine - ResearchGate.
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer.
-
The microbial degradation of morpholine - ResearchGate.
-
SAFETY DATA SHEET - Phenylboronic acid - Sigma-Aldrich.
-
Boric Acid SAFETY DATA SHEET - Etimine USA.
-
Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block - ACS Publications.
-
BORIC ACID | Occupational Safety and Health Administration - OSHA.
-
SAFETY DATA SHEET - 1-Methylindazole-6-boronic acid - Fisher Scientific.
-
Regulation of Laboratory Waste - American Chemical Society.
-
SAFETY DATA SHEET - 3-Fluorophenylboronic acid - Fisher Scientific.
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC, NIH.
-
SAFETY DATA SHEET - 4-Formylphenylboronic acid - Fisher Scientific.
-
Chemical Waste Disposal Guidelines - Emory University.
-
SAFETY DATA SHEET - 2,6-Dimethylphenylboronic acid - Sigma-Aldrich.
-
SAFETY DATA SHEET - 4-Formylnaphthalene-1-boronic acid - Fisher Scientific.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
